molecular formula C29H29NO6 B613428 Fmoc-Glu(O-2-PhiPr)-OH CAS No. 200616-39-3

Fmoc-Glu(O-2-PhiPr)-OH

カタログ番号: B613428
CAS番号: 200616-39-3
分子量: 487.5 g/mol
InChIキー: NPNRKQDJIWMHNG-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-Glu(O-2-PhiPr)-OH, also known as this compound, is a useful research compound. Its molecular formula is C29H29NO6 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNRKQDJIWMHNG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718516
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200616-39-3
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Glu(O-2-PhiPr)-OH is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptide architectures such as cyclic and branched peptides. Its defining feature is the 2-phenylisopropyl (2-PhiPr) ester protecting group on the γ-carboxyl function of glutamic acid. This group exhibits quasi-orthogonality within the standard Fmoc/tBu protection strategy, allowing for its selective removal under mildly acidic conditions that do not affect more acid-labile groups like tert-butyl (tBu). This unique property makes this compound an invaluable tool for site-specific modifications on the peptide backbone, most notably for the on-resin formation of lactam bridges to create cyclic peptides with enhanced stability and biological activity. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its effective use in peptide synthesis.

Introduction to this compound

Fmoc-L-Glu(O-2-PhiPr)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a pivotal building block in modern peptide chemistry. The strategic placement of the 2-PhiPr group allows for a nuanced deprotection strategy, expanding the repertoire of synthetic possibilities beyond linear peptide assembly.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 200616-39-3[1]
Molecular Formula C29H29NO6
Molecular Weight 487.54 g/mol
Appearance White to pale yellow powder[2]
Purity Typically ≥95% (HPLC), ≥97% (TLC)
Storage Store at 0°C[2]

Core Applications in Peptide Synthesis

The primary utility of this compound lies in its application for synthesizing structurally complex peptides.

Synthesis of Cyclic Peptides

This compound is an excellent tool for the synthesis of cyclic peptides via on-resin lactam bridge formation. The quasi-orthogonal nature of the 2-PhiPr group allows for its selective removal without cleaving the peptide from the resin or deprotecting other side chains. This enables the newly exposed γ-carboxyl group of the glutamic acid residue to react with a deprotected amino group on another residue within the peptide sequence, forming a cyclic structure.

Orthogonal Protection Strategies

The 2-PhiPr group is stable to the piperidine (B6355638) solutions used for N-terminal Fmoc group removal and relatively stable to the strong acids (e.g., high concentrations of TFA) used for final cleavage from the resin and removal of other side-chain protecting groups like tBu.[3] This allows for a multi-step deprotection strategy, which is essential for creating branched peptides or for the site-specific attachment of moieties.

A particularly advantageous strategy involves the combined use of this compound and Fmoc-Lys(Mtt)-OH for the synthesis of side-chain-to-side-chain lactam-bridged peptides. The Mtt (4-methyltrityl) group on the lysine (B10760008) side chain can also be removed under mildly acidic conditions, often simultaneously with the 2-PhiPr group, streamlining the cyclization process.

Data Presentation

While specific quantitative data for coupling efficiencies and deprotection kinetics of this compound are not extensively published in comparative studies, Table 2 provides a qualitative comparison with other common glutamic acid protecting groups used in Fmoc-SPPS.

ParameterThis compoundFmoc-Glu(OtBu)-OHFmoc-Glu(OAll)-OH
Primary Application On-resin cyclization, branched peptidesStandard linear peptide synthesisOn-resin cyclization, protected fragments
Orthogonality to Fmoc ExcellentExcellentExcellent
Side-Chain Deprotection 1-2% TFA in DCMStrong acid (e.g., >90% TFA)[4]Pd(0) catalyst[3]
Compatibility with tBu OrthogonalNot orthogonalOrthogonal
Suitability for On-Resin Cyclization ExcellentNot suitableGood
Potential Side Reactions Minimal reportedPyroglutamate formation (sequence dependent)Potential for incomplete deprotection[4]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Standard Coupling of this compound

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF.[5]

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: On-Resin Side-Chain Deprotection of the 2-PhiPr Group

This protocol describes the selective removal of the 2-phenylisopropyl protecting group.

  • Resin Preparation: After incorporation of this compound and subsequent chain elongation, ensure the N-terminal amino acid is Fmoc-protected. Wash the resin with DCM.

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail. Gently agitate the resin for 10-20 minutes. Repeat this treatment 2-3 times.

  • Washing: Wash the resin thoroughly with DCM to remove the cleaved protecting group and residual acid.

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF to neutralize any residual acid, followed by extensive washing with DMF.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol outlines the cyclization of the peptide on the resin following the deprotection of the glutamic acid side chain and a corresponding amino acid side chain (e.g., lysine).

  • Selective Deprotection: Following the assembly of the linear peptide containing this compound and, for example, Fmoc-Lys(Mtt)-OH, selectively deprotect the side chains using a solution of 1-2% TFA in DCM as described in Protocol 2. This will remove both the 2-PhiPr and Mtt groups.

  • Washing and Neutralization: Wash the resin thoroughly with DCM and DMF, and neutralize with 10% DIPEA in DMF as described above.

  • Cyclization: Add a solution of a coupling agent (e.g., PyBOP or HATU, 3-5 equivalents) and a base (e.g., DIPEA or collidine, 6-10 equivalents) in DMF to the resin.

  • Reaction Monitoring: Allow the cyclization reaction to proceed for 2-24 hours at room temperature. Monitor the reaction progress using a qualitative test for free amines (e.g., Kaiser test). The test should be negative upon completion.

  • Washing: Once cyclization is complete, wash the resin extensively with DMF and DCM.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.

  • N-Terminal Fmoc Removal: If the N-terminus is still Fmoc-protected, treat the resin with 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the remaining protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[5]

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Workflow for On-Resin Lactam Bridge Formation

OnResin_Lactam_Bridge_Formation Start Start: Resin with Linear Peptide (this compound and Fmoc-Lys(Mtt)-OH incorporated) Deprotection Selective Side-Chain Deprotection (1-2% TFA in DCM) Start->Deprotection Wash_Neutralize1 Wash (DCM) and Neutralize (DIPEA in DMF) Deprotection->Wash_Neutralize1 Cyclization On-Resin Cyclization (Coupling agent, e.g., PyBOP/HATU in DMF) Wash_Neutralize1->Cyclization Wash2 Wash (DMF, DCM) Cyclization->Wash2 Final_Cleavage Final Cleavage and Deprotection (TFA cocktail) Wash2->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Cyclic Peptide Purification->End

Caption: Workflow for on-resin synthesis of a cyclic peptide via lactam bridge formation.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection_Strategy Peptide Resin-Bound Peptide N-terminus: Fmoc Side Chain 1: tBu Side Chain 2: O-2-PhiPr Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Peptide:N->Fmoc_Deprotection Step 1: Chain Elongation PhiPr_Deprotection 2-PhiPr Deprotection (1-2% TFA in DCM) Peptide:S2->PhiPr_Deprotection Step 2: Selective Side-Chain Modification Final_Cleavage Final Cleavage (>90% TFA) Peptide:S1->Final_Cleavage Step 3: Global Deprotection Fmoc_Deprotection->Peptide Free N-terminus for coupling PhiPr_Deprotection->Peptide Free γ-carboxyl for cyclization/conjugation

Caption: Orthogonal deprotection scheme in Fmoc-SPPS.

Conclusion

This compound is a sophisticated and highly valuable reagent for the synthesis of complex peptides. Its unique deprotection characteristics facilitate the efficient on-resin synthesis of cyclic peptides and other modified structures that are of significant interest in drug discovery and development. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this powerful tool in their peptide synthesis endeavors. Careful consideration of the reaction conditions and appropriate monitoring will ensure the successful synthesis of high-purity, complex peptide products.

References

Fmoc-Glu(O-2-PhiPr)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(O-2-PhiPr)-OH is a crucial amino acid derivative employed in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides and peptide-based therapeutics. Its unique protecting group strategy allows for enhanced flexibility in synthetic routes, including the on-resin synthesis of cyclic peptides. This guide provides an in-depth overview of its properties, experimental protocols for its use, and a visual representation of its role in peptide synthesis workflows.

Core Properties of this compound

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueReferences
Molecular Weight 487.54 g/mol [1][2]
Molecular Formula C₂₉H₂₉NO₆[1][2]
Synonyms Fmoc-L-Glu(2-phenylisopropyloxy)-OH, N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, Fmoc-Glu(OPp)-OH[1]
Appearance White to pale yellow powder[2]
Primary Application Fmoc solid-phase peptide synthesis

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a growing peptide chain and the selective deprotection of its side-chain.

Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • This compound

  • Peptide synthesis resin with N-terminal deprotected peptide

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

Selective Deprotection of the O-2-PhiPr Group

The key advantage of this compound is the ability to selectively remove the 2-phenylisopropyl (2-PhiPr) protecting group from the glutamic acid side chain while the peptide remains attached to the resin and other protecting groups are intact. This is particularly useful for on-resin cyclization or branching.

Materials:

  • Peptide-resin containing the Glu(O-2-PhiPr) residue

  • 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • DMF

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM.

  • Deprotection: Treat the resin with a solution of 1% TFA in DCM.[2] Allow the reaction to proceed for 5-10 minutes with agitation. Repeat this step 2-3 times to ensure complete removal of the 2-PhiPr group.

  • Washing: Wash the resin thoroughly with DCM followed by DMF to remove the TFA and the cleaved protecting group. The newly exposed carboxylic acid side chain is now available for further modification, such as lactam bridge formation.

Standard Fmoc Group Deprotection

For the continuation of the peptide chain elongation after the coupling of this compound, the N-terminal Fmoc group is removed.

Materials:

Procedure:

  • Resin Preparation: Wash the peptide-resin with DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[3][4] Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct. The resin is now ready for the next amino acid coupling step.

Visualizing the Workflow

The following diagram illustrates the key steps in the utilization of this compound in solid-phase peptide synthesis, from coupling to selective side-chain deprotection.

Fmoc_Glu_O2PhiPr_Workflow start Resin-Bound Peptide (Free Amine) coupling Couple This compound start->coupling peptide_protected Peptide-Glu(O-2-PhiPr)-Fmoc coupling->peptide_protected fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) peptide_protected->fmoc_deprotection sidechain_deprotection Side-Chain Deprotection (1% TFA/DCM) peptide_protected->sidechain_deprotection peptide_amine_free Peptide-Glu(O-2-PhiPr) (Free Amine) fmoc_deprotection->peptide_amine_free next_coupling Couple Next Amino Acid peptide_amine_free->next_coupling elongated_peptide Elongated Peptide next_coupling->elongated_peptide activated_sidechain Peptide-Glu(OH) (Free Carboxyl) sidechain_deprotection->activated_sidechain cyclization On-Resin Cyclization/Modification activated_sidechain->cyclization final_peptide Modified Peptide cyclization->final_peptide

Caption: Workflow for this compound in SPPS.

References

A Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH (N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester) is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of complex cyclic and branched peptides. Its defining feature is the 2-phenylisopropyl (2-PhiPr) protecting group on the γ-carboxyl function of the glutamic acid side chain. This group offers orthogonal stability, allowing for its selective removal under mild acidic conditions that do not affect other common acid-labile protecting groups, such as tert-butyl (tBu) and Boc (tert-butyloxycarbonyl). This unique property makes it an invaluable tool for sophisticated peptide engineering, including the on-resin synthesis of side-chain to side-chain lactam bridges.

The CAS number for this compound is 200616-39-3 .[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 200616-39-3
Molecular Formula C29H29NO6
Molecular Weight 487.54 g/mol [1][2]
Appearance White to pale yellow powder[1]
Storage Temperature Store at 0°C[1] or -20°C for long-term storage[4]
Purity (Typical) ≥95% (HPLC)

Core Application: On-Resin Side-Chain to Side-Chain Peptide Cyclization

The primary application of this compound is in the synthesis of cyclic peptides where a lactam bridge is formed between the side chains of two amino acids. It is particularly advantageous when used in combination with Fmoc-Lys(Mtt)-OH (N-α-Fmoc-N-ε-(4-methyltrityl)-L-lysine). The Mtt group on the lysine (B10760008) side chain and the 2-PhiPr group on the glutamic acid side chain can be deprotected simultaneously on the resin under very mild acidic conditions, leaving other protecting groups and the peptide-resin linkage intact. This allows for subsequent on-resin cyclization of the deprotected side chains.

Experimental Workflow for On-Resin Cyclization

The following diagram illustrates the typical workflow for the synthesis of a side-chain to side-chain cyclized peptide using this compound and Fmoc-Lys(Mtt)-OH.

OnResin_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Orthogonal Deprotection cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin Resin Swelling Elongation Peptide Chain Elongation (Standard Fmoc/tBu Chemistry) Resin->Elongation Incorp_Glu Incorporate This compound Elongation->Incorp_Glu Incorp_Lys Incorporate Fmoc-Lys(Mtt)-OH Incorp_Glu->Incorp_Lys Deprotection Selective Side-Chain Deprotection (1% TFA in DCM) Incorp_Lys->Deprotection Wash_Deprotect Wash with DCM and Neutralize with DIPEA Deprotection->Wash_Deprotect Cyclization On-Resin Lactam Bridge Formation (e.g., PyBOP/DIPEA in DMF) Wash_Deprotect->Cyclization Wash_Cyclize Wash with DMF and DCM Cyclization->Wash_Cyclize Final_Deprotection Global Deprotection of Side Chains (e.g., TFA/TIS/H2O) Wash_Cyclize->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for side-chain to side-chain peptide cyclization.

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of a side-chain to side-chain cyclized peptide using this compound.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for elongating the peptide chain on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-amino acid (including this compound and Fmoc-Lys(Mtt)-OH at the desired positions) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Orthogonal Deprotection of Mtt and 2-PhiPr Groups

This protocol describes the selective removal of the side-chain protecting groups of glutamic acid and lysine.

  • Resin Preparation: After peptide chain elongation, wash the resin thoroughly with DCM.

  • Deprotection Cocktail: Prepare a solution of 1% trifluoroacetic acid (TFA) in DCM.

  • Deprotection Reaction: Treat the peptide-resin with the 1% TFA in DCM solution for 5-10 minutes. Repeat this treatment 3-5 times to ensure complete removal of the Mtt and 2-PhiPr groups.

  • Washing: Wash the resin with DCM to remove the cleavage cocktail.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF, followed by thorough washing with DMF.

On-Resin Cyclization (Lactam Bridge Formation)

This protocol details the formation of the amide bond between the deprotected side chains.

  • Cyclization Reagents: Prepare a solution of a coupling reagent (e.g., 3 equivalents of PyBOP) and a base (e.g., 6 equivalents of DIPEA) in DMF.

  • Cyclization Reaction: Add the cyclization cocktail to the resin and agitate at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence.

  • Monitoring: The completion of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM.

Final Cleavage and Deprotection

This protocol outlines the final step of cleaving the cyclized peptide from the resin and removing any remaining side-chain protecting groups.

  • Resin Preparation: Wash the cyclized peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and remaining protecting groups (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water).

  • Cleavage Reaction: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of peptide synthesis and cyclization can be influenced by various factors, including the peptide sequence and the specific reagents used. The following table provides representative data for the synthesis of a cyclic peptide using the described methodology.

ParameterTypical Value/RangeNotes
Loading of first amino acid onto resin 0.4 - 0.8 mmol/gDependent on the type of resin used.
Coupling efficiency per cycle >99%Can be monitored using a Kaiser test.
Orthogonal deprotection yield >95%For the simultaneous removal of Mtt and 2-PhiPr groups.
On-resin cyclization yield 50 - 80%Highly sequence-dependent.
Final crude peptide purity 40 - 70%Before RP-HPLC purification.
Final purified peptide yield 10 - 30%Based on the initial resin loading.

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and is not directly involved in biological signaling pathways. However, it is instrumental in the synthesis of cyclic peptides that can be designed to interact with and modulate various signaling pathways. The logical relationship in its use is based on the principles of orthogonal protection in chemical synthesis.

The following diagram illustrates the logical relationship of the orthogonal protection strategy.

Orthogonal_Protection_Logic Title Orthogonal Protection Strategy in SPPS Fmoc N-α-Fmoc (Temporary) Base Base (e.g., 20% Piperidine in DMF) Fmoc->Base Cleaved by tBu_Boc Side-Chain tBu/Boc (Acid-Labile) Strong_Acid Strong Acid (e.g., 95% TFA) tBu_Boc->Strong_Acid Cleaved by Mtt_PhiPr Side-Chain Mtt/2-PhiPr (Highly Acid-Labile) Mild_Acid Mild Acid (e.g., 1% TFA in DCM) Mtt_PhiPr->Mild_Acid Cleaved by Base->tBu_Boc Stable to Base->Mtt_PhiPr Stable to Mild_Acid->Fmoc Stable to Mild_Acid->tBu_Boc Stable to

Caption: Logic of orthogonal protecting groups in SPPS.

This orthogonal strategy is fundamental to the successful synthesis of complex peptide architectures, enabling the precise chemical manipulations required for creating novel therapeutic and research agents.

References

An In-depth Technical Guide on the Solubility of Fmoc-Glu(O-2-PhiPr)-OH in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-Glu(O-2-PhiPr)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing coupling efficiencies, minimizing aggregation, and ensuring the successful synthesis of complex peptides. This document presents available solubility data, a detailed experimental protocol for determining solubility, and a workflow for its application in SPPS.

Core Topic: Solubility Profile of this compound

This compound, with its bulky 2-phenylisopropyl protecting group on the side-chain carboxyl group, exhibits solubility characteristics typical of many Fmoc-protected amino acids. Generally, it is soluble in polar aprotic solvents commonly used in peptide synthesis and sparingly soluble in water and non-polar organic solvents. The bulky side group may influence its solubility profile compared to other Fmoc-glutamic acid derivatives.

Specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. The following table summarizes the available qualitative data and provides expected solubility based on the general properties of Fmoc-amino acids. Researchers are strongly encouraged to determine solubility empirically for their specific applications.

SolventChemical FormulaTypeObserved/Expected SolubilityConcentrationSource/Rationale
Dimethylformamide (DMF) C₃H₇NOPolar AproticClearly Soluble 0.5 M (1 mmole in 2 mL)Direct observation from product literature.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOPolar AproticExpected to be highly solubleNot DeterminedNMP is a common and effective solvent for Fmoc-amino acids.
Dimethyl sulfoxide (B87167) (DMSO) C₂H₆OSPolar AproticExpected to be solubleNot DeterminedDMSO is a strong polar aprotic solvent known to dissolve many Fmoc derivatives.
Dichloromethane (DCM) CH₂Cl₂Non-polarExpected to have limited solubilityNot DeterminedFmoc-amino acids generally show lower solubility in less polar solvents like DCM.
Tetrahydrofuran (THF) C₄H₈OPolar AetherExpected to have limited to moderate solubilityNot DeterminedOften used in combination with other solvents to aid solubility.
Acetonitrile (ACN) C₂H₃NPolar AproticExpected to have limited solubilityNot DeterminedLess effective than DMF or NMP for dissolving many Fmoc-amino acids.
Water H₂OPolar ProticExpected to be sparingly soluble/insolubleNot DeterminedFmoc-protected amino acids are generally insoluble in aqueous solutions.[1]
Methanol (MeOH) CH₄OPolar ProticExpected to have limited solubilityNot DeterminedPolar protic solvents are generally less effective for Fmoc-amino acids.
Chloroform CHCl₃Non-polarExpected to have limited to moderate solubilityNot DeterminedSome Fmoc-amino acids show solubility in chloroform.
Ethyl Acetate C₄H₈O₂Polar AproticExpected to have limited solubilityNot DeterminedGenerally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the saturation solubility of this compound in a specific solvent at a given temperature.

Objective: To determine the maximum concentration at which this compound can be dissolved in a given solvent to form a clear, stable solution.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. The Fmoc group has a strong UV absorbance, which can be used for quantification.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization

Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., in DMF) Resin->Swell 1. Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection 2. Wash1 Wash (DMF) Deprotection->Wash1 3. Coupling Amino Acid Coupling: This compound + Coupling Reagents (e.g., HBTU/DIPEA in DMF) Wash1->Coupling 4. Wash2 Wash (DMF) Coupling->Wash2 5. Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat 6. Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

A Technical Guide to Quasi-Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. While orthogonal protecting group strategies offer the highest level of selective manipulation, quasi-orthogonal approaches provide a nuanced and powerful alternative for the synthesis of complex peptides, including branched, cyclic, and modified structures. This guide provides an in-depth exploration of the core principles, applications, and experimental considerations of quasi-orthogonal protecting groups in SPPS.

Defining Orthogonality and Quasi-Orthogonality

In the context of SPPS, protecting groups are classified based on the conditions required for their removal.

  • Orthogonal Protecting Groups: These are sets of protecting groups that can be removed in any order under completely different and non-interfering chemical conditions. A classic example is the Fmoc/tBu strategy, where the Fmoc group is removed by a base (e.g., piperidine) and the tBu group is cleaved by an acid (e.g., trifluoroacetic acid - TFA).[1][2]

  • Quasi-Orthogonal Protecting Groups: This strategy involves protecting groups that are cleaved by similar types of reagents but exhibit differential lability under varying conditions of reagent concentration, temperature, or reaction time.[1] A well-known example is the Boc/Bn combination, where both are acid-labile, but the Boc group can be removed with moderate acid conditions (e.g., 50% TFA in DCM), while the benzyl-based groups require a much stronger acid like hydrogen fluoride (B91410) (HF) for cleavage.[1] This selective removal allows for a degree of control without full orthogonality.

This guide will focus on a key set of quasi-orthogonal protecting groups compatible with the widely used Fmoc/tBu strategy: Dde , ivDde , and Alloc . These groups are stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu-based side-chain deprotection and cleavage from the resin, but can be selectively removed on-resin to allow for further modifications.[3]

Key Quasi-Orthogonal Protecting Groups in Fmoc SPPS

The Dde, ivDde, and Alloc protecting groups are primarily used for the protection of the ε-amino group of lysine (B10760008), allowing for site-specific modifications.

The Dde and ivDde Protecting Groups

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are popular choices for side-chain protection in Fmoc SPPS. They are stable to piperidine (B6355638) and TFA but are readily cleaved by dilute solutions of hydrazine (B178648).[4]

Key Characteristics:

  • Stability: Stable to standard Fmoc deprotection (20% piperidine in DMF) and TFA-based cleavage cocktails.

  • Cleavage: Removed by 2-5% hydrazine in DMF.[1][5] The removal of ivDde can sometimes be sluggish, and higher concentrations of hydrazine (up to 10%) may be required.

  • Monitoring: The deprotection reaction can be monitored spectrophotometrically, as the cleavage by-product, an indazole derivative, absorbs strongly around 290 nm.

  • Considerations:

    • The Dde group has been reported to be less robust than ivDde and can be partially lost during long syntheses.

    • Dde migration from the ε-amino group of one lysine to an unprotected ε-amino group of another lysine can occur.[6]

    • Hydrazine is not compatible with the Fmoc group, so the N-terminus of the peptide should be protected (e.g., with a Boc group) before Dde/ivDde removal.[7]

    • Hydrazine can also reduce the double bond of the Alloc group; this can be prevented by adding allyl alcohol to the hydrazine solution.

The Alloc Protecting Group

The allyloxycarbonyl (Alloc) group is another valuable quasi-orthogonal protecting group. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of TFA cleavage. Its removal is achieved through a palladium(0)-catalyzed reaction.[8]

Key Characteristics:

  • Stability: Stable to piperidine and TFA.

  • Cleavage: Removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415).[8]

  • Orthogonality: Fully orthogonal to both acid- and base-labile protecting groups.[8]

  • Considerations: The use of a palladium catalyst can add complexity and cost to the synthesis, and care must be taken to ensure its complete removal from the final peptide product.[8][9]

Data Presentation: Comparison of Protecting Group Properties

The following tables summarize the key properties and deprotection conditions for Dde, ivDde, and Alloc protecting groups.

Protecting GroupStructureStability
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylStable to 20% piperidine/DMF and TFA.
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylMore stable to piperidine than Dde. Stable to TFA.
Alloc AllyloxycarbonylStable to piperidine and TFA.

Table 1: Stability of Quasi-Orthogonal Protecting Groups

Protecting GroupDeprotection ReagentTypical ConditionsReaction TimeMonitoring
Dde 2% Hydrazine in DMFRoom Temperature3-10 minutes (repeated)UV (290 nm)
ivDde 2-5% Hydrazine in DMFRoom Temperature or elevated with microwave3-30 minutes (repeated)UV (290 nm)
Alloc Pd(PPh₃)₄ with a scavenger (e.g., phenylsilane) in DCM or DMFRoom Temperature or elevated with microwave20-40 minutes (repeated)LC-MS

Table 2: Deprotection Conditions for Quasi-Orthogonal Protecting Groups

Experimental Protocols

The following are generalized protocols for the introduction and removal of Dde, ivDde, and Alloc protecting groups on the side chain of lysine. Researchers should optimize these conditions based on their specific peptide sequence and solid support.

Coupling of Fmoc-Lys(PG)-OH

Protocol:

  • Swell the resin (e.g., Rink Amide MBHA) in DMF for 1 hour.

  • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-Lys(PG)-OH (4 equivalents relative to resin loading) with a coupling reagent such as HBTU (3.8 equivalents) and an additive like HOBt in the presence of a base (e.g., 0.4 M NMM in DMF).[10]

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[10]

  • Wash the resin with DMF to remove excess reagents and by-products.

  • Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

Deprotection of Dde/ivDde

Protocol:

  • Ensure the N-terminal Fmoc group of the peptide on the resin is either protected (e.g., with Boc) or acetylated, as hydrazine will remove the Fmoc group.[7]

  • Wash the resin with DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[7]

  • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin) and agitate at room temperature for 3-15 minutes.[7][11]

  • Filter the resin and repeat the hydrazine treatment two more times.[7]

  • Wash the resin thoroughly with DMF.

  • Confirm the removal of the Dde/ivDde group by cleaving a small amount of resin and analyzing by LC-MS.

Deprotection of Alloc

Protocol:

  • Wash the resin with an appropriate solvent like DCM.

  • In a separate vessel, prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (20-24 equivalents) in DCM or DMF.

  • Add the catalyst/scawenger solution to the resin and agitate at room temperature for 20-30 minutes. The reaction is often performed under an inert atmosphere (e.g., argon).

  • Filter the resin and repeat the deprotection step to ensure complete removal.

  • Wash the resin extensively with DCM and DMF to remove the catalyst and scavenger.

  • Confirm the removal of the Alloc group by cleaving a small amount of resin and analyzing by LC-MS.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows associated with quasi-orthogonal protecting groups in SPPS.

G cluster_SPPS Fmoc/tBu Solid-Phase Peptide Synthesis cluster_Quasi_Orthogonal Quasi-Orthogonal Side-Chain Deprotection cluster_Protecting_Groups Protecting Group Strategies cluster_Cleavage Final Cleavage Start Resin Coupling Fmoc-AA-OH Coupling Start->Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Coupling->Fmoc_Deprotection Repeat Repeat Cycles Fmoc_Deprotection->Repeat Repeat->Coupling Elongation Selective_Deprotection Selective Side-Chain Deprotection Repeat->Selective_Deprotection Introduction of Quasi-Orthogonal PG Modification On-Resin Modification (e.g., Branching, Cyclization) Selective_Deprotection->Modification Final_Cleavage Global Deprotection & Cleavage from Resin (TFA) Modification->Final_Cleavage Orthogonal Orthogonal (e.g., Fmoc/tBu) Quasi_Orthogonal Quasi-Orthogonal (e.g., Dde, ivDde, Alloc) Orthogonal->Quasi_Orthogonal Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Logical relationship of quasi-orthogonal strategy within Fmoc SPPS.

G cluster_main SPPS Workflow with Quasi-Orthogonal Deprotection Start Start with Resin-Bound Peptide Wash1 Wash with DMF Start->Wash1 Deprotection_Step Add Deprotection Reagent (e.g., 2% Hydrazine or Pd(0)/Scavenger) Wash1->Deprotection_Step React Agitate for Specified Time Deprotection_Step->React Filter Filter and Wash React->Filter Repeat Repeat Deprotection (if necessary) Filter->Repeat Repeat->Deprotection_Step Incomplete Deprotection Wash2 Thorough Washing Repeat->Wash2 Complete Deprotection Modification Proceed with On-Resin Modification Wash2->Modification Cleavage Final Cleavage and Global Deprotection Modification->Cleavage End Modified Peptide Cleavage->End

Caption: Experimental workflow for quasi-orthogonal deprotection in SPPS.

Conclusion

Quasi-orthogonal protecting groups such as Dde, ivDde, and Alloc represent indispensable tools in the modern peptide chemist's arsenal. By enabling the selective deprotection of specific side chains on the solid support, they open the door to the synthesis of highly complex and modified peptides that would be challenging or impossible to create using purely orthogonal strategies. A thorough understanding of their properties, deprotection kinetics, and potential side reactions, as outlined in this guide, is crucial for their successful implementation in the development of novel peptide-based therapeutics and research tools.

References

Navigating the Handling of Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for Fmoc-Glu(O-2-PhiPr)-OH (N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this valuable compound.

This compound is a quasi-orthogonally protected glutamic acid derivative. The 2-phenylisopropyl (2-PhiPr) ester is particularly useful for the synthesis of cyclic peptides and other complex peptide structures due to its selective cleavage under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), which leaves tert-butyl-based protecting groups intact.[1][2] Given its specialized nature, maintaining the chemical fidelity of this compound through proper storage and handling is paramount to successful synthetic outcomes.

Summary of Storage Recommendations

A review of supplier recommendations reveals a degree of variability in the optimal storage temperature for this compound. This underscores the importance of consulting the specific product information sheet provided by the manufacturer. The following table summarizes the publicly available storage guidelines for this reagent.

SupplierShort-Term StorageLong-Term StorageShipping ConditionForm
Cusabio4°C (one week)-20°C to -80°C (6 months)Blue IceLyophilized powder
Sigma-Aldrich (Novabiochem)Not specified15-25°CAmbientPowder
Aapptec PeptidesRoom Temperature (temporary)5°CSHIP COLDNot specified
ChemsigmaNot specified0°CNot specifiedNot specified

Core Stability Considerations

The stability of this compound is primarily influenced by temperature, moisture, and pH. As a lyophilized powder or solid, the compound is relatively stable. However, improper handling can lead to degradation, compromising its purity and efficacy in peptide synthesis.

Key factors affecting stability include:

  • Moisture: Fmoc-protected amino acids are susceptible to hydrolysis. It is crucial to store the compound in a tightly sealed container in a dry environment. Before use, refrigerated containers should be allowed to equilibrate to room temperature in a desiccator to prevent water condensation upon opening.[3]

  • pH: The Fmoc group is labile to basic conditions, while the 2-PhiPr ester is sensitive to acidic conditions.[1][4] Exposure to either extreme during storage or handling should be avoided. The solid material should be kept in a neutral environment.

Experimental Protocols

While a specific, detailed stability study protocol for this compound is not publicly available, researchers can assess the purity and integrity of the compound using standard analytical techniques.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
  • Gradient: A typical gradient would be a linear increase from 5% to 95% of mobile phase B over 20-30 minutes.[5]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 254 nm and 301 nm (characteristic for the Fmoc group).[5]
  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas of all detected signals. b. Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Protocol 2: Functional Assessment via the Fmoc Test

The Fmoc test is a qualitative or quantitative colorimetric assay used in SPPS to confirm the presence of a free amine after Fmoc deprotection.[6] It can be adapted to verify the integrity of the Fmoc group on the amino acid.

1. Principle: This test relies on the reaction of a primary or secondary amine with ninhydrin (B49086) to produce a characteristic blue or yellow color.[7] A sample of this compound should not give a positive result. A subsequent deprotection step followed by the test should yield a positive result.

2. Procedure: a. Initial Test: Place a small sample of the this compound in a test tube. Add a few drops of the ninhydrin test solutions. A lack of color change indicates the Fmoc group is intact. b. Deprotection: Dissolve a small amount of the this compound in a suitable solvent (e.g., DMF) and treat with a 20% solution of piperidine (B6355638) in DMF for 10-15 minutes to remove the Fmoc group.[5] c. Post-Deprotection Test: Neutralize the solution and perform the ninhydrin test on the resulting product. A strong positive color reaction indicates that the Fmoc group was present and successfully removed, confirming the identity of the starting material.

Visualization of Workflows

The following diagrams illustrate key logical and experimental workflows related to the handling and use of this compound.

Storage_Handling_Workflow cluster_storage Storage cluster_use Usage Receive Receive Inspect Inspect Receive->Inspect Check Seal Store Store Inspect->Store Tightly Sealed, Dry, Dark Equilibrate Equilibrate Store->Equilibrate In Desiccator Weigh Weigh Equilibrate->Weigh To Room Temp Dissolve Dissolve Weigh->Dissolve Inert Atmosphere Couple Couple Dissolve->Couple SPPS

Caption: Optimal workflow for the storage and handling of this compound.

Stability_Factors cluster_factors Degradation Factors Fmoc-Glu(O-2-PhiPr)-OH_Stability Fmoc-Glu(O-2-PhiPr)-OH_Stability Moisture Moisture Moisture->Fmoc-Glu(O-2-PhiPr)-OH_Stability Hydrolysis Base Base Base->Fmoc-Glu(O-2-PhiPr)-OH_Stability Fmoc Cleavage Acid Acid Acid->Fmoc-Glu(O-2-PhiPr)-OH_Stability 2-PhiPr Cleavage Heat_Light Heat_Light Heat_Light->Fmoc-Glu(O-2-PhiPr)-OH_Stability General Degradation

Caption: Key factors influencing the stability of this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). The 2-phenylisopropyl (O-2-PhiPr) ester protecting group on the side chain of glutamic acid offers a unique advantage in specific applications, particularly in the synthesis of complex peptides and cyclic peptides. Its selective lability under mildly acidic conditions, while remaining stable to the basic conditions used for Fmoc-group removal, allows for orthogonal deprotection strategies. This application note provides a detailed protocol for the use of this compound in Fmoc-based SPPS and discusses its advantages over other common glutamic acid protecting groups.

Advantages of the O-2-PhiPr Protecting Group

The selection of a side-chain protecting group for glutamic acid is critical for the efficiency of peptide synthesis and the purity of the final product. The O-2-PhiPr group offers several key advantages:

  • Orthogonal Deprotection: The 2-PhiPr group is selectively cleaved under very mild acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane), which do not affect other acid-labile protecting groups like tert-butyl (tBu) or the peptide's linkage to the resin.[1] This orthogonality is crucial for on-resin cyclization and the synthesis of protected peptide fragments.

  • Prevention of Side Reactions: The bulky 2-phenylisopropyl group can help to minimize the formation of common side products associated with glutamic acid residues, such as pyroglutamate (B8496135) and glutarimide.

  • Suitability for Cyclic Peptides: The ability to deprotect the side chain on-resin without cleaving the peptide from the solid support makes this compound an excellent choice for the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.[1]

Comparison of Glutamic Acid Side-Chain Protecting Groups

The choice of protecting group significantly impacts the outcome of the peptide synthesis. Below is a qualitative comparison of the O-2-PhiPr group with other commonly used protecting groups for glutamic acid in Fmoc-SPPS.

ParameterO-2-PhiPrtert-Butyl (OtBu)Benzyl (Bzl)Allyl (OAll)
Deprotection Conditions 1% TFA in DCMStrong acid (e.g., >90% TFA)Catalytic hydrogenation (H₂/Pd) or strong acidPd(0) catalyzed reaction
Orthogonality to Fmoc HighHighHighHigh
Orthogonality to tBu groups High-HighHigh
Prevention of Pyroglutamate GoodExcellentModerateGood
Prevention of Glutarimide GoodExcellentModerateGood
Suitability for On-Resin Cyclization ExcellentNot suitableSuitableSuitable

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials
  • This compound

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Coupling reagents: e.g., HBTU/HATU and DIPEA, or DIC and Oxyma

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Washing solvents: Methanol (MeOH), Diethyl ether

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for resin swelling, Fmoc deprotection, and coupling of this compound.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature.[2]
  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.[2]
  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HATU, 3-5 eq.) in DMF.
  • Add a base (e.g., DIPEA, 6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.
  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.
  • Wash the resin with DMF and DCM.

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the O-2-PhiPr Group

This protocol is used when on-resin modification of the glutamic acid side chain is required, such as for peptide cyclization.

1. Peptide-Resin Preparation:

  • Ensure the peptide chain has been fully assembled on the resin according to Protocol 1. The N-terminal Fmoc group should be removed if cyclization involves the N-terminus.

2. Selective Deprotection:

  • Wash the peptide-resin with DCM (3-5 times).
  • Prepare a solution of 1% TFA in DCM.
  • Add the 1% TFA/DCM solution to the resin and agitate for 5-10 minutes.
  • Repeat the treatment 2-3 times to ensure complete removal of the 2-PhiPr group.
  • Wash the resin thoroughly with DCM (5-7 times) to remove the TFA and the cleaved protecting group.
  • Neutralize the resin with a solution of 10% DIPEA in DMF (2-3 times for 2 minutes each).
  • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

The deprotected glutamic acid side-chain carboxyl group is now available for on-resin modification, such as cyclization.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the final peptide from the resin and removing all remaining side-chain protecting groups.

1. Resin Preparation:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and the resin used. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether 2-3 times.
  • Dry the crude peptide under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Flow for Utilizing this compound

logical_flow start Start SPPS resin_prep Resin Swelling & Initial Deprotection start->resin_prep spps_cycle Standard Fmoc-SPPS Cycles (Coupling & Deprotection) resin_prep->spps_cycle incorporate_glu Incorporate This compound spps_cycle->incorporate_glu choice Need for On-Resin Side-Chain Modification? incorporate_glu->choice selective_deprot Selective Deprotection of O-2-PhiPr (1% TFA in DCM) choice->selective_deprot Yes continue_spps Continue SPPS or Proceed to Cleavage choice->continue_spps No on_resin_mod On-Resin Modification (e.g., Cyclization) selective_deprot->on_resin_mod on_resin_mod->continue_spps final_cleavage Final Cleavage & Global Deprotection continue_spps->final_cleavage purification Peptide Purification (RP-HPLC) final_cleavage->purification end End purification->end

Caption: Decision workflow for using this compound in SPPS.

Experimental Workflow for On-Resin Cyclization

experimental_workflow cluster_spps Linear Peptide Assembly cluster_cyclization On-Resin Cyclization cluster_final Final Steps resin Start with Resin assembly Assemble Linear Peptide (Standard Fmoc-SPPS) resin->assembly glu_addition Couple this compound assembly->glu_addition n_term_deprot N-terminal Fmoc Deprotection glu_addition->n_term_deprot phi_pr_deprot Selective Deprotection of O-2-PhiPr (1% TFA in DCM) n_term_deprot->phi_pr_deprot activation Activate Free Carboxyl Group (e.g., HBTU/DIPEA) phi_pr_deprot->activation cyclize Intramolecular Cyclization activation->cyclize cleavage Cleavage from Resin & Global Deprotection cyclize->cleavage purify Purification of Cyclic Peptide cleavage->purify

Caption: Workflow for on-resin peptide cyclization using this compound.

References

Application Notes and Protocols: Selective On-Resin Deprotection of the O-2-Phenylisopropyl (PhiPr) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylisopropyl (PhiPr) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the protection of aspartic acid (Asp) and glutamic acid (Glu) side chains. Its selective removal under mildly acidic conditions, which are orthogonal to the standard Fmoc and Boc protecting group strategies, allows for the synthesis of complex peptides, including cyclic and branched structures. This document provides detailed protocols for the on-resin deprotection of the O-2-PhiPr group, quantitative data on its performance, and a visual representation of the experimental workflow.

Introduction

In the intricate process of solid-phase peptide synthesis, the use of orthogonal protecting groups is paramount for achieving the desired peptide sequence and structure.[1][2] The O-2-phenylisopropyl (PhiPr) group offers a distinct advantage due to its lability in dilute trifluoroacetic acid (TFA), typically at concentrations of 1-2% in a suitable solvent like dichloromethane (B109758) (DCM). This characteristic allows for its selective removal without affecting other acid-labile protecting groups such as tert-butyl (tBu) or Boc, or the base-labile Fmoc group.[3] The PhiPr group is particularly useful in preventing aspartimide formation, a common side reaction associated with Asp residues during peptide synthesis. Its application is crucial in the synthesis of side-chain-to-side-chain lactam-bridged peptides, where selective deprotection is a key step.

Key Features of the O-2-PhiPr Protecting Group

  • Mild Acid Lability: Cleaved with dilute TFA (1-2%).

  • Orthogonality: Compatible with standard Fmoc/tBu and Boc/Bzl SPPS strategies.

  • Suppression of Side Reactions: Significantly reduces the risk of aspartimide formation.

  • Versatility: Enables the synthesis of cyclic and branched peptides.

Quantitative Data Summary

The following table summarizes the typical conditions and performance for the selective deprotection of the O-2-PhiPr group on-resin.

ParameterCondition A: Standard ProtocolCondition B: Greener Protocol
Deprotection Reagent 2% TFA / 1-5% TIS in DCMTFA/TIS in EtOAc/MeCN
Reaction Time 1-2 hours30 minutes (repeated)
Typical Efficiency >95%>95%
Compatibility Fmoc, Boc, Trt(S), PbfFmoc, Boc, Trt(S), Pbf
Monitoring Spectrophotometric monitoring of the eluantHPLC analysis of a cleaved sample

Experimental Protocols

Protocol 1: Standard On-Resin Deprotection of O-2-PhiPr Group

This protocol describes the selective removal of the O-2-PhiPr group using a dilute solution of TFA in DCM.

Materials:

  • Peptidyl-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Dimethylformamide (DMF)

  • 10% Diisopropylethylamine (DIPEA) in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Prepare the deprotection solution: 2% (v/v) TFA and 2% (v/v) TIS in DCM.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension gently for 1.5 to 2 hours at room temperature. The reaction can be monitored by collecting the eluant and measuring its absorbance.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Neutralize the resin by washing with 10% DIPEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • Wash the resin with DCM (3 x 10 mL).

  • The resin is now ready for the subsequent coupling or modification step.

Protocol 2: Greener On-Resin Deprotection of O-2-PhiPr Group

This protocol utilizes a more environmentally friendly solvent system for the deprotection.[4]

Materials:

  • Peptidyl-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue

  • Ethyl acetate (B1210297) (EtOAc)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethylformamide (DMF)

  • 10% Diisopropylethylamine (DIPEA) in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptidyl-resin in a 1:1 mixture of EtOAc/MeCN for 30 minutes.

  • Drain the solvent.

  • Prepare the deprotection solution: 2% (v/v) TFA with TIS in a 1:1 mixture of EtOAc/MeCN.

  • Add the deprotection solution to the resin and agitate for 30 minutes.[4]

  • Drain the solution and repeat the treatment with fresh deprotection solution for another 30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with the EtOAc/MeCN solvent mixture (3 x 10 mL).

  • Neutralize the resin with 10% DIPEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • The resin is now ready for the next step in the synthesis.

Visual Workflow and Diagrams

The following diagrams illustrate the on-resin deprotection workflow and the chemical transformation involved.

deprotection_workflow start Peptidyl-Resin (with O-2-PhiPr) swell Swell Resin (e.g., DCM or EtOAc/MeCN) start->swell deprotect Add Deprotection Solution (e.g., 2% TFA/TIS in DCM) swell->deprotect agitate Agitate (1-2 hours) deprotect->agitate wash_dcm Wash with DCM agitate->wash_dcm neutralize Neutralize (10% DIPEA in DMF) wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf ready Deprotected Peptidyl-Resin (Ready for next step) wash_dmf->ready

Caption: On-resin deprotection workflow for the O-2-PhiPr group.

chemical_transformation cluster_before Protected Aspartate Residue on Resin cluster_after Deprotected Aspartate Residue on Resin Resin_Protected Resin-Peptide-Asp(O-2-PhiPr) reagents + 2% TFA / TIS in DCM Resin_Deprotected Resin-Peptide-Asp(OH) reagents->Resin_Deprotected Deprotection

Caption: Chemical transformation of O-2-PhiPr deprotection.

Conclusion

The selective on-resin deprotection of the O-2-PhiPr group is a robust and reliable method that facilitates the synthesis of complex peptides. The mild acidic conditions required for its removal ensure the stability of other protecting groups commonly used in SPPS. The protocols provided herein offer standardized procedures for researchers in peptide chemistry and drug development, enabling the efficient and high-yield production of target peptides. The availability of both standard and greener protocols provides flexibility and aligns with the growing need for sustainable laboratory practices.

References

Application Note: Streamlining Cyclic Peptide Synthesis with Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone in the development of novel therapeutics and research tools. Cyclization can significantly enhance peptide stability, receptor affinity, and bioavailability. A critical aspect of successful cyclic peptide synthesis is the strategic use of orthogonal protecting groups. Fmoc-Glu(O-2-PhiPr)-OH, an N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, has emerged as a valuable building block for the synthesis of lactam-bridged cyclic peptides via solid-phase peptide synthesis (SPPS). Its unique "quasi-orthogonal" deprotection properties offer a streamlined workflow, particularly for side-chain to side-chain cyclization.

The 2-phenylisopropyl (2-PhiPr) ester protecting group of this compound can be selectively cleaved under mildly acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] This allows for the deprotection of the glutamic acid side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact. This feature is particularly advantageous when used in conjunction with other protecting groups that are labile to very mild acid, such as the 4-methyltrityl (Mtt) group used for protecting the side chain of lysine (B10760008) or ornithine. The Mtt group can also be removed with 1% TFA in DCM, enabling a simultaneous deprotection step for both the glutamic acid and the lysine/ornithine side chains, simplifying the synthesis of a side-chain to side-chain lactam bridge.

Furthermore, the 2-PhiPr group has been shown to offer significant protection against the formation of aspartimide, a common side reaction in peptide synthesis.[2]

Key Advantages of this compound in Cyclic Peptide Synthesis

  • Quasi-Orthogonal Deprotection: The 2-PhiPr group is selectively cleaved with 1% TFA in DCM, preserving other acid-labile protecting groups like tBu.[1]

  • Streamlined Workflow for Lactam Bridges: Enables simultaneous deprotection with Mtt-protected residues (e.g., Lys(Mtt)), simplifying the process of forming side-chain to side-chain lactam bridges.

  • Reduced Side Reactions: The 2-PhiPr protecting group helps to minimize the risk of aspartimide formation.[2]

  • Compatibility: Fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Protocols

Linear Peptide Synthesis using Fmoc/tBu Chemistry

This protocol outlines the manual solid-phase synthesis of a linear peptide on a rink amide resin, incorporating this compound and a corresponding Fmoc-Lys(Mtt)-OH for subsequent side-chain to side-chain cyclization.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g substitution)

  • Fmoc-amino acids (including this compound and Fmoc-Lys(Mtt)-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU or PyBOP (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

On-Resin Side-Chain Deprotection and Cyclization

Materials:

  • Peptidyl-resin from the previous protocol

  • Deprotection solution: 1% TFA in DCM

  • Scavenger: Triisopropylsilane (TIS) (optional, 2-5%)

  • Neutralization solution: 10% DIPEA in DMF

  • Cyclization reagents: PyBOP or HBTU

  • Solvents: DMF, DCM

Procedure:

  • Selective Side-Chain Deprotection:

    • Wash the peptidyl-resin with DCM (5 times).

    • Treat the resin with a solution of 1% TFA in DCM (with optional 2-5% TIS as a scavenger) for 2 minutes. Repeat this treatment 5-10 times.

    • Wash the resin thoroughly with DCM (5 times) and DMF (5 times).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 5-10 minutes to neutralize the resin.

    • Wash the resin with DMF (5 times).

  • On-Resin Cyclization:

    • In a separate vial, dissolve PyBOP or HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the cyclization cocktail to the resin.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

    • Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once cyclization is complete, drain the solution and wash the resin with DMF (5 times) and DCM (5 times).

Cleavage from Resin and Global Deprotection

Materials:

  • Cyclized peptidyl-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5) or a simpler cocktail of TFA/TIS/water (95:2.5:2.5) if the peptide does not contain sensitive residues.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the cyclized peptidyl-resin with DCM and dry under vacuum.

  • Cleavage: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the crude cyclic peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of on-resin cyclization can be influenced by several factors, including the peptide sequence, the length of the peptide, the resin loading, and the choice of coupling reagents. While specific comparative data for this compound is not extensively published, the following tables provide a general overview of parameters and reagents that are critical for successful cyclic peptide synthesis. Researchers should perform optimization studies for their specific peptide sequence.

Table 1: Comparison of Common Side-Chain Protecting Groups for Glutamic Acid in Cyclic Peptide Synthesis

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
2-Phenylisopropyl (O-2-PhiPr) 1% TFA in DCMQuasi-orthogonal, allows simultaneous deprotection with Mtt, reduces aspartimide formation.[2]May require repeated treatments for complete removal.
Allyl (OAll) Pd(PPh₃)₄ / Phenylsilane in DCMOrthogonal to Fmoc and tBu chemistry.Requires a palladium catalyst which must be thoroughly removed.
tert-Butyl (OtBu) 95% TFAHigh stability, cleaved during final cleavage.Not suitable for on-resin side-chain modification/cyclization.

Table 2: Common Coupling Reagents for On-Resin Lactam Bridge Formation

Coupling ReagentAdditiveBaseTypical Reaction TimeNotes
PyBOP HOBt (optional)DIPEA2-24 hoursHighly efficient, but can be expensive.[3]
HBTU HOBt (optional)DIPEA2-24 hoursCost-effective alternative to PyBOP.
HATU NoneDIPEA1-12 hoursGenerally faster and can reduce racemization.
DIC/HOBt HOBtNone12-48 hoursSlower kinetics, but can be effective.

Table 3: Typical Cleavage Cocktails for Final Deprotection

Reagent CocktailCompositionApplication
TFA/TIS/H₂O 95:2.5:2.5General purpose for peptides without sensitive residues.
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)For peptides containing sensitive residues like Cys, Met, Trp.

Visualizations

experimental_workflow Experimental Workflow for Cyclic Peptide Synthesis using this compound cluster_SPPS 1. Solid-Phase Peptide Synthesis cluster_cyclization 2. On-Resin Cyclization cluster_cleavage 3. Cleavage and Purification resin Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection coupling Amino Acid Coupling (HBTU/DIPEA or PyBOP/DIPEA) fmoc_deprotection->coupling elongation Repeat for each Amino Acid coupling->elongation final_fmoc_deprotection Final Fmoc Deprotection elongation->final_fmoc_deprotection side_chain_deprotection Selective Side-Chain Deprotection (1% TFA/DCM) of Glu(O-2-PhiPr) and Lys(Mtt) final_fmoc_deprotection->side_chain_deprotection neutralization Neutralization (10% DIPEA/DMF) side_chain_deprotection->neutralization cyclization Lactam Bridge Formation (PyBOP/DIPEA) neutralization->cyclization cleavage Cleavage from Resin (TFA Cocktail) cyclization->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification

Caption: Workflow for cyclic peptide synthesis.

deprotection_cyclization Deprotection and Cyclization Mechanism start Linear Peptide on Resin with Protected Side Chains (Glu(O-2-PhiPr) & Lys(Mtt)) deprotection Selective Deprotection (1% TFA in DCM) start->deprotection Simultaneous removal of 2-PhiPr and Mtt groups deprotected Linear Peptide on Resin with Free Side Chains (-COOH & -NH2) deprotection->deprotected cyclization On-Resin Cyclization (e.g., PyBOP, DIPEA) deprotected->cyclization Intramolecular lactam bridge formation cyclized Cyclic Peptide on Resin cyclization->cyclized cleavage Final Cleavage (TFA Cocktail) cyclized->cleavage Cleavage from resin and removal of other protecting groups final_product Purified Cyclic Peptide cleavage->final_product

Caption: Deprotection and cyclization logic.

Conclusion

This compound is a highly effective tool for the synthesis of cyclic peptides, offering a streamlined and efficient method for the formation of lactam bridges. Its quasi-orthogonal deprotection properties, especially when paired with Mtt-protected amino acids, simplify the synthetic workflow and reduce the potential for side reactions. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to successfully incorporate this valuable building block into their cyclic peptide synthesis strategies. As with any peptide synthesis, optimization of coupling and cyclization conditions for each specific sequence is recommended to achieve the highest possible yield and purity.

References

Protocol for the Efficient Coupling of Fmoc-Glu(O-2-PhiPr)-OH using HATU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the coupling of the orthogonally protected amino acid derivative, Fmoc-Glu(O-2-PhiPr)-OH, using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in solid-phase peptide synthesis (SPPS). This compound is a valuable building block for the synthesis of complex peptides, particularly cyclic peptides, due to the selective lability of the 2-phenylisopropyl (O-2-PhiPr) ester protecting group under mildly acidic conditions.[1][2] HATU is a widely used uronium-based coupling reagent known for its high reactivity, rapid reaction times, and ability to minimize racemization, making it an excellent choice for coupling sterically hindered or sensitive amino acids.[3][4][5][6]

This document outlines the chemical principles, a detailed experimental protocol, and expected outcomes for the successful incorporation of this compound into a peptide sequence on a solid support.

Chemical Principle

The coupling reaction involves the activation of the carboxylic acid of this compound by HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). This activation step forms a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester with the HOAt (1-hydroxy-7-azabenzotriazole) moiety of HATU.[7][8] This active ester then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form a stable amide bond.

Experimental Protocol

This protocol describes a standard manual solid-phase peptide synthesis (SPPS) procedure on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Reaction vessel for manual SPPS

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, prepare the coupling solution by dissolving this compound and HATU in DMF.

    • Add DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature. The reaction progress can be monitored using a Kaiser test. The coupling is typically complete within 1-2 hours.[9]

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Data Presentation

The following table summarizes the recommended stoichiometry for the coupling of this compound with HATU. These are general guidelines and may require optimization based on the specific peptide sequence and resin.

ReagentEquivalents (relative to resin loading)
This compound3.0 - 5.0
HATU2.9 - 4.9
DIPEA6.0 - 10.0
Solvent Volume
DMFSufficient to swell and agitate resin
Reaction Time Duration
Pre-activation1 - 2 minutes
Coupling1 - 4 hours

Note: While specific yield and purity data for the coupling of this compound with HATU are not extensively published, coupling efficiencies with HATU are generally high, often exceeding 99% for standard amino acids.

Visualization of Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Reaction swell Resin Swelling in DMF deprotect1 Treat with 20% Piperidine/DMF (5 min) swell->deprotect1 deprotect2 Treat with 20% Piperidine/DMF (15 min) deprotect1->deprotect2 wash1 Wash (DMF, DCM, DMF) deprotect2->wash1 preactivate Pre-activate this compound with HATU and DIPEA in DMF wash1->preactivate couple Add to Resin and Agitate preactivate->couple monitor Monitor with Kaiser Test couple->monitor wash2 Wash (DMF, DCM, DMF) monitor->wash2

Caption: Experimental workflow for this compound coupling.

hatu_mechanism AA This compound ActiveEster OAt-Active Ester AA->ActiveEster Activation PeptideBond Peptide Bond Formation AA->PeptideBond HATU HATU HATU->ActiveEster Base DIPEA Base->AA Deprotonation ActiveEster->PeptideBond ResinAmine Resin-NH2 ResinAmine->PeptideBond Byproduct HOAt PeptideBond->Byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

Application Notes: Fmoc-Glu(O-2-PhiPr)-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in the construction of peptide libraries, including those with cyclic scaffolds. Its primary advantage lies in the quasi-orthogonal nature of the 2-phenylisopropyl (2-PhiPr) ester protecting group on the γ-carboxyl function of the glutamic acid side chain. This feature allows for selective deprotection under mildly acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact. This selective deprotection is a key tool for on-resin cyclization and modification, enabling the synthesis of diverse peptide libraries with constrained conformations.

Key Features and Advantages

  • Orthogonal Deprotection: The 2-PhiPr group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but can be selectively cleaved on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically 1% TFA in DCM.[1][2] This orthogonality is crucial for site-specific modifications and cyclization.

  • Facilitation of Cyclic Peptide Synthesis: this compound is an excellent tool for the synthesis of head-to-tail and side-chain-to-side-chain cyclic peptides.[1][2] For side-chain cyclization, it is often used in combination with an amino acid bearing a complementary selectively cleavable protecting group, such as Fmoc-Lys(Mtt)-OH. The Mtt (4-methyltrityl) group on the lysine (B10760008) side chain can be removed simultaneously with the 2-PhiPr group under the same mild acidic conditions, allowing for subsequent on-resin lactam bridge formation.[1]

  • Application in Peptide Library Synthesis: The ability to perform on-resin cyclization and modifications makes this compound highly suitable for the synthesis of diverse peptide libraries. Libraries of cyclic peptides often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity compared to their linear counterparts.

Quantitative Data

ParameterValuePeptide Sequence/ConditionsSource
Crude Purity44-54%Lactam-bridged cathelicidin-PY analogues[3]
Overall Yield28.6%Cathelicidin-PY analogue 1 (after purification)[3]
Purity (TLC)≥97%Supplier Data[1]
Purity (HPLC)≥95.0%Supplier Data[1][2]

Experimental Protocols

Protocol 1: General Fmoc-SPPS incorporating this compound

This protocol outlines the general steps for incorporating this compound into a linear peptide sequence using a standard Fmoc-based solid-phase peptide synthesis strategy.

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x resin volume).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 x resin volume).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HATU/DIEA or DIC/Oxyma) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Incorporation of this compound:

    • Follow the general coupling protocol (Step 3) to incorporate this compound at the desired position in the peptide sequence.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Protocol 2: On-Resin Side-Chain Cyclization using this compound and Fmoc-Lys(Mtt)-OH

This protocol describes the on-resin synthesis of a side-chain lactam-bridged cyclic peptide.

  • Linear Peptide Synthesis:

    • Synthesize the linear peptide on a suitable solid support using the general Fmoc-SPPS protocol described above, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.

  • Selective Side-Chain Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes.

    • Drain the solution and repeat the treatment 5-10 times to ensure complete removal of the 2-PhiPr and Mtt protecting groups. The reaction can be monitored by observing the yellow color of the trityl cation in the washings.

    • Wash the resin thoroughly with DCM, followed by DMF.

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Neutralize the resin with 10% DIEA in DMF.

    • Wash the resin with DMF.

    • Add a solution of a coupling agent (e.g., PyAOP/DIPEA or HATU/HOAt/DIEA) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature.[3] The progress of the reaction can be monitored by taking small samples of the resin for cleavage and analysis by HPLC-MS.

  • Cleavage and Final Deprotection:

    • Wash the resin with DMF and then DCM.

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

    • Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (HATU/DIEA) Fmoc_Deprotection->Coupling Incorp_Glu 4. Incorporate This compound Coupling->Incorp_Glu Incorp_Lys 5. Incorporate Fmoc-Lys(Mtt)-OH Incorp_Glu->Incorp_Lys Elongation 6. Chain Elongation Incorp_Lys->Elongation Selective_Deprotection 7. Selective Deprotection (1% TFA/DCM) Elongation->Selective_Deprotection Lactamization 8. Lactam Bridge Formation (PyAOP/DIPEA) Cleavage 9. Cleavage & Deprotection (TFA/TIS/H2O) Lactamization->Cleavage Purification 10. RP-HPLC Purification Cleavage->Purification Final_Peptide Cyclic Peptide Purification->Final_Peptide

Caption: Workflow for cyclic peptide synthesis using this compound.

signaling_pathway Start Start with Peptide-Resin (Fmoc-AA...-Glu(O-2-PhiPr)...Lys(Mtt)...) Deprotection Selective Deprotection (1% TFA in DCM) Start->Deprotection Intermediate Deprotected Peptide-Resin (...-Glu(OH)...Lys(NH2)...) Deprotection->Intermediate Cyclization On-Resin Cyclization (Coupling Reagents) Intermediate->Cyclization Cyclized Cyclic Peptide on Resin Cyclization->Cyclized Cleavage Global Deprotection & Cleavage (e.g., 95% TFA) Cyclized->Cleavage Final Purified Cyclic Peptide Cleavage->Final

Caption: Logical steps for on-resin cyclization.

References

Application Notes and Protocols: On-Resin Side-Chain to Side-Chain Lactam Bridge Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a prominent class of molecules in drug discovery and chemical biology. Constraining a peptide's conformation through cyclization can significantly enhance its therapeutic properties, including increased receptor binding affinity, improved metabolic stability against enzymatic degradation, and better bioavailability compared to its linear analog.[1][2]

One of the most robust and efficient methods for synthesizing these molecules is the formation of a side-chain to side-chain lactam bridge while the peptide is still anchored to a solid support. This on-resin cyclization strategy offers several advantages over solution-phase methods, primarily by leveraging the "pseudo-dilution" effect of the solid support, which favors intramolecular cyclization and minimizes intermolecular side reactions like dimerization and oligomerization.[3][4]

This document provides a detailed overview of the principles, key considerations, and experimental protocols for performing on-resin side-chain to side-chain lactamization.

Principle of the Method

The core strategy involves the synthesis of a linear peptide on a solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). Two amino acids at desired positions within the sequence are incorporated with side-chain protecting groups that are "orthogonal" to the main synthesis chemistry. This orthogonality is critical, as it allows for the selective removal of only these two side-chain protecting groups without cleaving the peptide from the resin or disturbing other protecting groups.[1][5] Once the side chains are deprotected—typically a carboxylic acid (from Asp or Glu) and an amine (from Lys, Orn, Dab, or Dap)—a peptide coupling reagent is introduced to catalyze the formation of a stable amide (lactam) bond between them.[6] The final cyclic peptide is then cleaved from the resin and globally deprotected.

General Workflow Diagram

On_Resin_Lactamization_Workflow A 1. Linear Peptide Synthesis (Fmoc-SPPS) B 2. Selective Side-Chain Deprotection A->B C 3. On-Resin Cyclization (Lactamization) B->C D 4. Final Cleavage & Deprotection C->D E Purified Cyclic Peptide D->E

Caption: High-level workflow for on-resin lactam bridge formation.

Key Considerations

Successful on-resin cyclization depends on a carefully planned synthetic strategy. The following factors are critical to achieving high yields and purity.

Orthogonal Protecting Group Strategy

The choice of protecting groups for the side chains of the amino acids that will form the lactam bridge is paramount. These groups must be removable under conditions that do not affect the N-terminal Fmoc group, other t-butyl-based side-chain protecting groups, or the acid-labile linker attaching the peptide to the resin.[7]

Table 1: Common Orthogonal Protecting Groups for Lactam Bridge Formation

Amino Acid (Carboxyl)Protecting GroupDeprotection ReagentAmino Acid (Amine)Protecting GroupDeprotection Reagent
Asp / GluAllyl ester (OAll)Pd(PPh₃)₄ / PhSiH₃Lys / OrnAllyloxycarbonyl (Alloc)Pd(PPh₃)₄ / PhSiH₃
Asp / Glu2-Phenylisopropyl (O-2-PhiPr)1% TFA in DCMLys / Orn4-Methoxytrityl (Mmt)1% TFA in DCM
Asp / Glu--Lys / Orn1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)2% Hydrazine in DMF
Asp / Glu--Lys / Orn1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)2-10% Hydrazine in DMF

Note: The Allyl/Alloc and Mmt/O-2-PhiPr pairs are often used together as they can be removed simultaneously under the same mild conditions.[7][8]

Coupling Reagents for Cyclization

The efficiency of the lactam bridge formation is highly dependent on the coupling reagent. The goal is to achieve rapid and complete acylation with minimal side reactions, particularly racemization at the activated carboxylic acid.

Table 2: Comparison of Common Coupling Reagents for On-Resin Cyclization

Reagent ClassExamplesBase RequiredKey Characteristics & Considerations
Aminium/Uronium Salts HATU , HBTU, TBTUDIPEA, NMMHATU is highly efficient and fast, often the reagent of choice for difficult cyclizations.[3] HBTU is a cost-effective alternative.
Phosphonium Salts PyBOP , PyAOPDIPEA, NMMHigh coupling efficiency, similar to uronium salts. PyAOP has been shown to be effective for lactam formation.[8]
Carbodiimides DIC, EDCOxyma, HOBtCost-effective, but generally slower and can pose a higher risk of racemization without an additive like Oxyma Pure.[3]
Reaction Conditions
  • Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard.

  • Concentration: On-resin synthesis inherently favors intramolecular reactions. However, using a sufficient volume of the cyclization cocktail ensures good resin swelling and reagent diffusion.

  • Temperature: Most cyclizations proceed efficiently at room temperature. Microwave irradiation can be used to significantly shorten reaction times, often from hours to minutes.[9]

  • Monitoring: The completion of the cyclization reaction can be monitored using a qualitative method like the Kaiser test. A negative test (beads remain colorless) indicates the complete consumption of the free amine on the lysine/ornithine side chain.[10]

Detailed Experimental Protocols

The following protocols provide a general framework. Specific quantities should be calculated based on the resin loading and synthesis scale.

Protocol 1: Synthesis of the Linear Peptide Precursor
  • Resin Selection: Choose a suitable resin for C-terminal amide synthesis (e.g., Rink Amide MBHA) or C-terminal acid (e.g., 2-Chlorotrityl chloride).

  • Synthesis: Assemble the linear peptide sequence using a standard automated or manual Fmoc-SPPS protocol.

  • Incorporate Orthogonal Residues: At the desired positions for cyclization, incorporate the amino acids with their orthogonal side-chain protecting groups (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

  • N-terminal Protection: Ensure the N-terminal Fmoc group of the final amino acid remains on the peptide to prevent its participation in the cyclization step.

Protocol 2: Selective Side-Chain Deprotection (Allyl/Alloc Example)

This protocol describes the palladium-catalyzed removal of Allyl and Alloc groups.[8][9]

  • Resin Preparation: Swell the peptide-resin (1 eq.) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Prepare Reagent Solution: In a separate vessel, prepare a solution of Phenylsilane (PhSiH₃, 20 eq.) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.) in DCM. Caution: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) as the catalyst is oxygen-sensitive.

  • Deprotection: Add the catalyst solution to the resin. Gently agitate the suspension at room temperature for 30-60 minutes. Repeat this step once more with a fresh solution.

  • Washing: Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash sequence is: DCM (3x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (3x), and finally DMF (5x).[10]

Chemical Deprotection and Cyclization Pathway

Chemical_Pathway cluster_0 On-Resin Peptide cluster_1 Reagents P0 Resin-Peptide-Asp(OAll)-...-Lys(Alloc) P1 Resin-Peptide-Asp(OH)-...-Lys(NH2) P0->P1 Selective Deprotection P2 Resin-Peptide-Cyclic(Asp-Lys) P1->P2 Lactamization (Coupling) Final Cleavage (TFA) ---> Free Cyclic Peptide P2->Final R1 Pd(PPh₃)₄ PhSiH₃ R2 HATU / DIPEA in DMF

Caption: Chemical pathway of on-resin deprotection and lactamization.

Protocol 3: On-Resin Cyclization (Lactamization)
  • Resin Preparation: Swell the deprotected peptide-resin in anhydrous DMF.

  • Prepare Cyclization Cocktail: In a separate vessel, dissolve the coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF.

  • Cyclization: Add the cyclization cocktail to the resin. Agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the sequence and reagents.[10] Microwave-assisted cyclization can often be completed in 10-20 minutes.[9]

  • Monitoring: After 1 hour, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), continue the reaction and re-test periodically. A negative result (colorless beads) indicates completion.

  • Washing: Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.

Protocol 4: Cleavage and Final Deprotection
  • Final Fmoc Removal: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.

  • Cleavage: Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin.[8]

  • Precipitation and Purification: After 2-3 hours, precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Quantitative Data Summary

The yield and purity of on-resin cyclization can be influenced by several factors. The following data, compiled from literature, illustrates the effect of different reagents and conditions.

Table 3: Crude Purity of a Model Cyclic Peptide (Ac-[cyclo-8,12]-[LAKLLKAKAKAD]-NH₂) with Different Cyclization Methods

Cyclization MethodCoupling ReagentCrude Purity (%)Dimerization ObservedReference
Conventional Lactam PyAOP / DIPEA~50-60%~20%[8]
Ugi-4C Cyclization - (Isocyanide based)~71%None Detected[8][11]

Note: The Ugi-4-component reaction represents an alternative, efficient cyclization strategy that can avoid dimerization byproducts.[8]

Troubleshooting

Table 4: Common Problems and Solutions in On-Resin Lactam Cyclization

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Cyclization - Steric hindrance around the cyclization site.- Insufficient activation or coupling time.- Peptide aggregation on-resin.- Switch to a more powerful coupling reagent (e.g., HATU).- Increase reaction time or use microwave heating.[9]- Use a different solvent (e.g., NMP) or add chaotropic salts.
Dimerization/Oligomerization - Incomplete selective deprotection.- High resin loading.- Ensure complete deprotection and thorough washing.- Use a lower loading resin to increase distance between peptide chains.[8]
Side Product Formation - Aspartimide formation, especially at Asp-Gly/Ser sites.- Racemization at the activated carboxyl group.- For Asp-containing peptides, perform cyclization before removing the N-terminal Fmoc of the Asp residue.[9]- Use HATU with HOBt or Oxyma to suppress racemization.[3]

References

Orthogonal Cleavage of Fmoc-Glu(O-2-PhiPr)-OH and Lys(Mtt): Application Notes and Protocols for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the orthogonal cleavage of the side-chain protecting groups of Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH. This strategy is pivotal in the solid-phase peptide synthesis (SPPS) of complex peptides, enabling selective deprotection for subsequent modifications such as lactam bridge formation, pegylation, or the attachment of reporter molecules.

Introduction

In modern peptide and protein chemistry, the ability to selectively deprotect specific amino acid side chains on a solid support is crucial for the synthesis of modified and constrained peptides. The combination of the 2-phenylisopropyl (O-2-PhiPr) ester for glutamic acid and the methyltrityl (Mtt) group for lysine (B10760008) offers an effective orthogonal protection strategy. Both groups are highly acid-labile and can be removed under mild acidic conditions that leave other standard, more acid-stable protecting groups (e.g., Boc, tBu, Trt) intact.[1][2] This allows for precise, on-resin modifications of the peptide backbone.

The cleavage of both O-2-PhiPr and Mtt groups is typically achieved using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] This mild deprotection allows for the selective unmasking of the glutamic acid and lysine side chains, either individually or simultaneously.

Principles of Orthogonal Cleavage

The principle of this orthogonal strategy lies in the differential acid lability of the protecting groups. The O-2-PhiPr and Mtt groups are designed to be cleaved under very mild acidic conditions, while the N-terminal Fmoc group is base-labile, and other side-chain protecting groups are stable to these mild acid treatments but are removed by strong acid (e.g., 95% TFA) during the final cleavage from the resin.[2]

Key Features:

  • Selectivity: Allows for the deprotection of specific residues without affecting other protected amino acids in the sequence.

  • Mild Conditions: The use of low TFA concentrations minimizes potential side reactions.

  • On-Resin Modification: Enables further chemical transformations on the peptide while it is still attached to the solid support.

Experimental Data Summary

The following tables summarize the typical conditions for the selective cleavage of the O-2-PhiPr and Mtt protecting groups. It is important to note that optimal conditions may vary depending on the peptide sequence, the solid support, and the presence of other protecting groups.

Protecting GroupReagent CompositionScavengerReaction TimeTemperatureReference
Lys(Mtt) 1-2% TFA in DCM1-5% TIS10-60 min (multiple treatments may be required)Room Temp[1][2][3]
Acetic Acid/TFE/DCM (1:2:97 v/v/v) on hydrophobic resins--Room Temp[3]
TES/HFIP/TFE/DCM (2:1:0.5:6.5 v/v/v/v)TES1-2 hoursRoom Temp[3]
Glu(O-2-PhiPr) 1% TFA in DCM--Room Temp
2% TFA in DCM1-5% TIS-Room Temp[1]
Simultaneous Cleavage 1-2% TFA in DCM1-5% TIS30-60 min (monitor for completion)Room Temp[1]

TFA: Trifluoroacetic Acid, DCM: Dichloromethane, TIS: Triisopropylsilane, TFE: Trifluoroethanol, TES: Triethylsilane, HFIP: Hexafluoroisopropanol

Experimental Protocols

Protocol for Selective Cleavage of Lys(Mtt)

This protocol describes the removal of the Mtt group from the side chain of a lysine residue on a solid-supported peptide.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Prepare the cleavage solution: 1% TFA and 2% TIS in DCM (v/v/v).

  • Add the cleavage solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin at room temperature for 30 minutes.[3]

  • Monitoring the reaction: Remove a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation, signifying incomplete cleavage. If the test is positive, continue the cleavage for another 30 minutes and re-test.[3]

  • Once the cleavage is complete (negative Mtt test), filter the resin and wash thoroughly with DCM (3 x 10 mL).

  • Wash the resin with Methanol (2 x 10 mL).[3]

  • Wash the resin with DCM (2 x 10 mL).[3]

  • Neutralize the resin by washing with 10% DIEA in DMF (v/v) (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • The resin is now ready for the subsequent on-resin modification of the lysine side chain.

Protocol for Selective Cleavage of Glu(O-2-PhiPr)

This protocol outlines the procedure for the removal of the O-2-PhiPr group from a glutamic acid residue.

Materials:

  • Peptide-resin containing a Glu(O-2-PhiPr) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Prepare the cleavage solution: 1% TFA in DCM (v/v). The addition of 1-5% TIS is recommended as a scavenger.[1]

  • Add the cleavage solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin at room temperature. The reaction is typically complete within 1-2 hours.

  • Filter the resin and wash thoroughly with DCM (3 x 10 mL).

  • Neutralize the resin by washing with 10% DIEA in DMF (v/v) (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • The resin is now ready for the subsequent on-resin modification of the glutamic acid side chain.

Protocol for Simultaneous Cleavage of Lys(Mtt) and Glu(O-2-PhiPr)

This protocol is ideal for preparing peptides for side-chain to side-chain lactamization.

Materials:

  • Peptide-resin containing both Lys(Mtt) and Glu(O-2-PhiPr) residues

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Prepare the cleavage solution: 1-2% TFA and 1-5% TIS in DCM (v/v/v).

  • Add the cleavage solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin at room temperature for 30-60 minutes.

  • Monitor the cleavage of the Mtt group as described in Protocol 4.1. Complete Mtt cleavage is a good indicator for the complete deprotection of the O-2-PhiPr group as well.

  • Once cleavage is complete, filter the resin and wash thoroughly with DCM (3 x 10 mL).

  • Neutralize the resin by washing with 10% DIEA in DMF (v/v) (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • The resin with deprotected lysine and glutamic acid side chains is now ready for the subsequent cyclization or other dual-functionalization step.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the orthogonal cleavage of Mtt and O-2-PhiPr protecting groups.

Selective_Mtt_Cleavage Resin Peptide-Resin (with Lys(Mtt)) Swell Swell in DCM Resin->Swell Cleavage Treat with 1-2% TFA + 1-5% TIS in DCM Swell->Cleavage Monitor Monitor Mtt Cleavage Cleavage->Monitor Monitor->Cleavage Incomplete Wash_DCM Wash with DCM Monitor->Wash_DCM Complete Wash_MeOH Wash with MeOH Wash_DCM->Wash_MeOH Neutralize Neutralize with 10% DIEA in DMF Wash_MeOH->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF Final_Resin Deprotected Peptide-Resin (Free Lys Side Chain) Wash_DMF->Final_Resin

Caption: Workflow for the selective cleavage of the Mtt protecting group.

Simultaneous_Cleavage Resin Peptide-Resin (with Lys(Mtt) & Glu(O-2-PhiPr)) Swell Swell in DCM Resin->Swell Cleavage Treat with 1-2% TFA + 1-5% TIS in DCM Swell->Cleavage Monitor Monitor Mtt Cleavage Cleavage->Monitor Monitor->Cleavage Incomplete Wash_DCM Wash with DCM Monitor->Wash_DCM Complete Neutralize Neutralize with 10% DIEA in DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF Final_Resin Deprotected Peptide-Resin (Free Lys & Glu Side Chains) Wash_DMF->Final_Resin

Caption: Workflow for the simultaneous cleavage of Mtt and O-2-PhiPr groups.

Troubleshooting and Considerations

  • Incomplete Cleavage: If the Mtt monitoring test remains positive, extend the reaction time or perform additional treatments with fresh cleavage solution.

  • Premature Cleavage of Other Protecting Groups: While highly selective, prolonged exposure to even mild acid can potentially affect other sensitive protecting groups. It is crucial to monitor the reaction and avoid unnecessarily long reaction times. The addition of scavengers like TIS is critical to prevent side reactions.[4]

  • Resin Type: The choice of resin can influence the efficiency of the cleavage. For instance, Mtt cleavage on hydrophilic resins like TentaGel with certain reagent cocktails may be less efficient.[3]

  • Peptide Sequence: The steric hindrance around the protected residue can affect the cleavage kinetics.

Conclusion

The orthogonal deprotection of this compound and Fmoc-Lys(Mtt)-OH provides a robust and versatile strategy for the synthesis of complex and modified peptides. The mild cleavage conditions and high selectivity enable a wide range of on-resin modifications, making this an invaluable tool for peptide chemists in both academic research and industrial drug development. The protocols provided herein serve as a comprehensive guide for the successful implementation of this advanced synthetic methodology.

References

Application Notes and Protocols for the Incorporation of Modified Amino Acids in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide science, enabling the efficient and reliable synthesis of a vast array of peptide sequences.[1] The mild reaction conditions of Fmoc SPPS are particularly advantageous for the incorporation of modified amino acids, which is crucial for studying post-translational modifications (PTMs), developing novel therapeutics, and creating advanced biomaterials.[1][2] This document provides detailed application notes and protocols for the successful incorporation of various modified amino acids, including phosphorylated, glycosylated, lipidated, and fluorescently labeled residues, into synthetic peptides.

The Fmoc strategy relies on the base-labile Fmoc protecting group for the α-amino function and acid-labile protecting groups for the amino acid side chains, ensuring an orthogonal protection scheme.[] This allows for the selective deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.[1] While the core principles of SPPS remain the same, the incorporation of modified amino acids often requires special considerations to overcome challenges such as steric hindrance, altered solubility, and potential side reactions. These challenges can impact coupling efficiency, yield, and purity of the final peptide.[4]

These application notes offer a comprehensive guide, including quantitative data, detailed experimental protocols, and visual workflows, to empower researchers in the synthesis of complex, modified peptides for a wide range of applications, from fundamental biological research to drug discovery and development.

Data Presentation: Quantitative Analysis of Modified Amino Acid Incorporation

The successful incorporation of modified amino acids is dependent on several factors, including the choice of coupling reagents, reaction conditions, and the nature of the modification itself. The following tables summarize quantitative data on the yield and purity of peptides synthesized with various modified amino acids under different conditions.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Sterically hindered amino acids, a common feature of modified residues, can present significant coupling challenges. This table compares the performance of different coupling reagents in promoting amide bond formation with hindered amino acids.

Coupling ReagentBaseHindered Residue ExampleCrude Purity (%)Coupling TimeReference
HATU DIPEAAib-Aib>952 x 1 min[5]
HCTU DIPEAAib-Aib>952 x 20 min[5]
COMU DIPEAAib-Aib>952 x 1 min[5]
PyBOP DIPEAAib-Aib<50 (at 2 x 1 min)2 x 20 min[5]
DIC/Oxyma -Difficult SequencesHighStandard[6]

Table 2: Purity and Yield of Peptides with Phosphorylated Amino Acids

The synthesis of phosphopeptides can be complicated by β-elimination under basic conditions. The choice of protecting groups and deprotection conditions is critical.

Phosphoamino AcidDeprotection ConditionsCoupling ReagentCrude Purity (%)Overall Yield (%)Reference
Fmoc-Ser(PO(OBzl)OH)-OH20% Piperidine (B6355638)/DMFHATU/DIPEA~60-80Not Reported[7]
Fmoc-Thr(PO(OBzl)OH)-OH20% Piperidine/DMFHATU/DIPEA~60-80Not Reported[7]
Fmoc-Tyr(PO(OBzl)2)-OH20% Piperidine/DMFHBTU/HOBt>90Good[2]
Fmoc-Ser(PO(OBzl)OH)-OH0.5% DBU/DMF (90°C)HATU/DIPEAHighNot Reported[7]

Table 3: Purity and Yield of Peptides with Glycosylated Amino Acids

Glycosylated amino acids are often bulky, leading to slower coupling reactions and the potential for epimerization.

Glycosylated Amino AcidCoupling ReagentBaseCrude Purity (%)Overall Yield (%)Reference
Fmoc-Asn(Ac3GlcNAc)-OHHATU/DIPEADIPEA62Not Reported[8]
Fmoc-Ser(Ac3GalNAcα)-OHHATU/NMMNMM>95 (with low epimerization)Good[9]
Fmoc-Thr(Ac3GalNAcα)-OHDIC/Oxyma->90Good[9]

Table 4: Purity and Yield of Peptides with Other Modifications

This table provides data for the incorporation of lipidated and fluorescently labeled amino acids.

Modified Amino AcidModification TypeCoupling ReagentCrude Purity (%)Overall Yield (%)Reference
Fmoc-Cys(Palmitoyl)-OHLipidationHBTU/HOBt/DIPEA>80Good[10]
Fmoc-Lys(Biotin)-OHBiotinylationTBTU/DIPEA>90HighGeneral Knowledge
DAPA (Fluorescent)Fluorescent LabelStandard Fmoc ProtocolsHighGood[11]
FAM-labeled DapFluorescent LabelPFP esterGood~10-15[12]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in incorporating modified amino acids using Fmoc SPPS.

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the standard steps for one cycle of amino acid addition.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.[13]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[14]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[13]

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[13]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HCTU, or DIC/Oxyma) in DMF.[5]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (if required by the coupling agent), and allow the mixture to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours. For hindered or modified amino acids, the coupling time may need to be extended, or a double coupling may be necessary.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

4. Washing:

  • After the coupling reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash with dichloromethane (B109758) (DCM) (2-3 times) and dry the resin for the next cycle.

Protocol 2: Incorporation of a Phosphorylated Amino Acid (Fmoc-pSer/pThr/pTyr-OH)

1. Protecting Group Selection:

  • For Fmoc-pSer-OH and Fmoc-pThr-OH, use a benzyl (B1604629) (Bzl) protecting group on the phosphate (B84403) to minimize β-elimination.[7]

  • For Fmoc-pTyr-OH, a di-tert-butyl (tBu) or dibenzyl (Bzl) protection is common.

2. Coupling:

  • Use a highly efficient coupling reagent such as HATU or HCTU.

  • Dissolve Fmoc-phosphoamino acid (1.5-2 equivalents), HATU (1.45 equivalents), and DIPEA (3 equivalents) in DMF.

  • Pre-activate for 2-5 minutes before adding to the resin.

  • Allow the coupling to proceed for 2-4 hours. A second coupling is often recommended.

3. Deprotection:

  • To minimize β-elimination, consider using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF, especially if heating is applied.[7]

Protocol 3: Incorporation of a Glycosylated Amino Acid

1. Building Block Preparation:

  • Use pre-formed Fmoc-protected glycosylated amino acid building blocks with acetyl (Ac) or other suitable protecting groups on the sugar hydroxyls.[8]

2. Coupling:

  • Due to steric bulk, use a powerful coupling reagent like HATU or COMU.

  • Extend the coupling time to 4-12 hours or perform a double coupling.

  • The use of a less hindered base like 2,4,6-collidine instead of DIPEA can sometimes reduce epimerization.

3. Final Deprotection:

  • The sugar protecting groups (e.g., acetyl) are typically removed during the final cleavage and global deprotection step with a specific deacetylation step if necessary.

Protocol 4: Cleavage and Global Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

2. Cleavage Reaction:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir gently at room temperature for 2-4 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

  • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.[16]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Modified Peptide Synthesis

experimental_workflow start Start: Resin Selection swelling Resin Swelling (DMF) start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) deprotection->coupling wash1 Washing (DMF) coupling->wash1 cycle Repeat Cycle (n-1) times wash1->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end Pure Modified Peptide analysis->end

Caption: General workflow for Fmoc solid-phase synthesis of modified peptides.

MAPK/ERK Signaling Pathway

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor grb2 GRB2 receptor->grb2 P sos SOS grb2->sos ras Ras sos->ras GTP loading raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Phosphorylates gene_expression Gene Expression (Proliferation, Differentiation, Survival) transcription_factors->gene_expression Regulates phosphopeptide Synthetic Phosphopeptide (Substrate/Inhibitor) phosphopeptide->mek Interacts with phosphopeptide->erk Interacts with

Caption: Role of synthetic phosphopeptides in studying the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Microwave-Assisted Peptide Synthesis with Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Fmoc-Glu(O-2-PhiPr)-OH in microwave-assisted peptide synthesis (MAPS). The information is intended to guide researchers, scientists, and drug development professionals in leveraging this specialized amino acid derivative to enhance the efficiency, purity, and success rate of synthesizing complex peptides.

Introduction to Microwave-Assisted Peptide Synthesis (MAPS)

Microwave-assisted peptide synthesis is a proven technology that significantly accelerates solid-phase peptide synthesis (SPPS) by utilizing microwave energy to heat the reaction mixture.[1][2] This rapid and uniform heating leads to faster reaction kinetics for both the coupling of amino acids and the removal of the Fmoc protecting group, resulting in dramatically reduced synthesis times compared to conventional methods.[1][3] Key advantages of MAPS include improved peptide purity, higher yields, and the ability to synthesize difficult and long peptide sequences more effectively.[2][4]

The Role of this compound in Peptide Synthesis

This compound is a protected glutamic acid derivative designed to minimize common side reactions encountered during peptide synthesis, particularly those involving glutamic acid residues. The 2-phenylisopropyl (O-2-PhiPr) ester protecting group on the side chain is strategically employed to prevent the formation of byproducts. This quasi-orthogonally protected derivative is particularly useful for the preparation of cyclic peptides and for library synthesis.[5]

The primary advantages of using this compound include:

  • Prevention of Pyroglutamate Formation: The bulky O-2-PhiPr group sterically hinders the cyclization of the N-terminal glutamic acid residue to form pyroglutamate, a common side reaction.

  • Suppression of Aspartimide Formation: While primarily for glutamic acid, the principles of using sterically hindered protecting groups can also inform strategies to reduce aspartimide formation from adjacent aspartic acid residues, a notorious challenge in Fmoc-SPPS.[6]

  • Compatibility with Orthogonal Protecting Group Strategies: The O-2-PhiPr group can be selectively cleaved under mild acidic conditions, allowing for complex peptide modifications and cyclization strategies.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

Table 1: Comparison of Synthesis Time for a Model 20-mer Peptide

ParameterConventional SPPSMicrowave-Assisted SPPS (MAPS)
Coupling Time per Residue 30 - 120 minutes5 - 10 minutes[1]
Deprotection Time per Residue 15 - 30 minutes3 - 5 minutes[1]
Total Synthesis Time > 24 hours< 4 hours

Table 2: Comparison of Crude Purity and Yield for a Difficult Sequence Peptide

ParameterConventional SPPSMicrowave-Assisted SPPS (MAPS)
Crude Purity (%) 30 - 60%70 - 95%[7][8]
Overall Yield (%) Low to ModerateModerate to High
Byproduct Formation SignificantMinimized

Experimental Protocols

The following protocols provide a general framework for performing microwave-assisted peptide synthesis with this compound. It is recommended to optimize these conditions for each specific peptide sequence. These protocols are designed for use with an automated microwave peptide synthesizer.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Deprotection Reagent:

  • Solvents:

    • Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage Cocktail:

    • 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

General Microwave-Assisted Synthesis Cycle

This cycle is repeated for each amino acid coupling.

  • Resin Swelling: Swell the resin in DMF for 30 minutes prior to the first coupling step.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Apply microwave irradiation (e.g., 3 minutes at a controlled temperature of 75°C).[9]

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution:

      • Dissolve Fmoc-amino acid (including this compound when required) (5-fold excess), DIC (5-fold excess), and Oxyma Pure (5-fold excess) in DMF.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation (e.g., 5 minutes at a controlled temperature of 75-90°C).[1][8] For temperature-sensitive residues like histidine and cysteine, a lower coupling temperature of 50°C is recommended to minimize racemization.[6]

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycle: Continue with the next amino acid in the sequence.

Cleavage and Deprotection
  • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin.

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Visualizations

The following diagrams illustrate the key workflows and concepts in microwave-assisted peptide synthesis.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma, Microwave) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Experimental workflow for microwave-assisted peptide synthesis.

side_reaction_prevention cluster_glutamic_acid Glutamic Acid Residue cluster_protecting_groups Side-Chain Protecting Groups cluster_outcomes Potential Outcomes Glu Fmoc-Glu-OH StandardPG Standard Protecting Group (e.g., OtBu) Glu->StandardPG Protection PhiPrPG O-2-PhiPr Protecting Group Glu->PhiPrPG Protection Pyroglutamate Pyroglutamate Formation (Side Reaction) StandardPG->Pyroglutamate Potential Pathway DesiredPeptide Desired Peptide StandardPG->DesiredPeptide PhiPrPG->DesiredPeptide Favored Pathway (Steric Hindrance)

References

Application Notes and Protocols for the Synthesis of Peptide Thioesters Using Acid-Labile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide thioesters are crucial intermediates in the chemical synthesis of proteins and cyclic peptides, primarily through native chemical ligation (NCL) and other fragment condensation strategies.[1][2] The synthesis of these molecules, however, presents a significant challenge, especially when using the popular Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The inherent basic conditions required for Fmoc group removal are incompatible with the stability of the thioester bond.[1][3]

Traditionally, Boc-based SPPS, which utilizes acidic conditions for deprotection, has been the method of choice for preparing peptide thioesters.[4] However, this approach often requires the use of hazardous reagents like hydrogen fluoride (B91410) (HF) for the final cleavage from the resin.[1][2] To circumvent these issues, several strategies have been developed to enable the synthesis of peptide thioesters using the milder and more versatile Fmoc-SPPS chemistry. These methods often employ "safety-catch" linkers or other clever chemical handles that are stable to the basic conditions of Fmoc deprotection but can be selectively activated for subsequent thiolysis.

This document provides detailed application notes and protocols for the synthesis of peptide thioesters using Fmoc-SPPS compatible strategies that incorporate acid-labile protecting groups for side-chain protection.

Synthesis Strategy: The Sulfonamide Safety-Catch Linker Approach

A robust method for the synthesis of peptide thioesters via Fmoc-SPPS is the use of a sulfonamide "safety-catch" linker.[3] In this approach, the C-terminal amino acid is attached to the solid support through an acid- and base-stable N-acyl sulfonamide linkage. After the completion of peptide chain elongation using standard Fmoc chemistry, the sulfonamide nitrogen is activated, rendering the N-acyl group susceptible to nucleophilic attack by a thiol, which releases the desired peptide thioester.

Workflow of the Sulfonamide Safety-Catch Linker Strategy

cluster_SPPS Fmoc-SPPS cluster_Activation_Cleavage Activation & Cleavage Resin Sulfonamide Resin Attach_AA Attach First Fmoc-AA-OH Resin->Attach_AA DIC, HOBt Elongation Peptide Elongation (Fmoc Deprotection/Coupling Cycles) Attach_AA->Elongation Activation Activate Sulfonamide (e.g., Iodoacetonitrile) Elongation->Activation Thiolysis Cleavage with Thiol (e.g., R-SH) Activation->Thiolysis Peptide_Thioester Peptide Thioester Thiolysis->Peptide_Thioester Release

Caption: Workflow for peptide thioester synthesis using a sulfonamide safety-catch linker.

Quantitative Data
Peptide SequenceLinkerActivation ConditionsCleavage ConditionsPurity (Crude)Yield (Isolated)Reference
LYRAG-NbzDawson's Dbzp-nitrophenylchloroformate, DIEATFA57%36%[4]
Glycopeptide (24-mer)AlkanesulfonamideCyanomethylationThiol nucleophilesHighNot Reported[3]
Ac-MDV'FMKGL-NbzDawson's Dbz AM resinp-nitrophenyl chloroformate, DIPEATFAHighNot Reported[5]
Experimental Protocol: Synthesis of a Peptide Thioester using a Sulfonamide Linker

This protocol is a generalized procedure based on the principles described in the literature.[3]

Materials:

  • Fmoc-compatible solid support (e.g., Rink Amide resin)

  • Sulfonamide linker (e.g., 4-(Fmoc-amino)-3-nitro-benzyl-N,N-di-n-butylsulfonamide)

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt for Cys, tBu for Asp, Glu, Ser, Thr, Tyr)

  • Coupling reagents: HBTU, HOBt, DIEA or DIC, HOBt

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Activation reagent: Iodoacetonitrile (B1630358) or similar alkylating agent

  • Cleavage cocktail: Thiol (e.g., benzyl (B1604629) mercaptan or thiophenol), DIEA in NMP

  • TFA cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, NMP

  • Ether for precipitation

Procedure:

  • Linker Attachment: Swell the resin in DMF. Couple the sulfonamide linker to the resin using standard coupling protocols (e.g., DIC/HOBt in DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the linker with 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the deprotected linker using your preferred coupling method (e.g., HBTU/HOBt/DIEA).

  • Peptide Elongation: Perform automated or manual Fmoc-SPPS to assemble the desired peptide sequence.

  • Sulfonamide Activation: After completion of the peptide synthesis, wash the resin thoroughly. Treat the resin with an activating agent (e.g., iodoacetonitrile in NMP) to alkylate the sulfonamide nitrogen.

  • Thiolysis and Cleavage: Wash the resin to remove excess activating agent. Treat the resin with a solution of a thiol (e.g., 1 M thiophenol) and a base (e.g., 0.5 M DIEA) in NMP to cleave the peptide from the resin as a thioester.

  • Work-up and Purification: Precipitate the cleaved peptide in cold ether. Purify the crude peptide thioester by reverse-phase HPLC.

  • Side-Chain Deprotection: If necessary, treat the purified peptide thioester with a TFA cleavage cocktail to remove the acid-labile side-chain protecting groups.

Synthesis Strategy: The N-Acylurea Approach

An alternative Fmoc-compatible strategy for peptide thioester synthesis involves the formation of a C-terminal N-acylurea.[4] This method utilizes a diaminobenzoic acid (Dbz) linker. After peptide elongation, the Dbz moiety is activated and cyclized to form an N-acylbenzimidazolinone (N-acylurea). This activated intermediate is stable to acidic conditions but undergoes rapid thiolysis in the presence of a thiol at neutral pH to yield the peptide thioester.

Workflow of the N-Acylurea Method

cluster_SPPS Fmoc-SPPS on Dbz Resin cluster_Activation_Cleavage Activation & Thiolysis Dbz_Resin Dbz Resin Attach_AA Attach First Fmoc-AA-OH Dbz_Resin->Attach_AA Elongation Peptide Elongation Attach_AA->Elongation Activation N-Acylurea Formation (e.g., p-nitrophenylchloroformate) Elongation->Activation Cleavage TFA Cleavage from Resin Activation->Cleavage Thiolysis Thiolysis (R-SH, neutral pH) Cleavage->Thiolysis Peptide_Thioester Peptide Thioester Thiolysis->Peptide_Thioester Formation

Caption: Workflow for peptide thioester synthesis via the N-acylurea method.

Quantitative Data
Peptide SequenceC-terminal Amino AcidEpimerizationDiketopiperazine FormationOverall Yield (Isolated)Reference
LYRAG-NbzGlycine< 2%Not Observed36%[4]
Peptide with C-terminal ValineValine< 2%Not ObservedNear Quantitative Activation[4]
LYRAP-NbzProlineNot ReportedNot ObservedNear Quantitative Activation[4]
Experimental Protocol: Synthesis of a Peptide-Nbz (N-acylurea precursor)

This protocol is based on the method described by Dawson and coworkers.[4][5]

Materials:

  • Rink-PEG-PS resin or similar

  • 3-(Fmoc)-4-diaminobenzoic acid (Fmoc-Dbz-OH)

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups

  • Coupling reagents: HBTU, HOBt, DIEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Activation reagent: p-nitrophenylchloroformate

  • Cyclization reagent: 0.5 M DIEA in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM

  • Ether for precipitation

Procedure:

  • Dbz Linker Coupling: Couple Fmoc-Dbz-OH to the resin.

  • Peptide Elongation: Perform standard Fmoc-SPPS to synthesize the desired peptide sequence.

  • N-Acylurea Formation:

    • Wash the peptide-resin with DCM.

    • Treat the resin with p-nitrophenylchloroformate in DCM to form the peptidyl-carbamate.

    • Wash the resin and treat with 0.5 M DIEA in DMF to induce cyclization to the peptide-Nbz resin.

  • Cleavage from Resin: Cleave the peptide-Nbz from the resin using a standard TFA cocktail.

  • Purification: Purify the crude peptide-Nbz by reverse-phase HPLC.

  • Thioester Formation: The purified peptide-Nbz can be converted to the peptide thioester by treatment with a thiol (e.g., benzyl mercaptan) in a suitable buffer at neutral pH, often in situ during native chemical ligation.

Acid-Labile Protecting Groups for Cysteine

The choice of protecting group for the thiol side chain of cysteine is critical in peptide synthesis. When using acid-labile side-chain protecting groups in general, it is important to select a cysteine protecting group with appropriate stability.

Protecting GroupAbbreviationCleavage ConditionsOrthogonalityReference
TritylTrtMildly acidic (e.g., 1-5% TFA in DCM), HF, TFAOrthogonal to Fmoc, Boc (under specific conditions)[6][7]
4-MethoxytritylMmtVery mildly acidic (e.g., 1% TFA in DCM)Orthogonal to Fmoc, Boc, Trt[7]
DiphenylmethylDpmStronger acid (e.g., 60-90% TFA), HFOrthogonal to Fmoc, Mmt, Trt[6]
tert-ButyltBuStrong acid (e.g., TFA/TMSBr, HF)Orthogonal to Fmoc[7]

Alternative Cleavage Cocktail for Boc-SPPS Derived Peptides

For traditional Boc-SPPS, which inherently uses acid-labile protecting groups, a less hazardous alternative to HF for cleavage and deprotection is a mixture of trifluoroacetic acid (TFA) and trimethylsilyl (B98337) bromide (TMSBr).[1][2]

Workflow for TFA/TMSBr Cleavage

Boc_SPPS Boc-SPPS on Thioester Resin Cleavage Cleavage with TFA/TMSBr Cocktail Boc_SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Peptide_Thioester Peptide Thioester Purification->Peptide_Thioester Isolated Product

Caption: Cleavage of a peptide thioester from the resin using a TFA/TMSBr cocktail in Boc-SPPS.

Protocol for TFA/TMSBr Cleavage

Materials:

  • Peptide-resin from Boc-SPPS on a thioester linker

  • Trifluoroacetic acid (TFA)

  • Trimethylsilyl bromide (TMSBr)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM and then dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by carefully adding TMSBr to a solution of scavengers in TFA, typically on ice.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for the optimized duration.

  • Work-up: Filter the resin and wash it with TFA. Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.

Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and applications. Always follow appropriate laboratory safety procedures when handling hazardous chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Glu(O-2-PhiPr)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-Glu(O-2-PhiPr)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid derivative in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The coupling of this compound can be inefficient due to the steric hindrance posed by the bulky 2-phenylisopropyl (O-2-PhiPr) protecting group on the glutamate (B1630785) side chain. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the peptide chain, leading to slower reaction rates and incomplete couplings.

Q2: What are the initial signs of poor coupling efficiency for this compound?

A2: A common indicator of incomplete coupling is a positive Kaiser test (blue or violet beads), which detects free primary amines on the resin.[1] Other signs include the presence of deletion sequences (peptides missing the intended amino acid) in the final crude product, as identified by HPLC and mass spectrometry analysis.[1]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, stronger coupling reagents are generally recommended. While standard reagents like HBTU can be used, more potent reagents such as HATU, HCTU, and COMU often provide better results.[2][3][4] These reagents are known to be more effective for challenging couplings, including those involving N-methylated or other bulky amino acids.[5][6]

Q4: Can increasing the reaction time or temperature improve coupling efficiency?

A4: Yes, both strategies can be effective. Extending the coupling time allows for more opportunities for the reaction to proceed to completion.[2] Elevating the temperature, for instance, by using a microwave peptide synthesizer, can disrupt potential peptide aggregation and increase the kinetic energy of the molecules, leading to higher reaction rates.[2][4] However, prolonged heating should be carefully controlled to avoid potential side reactions.[1]

Q5: What is "double coupling," and when should it be used for this compound?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[7][8] This is a highly recommended strategy for difficult couplings, including those with this compound, to ensure the reaction goes to completion and to minimize deletion sequences.[7]

Troubleshooting Guide: Improving this compound Coupling

This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency issues with this compound.

Problem: Positive Kaiser Test After Coupling

A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction.

Troubleshooting Workflow:

G start Positive Kaiser Test strategy1 Perform a Double Coupling start->strategy1 strategy2 Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU, COMU) strategy1->strategy2 If still positive strategy3 Increase Reaction Temperature (e.g., 50-60°C) strategy2->strategy3 If still positive strategy4 Extend Coupling Time strategy3->strategy4 If still positive capping Cap Unreacted Amines (e.g., with Acetic Anhydride) strategy4->capping If still positive proceed Proceed to Next Deprotection Step capping->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Data Presentation: Comparative Coupling Reagent Performance

While direct quantitative data for this compound is limited in the literature, the following table provides an extrapolated comparison of common coupling reagents based on their known performance with other sterically hindered amino acids.[9]

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Yield (%)Key Considerations
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, but slower reaction rates.[9]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, but potential for guanidinylation if used in excess.[9]
HATU Aminium/Uronium Salt20 - 45> 99Highly reactive and often superior for difficult couplings.[5][6]
COMU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity with safer byproducts compared to benzotriazole-based reagents.[3][9]

Note: The expected coupling yields are illustrative and highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Double Coupling Protocol for this compound

This protocol is recommended for incorporating this compound into a growing peptide chain on a solid support.

Workflow Diagram:

G start Resin with Deprotected N-terminus coupling1 First Coupling: - this compound (3 eq.) - Coupling Reagent (e.g., HATU, 2.9 eq.) - Base (e.g., DIPEA, 6 eq.) - 1-2 hours start->coupling1 wash1 Wash with DMF coupling1->wash1 kaiser1 Kaiser Test wash1->kaiser1 coupling2 Second Coupling: - Fresh reagents - 1-2 hours kaiser1->coupling2 Positive end Proceed to Next Step kaiser1->end Negative wash2 Wash with DMF coupling2->wash2 kaiser2 Kaiser Test wash2->kaiser2 kaiser2->end

Caption: Double coupling workflow.

Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x).

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Intermediate Monitoring:

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test on a small sample of the resin.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive, repeat the coupling step (Step 2) with a fresh solution of activated this compound.

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x) to remove any residual reagents.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This colorimetric test is used to detect the presence of free primary amines on the resin.[1]

Reagents:

Methodology:

  • Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with ethanol (3x) to remove any residual DMF.

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue/Violet Beads and Solution: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.

  • Yellow/Colorless Beads and Solution: Negative result, indicating a complete coupling reaction.

Signaling Pathway Analogy: Peptide Elongation Cycle

The process of adding an amino acid during SPPS can be visualized as a cyclic pathway.

G Deprotection Fmoc Deprotection (Piperidine in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Deprotection Negative Test: Proceed to next cycle Monitoring->Coupling Positive Test: Recouple

Caption: SPPS amino acid addition cycle.

References

preventing premature cleavage of O-2-PhiPr group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the O-2-PhiPr (2-phenylisopropyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of this acid-labile protecting group during multi-step synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the O-2-PhiPr protecting group and what is its primary application?

The O-2-PhiPr group is an acid-labile protecting group for the side-chain carboxyl functions of aspartic acid (Asp) and glutamic acid (Glu).[1][2] Its primary application is in Fmoc-based solid-phase peptide synthesis (SPPS), especially when an orthogonal protection strategy is required. This allows for selective deprotection of the Asp or Glu side chain on the solid support to enable, for example, the synthesis of side-chain cyclized (lactam-bridged) peptides.[1]

Q2: Under what conditions is the O-2-PhiPr group typically cleaved?

The O-2-PhiPr group is designed to be cleaved under very mild acidic conditions. The standard protocol for its removal is treatment with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically in the range of 1-2% TFA.[1] This mild lability allows for its removal without affecting other more robust acid-labile protecting groups like tert-butyl (tBu) or the resin linker.

Q3: What are the main advantages of using the O-2-PhiPr group?

The primary advantages of the O-2-PhiPr group are:

  • Orthogonality: It can be selectively removed in the presence of other acid-labile groups such as Boc and OtBu, which require stronger acidic conditions for cleavage.[1]

  • Prevention of Aspartimide Formation: It has been shown to offer significant protection against the formation of aspartimide side products, a common issue with Asp-containing sequences, particularly Asp-Gly.

  • Facilitation of Cyclization: Its selective removal is crucial for the on-resin synthesis of side-chain to side-chain cyclized peptides.

Q4: What is the mechanism that makes the O-2-PhiPr group so acid-labile?

The high acid lability of the O-2-PhiPr group is attributed to the formation of a stable tertiary benzylic carbocation (the 2-phenylisopropyl cation) upon cleavage. The stability of this carbocation intermediate lowers the activation energy for the cleavage reaction, allowing it to proceed under very mild acidic conditions.

Troubleshooting Guide: Preventing Premature Cleavage

Premature cleavage of the O-2-PhiPr group can lead to undesired side reactions and impurities in the final product. This guide provides a systematic approach to troubleshooting and preventing this issue.

Diagram: Troubleshooting Workflow for Premature O-2-PhiPr Cleavage

TroubleshootingWorkflow start Start: Premature O-2-PhiPr Cleavage Observed check_coupling During which step did cleavage occur? start->check_coupling coupling_step Coupling Step check_coupling->coupling_step Coupling fmoc_deprotection_step Fmoc Deprotection check_coupling->fmoc_deprotection_step Fmoc Deprotection other_step Other Steps (e.g., cleavage of another protecting group) check_coupling->other_step Other coupling_cause Potential Cause: Proximity to acidic conditions or prolonged reaction times. coupling_step->coupling_cause fmoc_deprotection_cause Potential Cause: Contamination of piperidine (B6355638) solution with acidic species. fmoc_deprotection_step->fmoc_deprotection_cause other_cause Potential Cause: Use of acidic conditions intended for another protecting group. other_step->other_cause coupling_solution Solution: - Use milder coupling reagents. - Minimize coupling time. - Ensure no residual acid from previous steps. coupling_cause->coupling_solution end Problem Resolved coupling_solution->end fmoc_deprotection_solution Solution: - Use fresh, high-purity piperidine/DMF. - Neutralize resin thoroughly after acidic treatments. fmoc_deprotection_cause->fmoc_deprotection_solution fmoc_deprotection_solution->end other_solution Solution: - Re-evaluate orthogonality of protecting group scheme. - Use a more stable protecting group if necessary. other_cause->other_solution other_solution->end

Caption: Troubleshooting decision tree for premature O-2-PhiPr cleavage.

Detailed Troubleshooting Scenarios

Scenario 1: Premature cleavage during peptide coupling.

  • Observation: Mass spectrometry analysis of a test cleavage after a coupling step shows a significant amount of peptide with the deprotected Asp/Glu side chain.

  • Potential Causes:

    • Residual Acid: Incomplete neutralization after a previous acidic step (e.g., cleavage of a very acid-labile linker for fragment analysis) can lead to a drop in pH during the coupling reaction.

    • Coupling Reagent Choice: While most standard coupling reagents (e.g., HBTU, HATU, DIC) are not acidic enough to cause significant cleavage, prolonged exposure or the presence of acidic additives could contribute to minor deprotection.

  • Solutions:

    • Thorough Neutralization: Ensure the resin is thoroughly washed and neutralized with a suitable base (e.g., 10% DIPEA in DMF) before the coupling step.

    • Optimize Coupling Time: Minimize the coupling reaction time to what is necessary for complete acylation.

    • Reagent Purity: Use high-purity and fresh coupling reagents and solvents.

Scenario 2: Premature cleavage during Fmoc deprotection.

  • Observation: Gradual loss of the O-2-PhiPr group is observed over several cycles of Fmoc deprotection.

  • Potential Causes:

    • Acidic Contaminants in Piperidine Solution: The standard 20% piperidine in DMF solution for Fmoc removal should be basic. However, degradation of DMF can produce small amounts of formic acid, and the piperidine itself can be of poor quality.

  • Solutions:

    • Use High-Quality Reagents: Employ high-purity, amine-free DMF and fresh, high-quality piperidine to prepare the deprotection solution. It is advisable to prepare this solution fresh daily.

    • Monitor pH: While not standard practice during SPPS, if persistent issues arise, monitoring the pH of the reaction slurry could provide insights.

Scenario 3: Unexpected cleavage during a specific synthetic step.

  • Observation: A specific, non-standard step in the synthesis leads to the loss of the O-2-PhiPr group.

  • Potential Causes:

    • Incompatible Reagents: The use of reagents that are even mildly acidic can cause cleavage.

  • Solutions:

    • Re-evaluate Synthetic Route: Carefully examine all reagents and conditions in the synthetic protocol for potential sources of acidity.

    • Protecting Group Exchange: If the problematic step is unavoidable, consider replacing the O-2-PhiPr group with a more stable protecting group that is compatible with the required conditions.

Data on Protecting Group Stability

The following table provides a qualitative comparison of the stability of the O-2-PhiPr group with other common carboxyl protecting groups under various conditions encountered in peptide synthesis.

Protecting GroupChemical StructureCleavage ConditionsStability to 20% Piperidine/DMFStability to Strong Acid (e.g., 95% TFA)
O-2-PhiPr -O-C(CH₃)₂-Ph1-2% TFA in DCMStableLabile
tert-Butyl (OtBu) -O-C(CH₃)₃>50% TFAStableLabile
Benzyl (OBzl) -O-CH₂-PhH₂/Pd or HFStableStable
Allyl (OAll) -O-CH₂-CH=CH₂Pd(PPh₃)₄StableStable

Experimental Protocols

Protocol 1: Selective Cleavage of the O-2-PhiPr Group on Resin

This protocol is intended for the selective deprotection of the Asp or Glu side chain for subsequent on-resin modification (e.g., cyclization).

  • Resin Washing: Wash the peptide-resin thoroughly with DCM (3 x 1 min).

  • Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) TFA in DCM. For every 100 mg of resin, use 1 mL of the cocktail.

  • Cleavage Reaction: Add the deprotection cocktail to the resin and gently agitate at room temperature.

  • Monitoring: Monitor the progress of the cleavage by taking small resin samples at regular intervals (e.g., every 15 minutes), followed by a full cleavage of the small sample with 95% TFA and analysis by LC-MS. The reaction is typically complete within 30-60 minutes.

  • Washing: Once the cleavage is complete, thoroughly wash the resin with DCM (3 x 1 min) to remove all traces of acid.

  • Neutralization: Wash the resin with 10% (v/v) DIPEA in DMF (2 x 2 min) to neutralize any residual acid.

  • Final Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next synthetic step.

Diagram: On-Resin Selective Deprotection and Cyclization Workflow

SelectiveDeprotection start Start: Resin-bound peptide with O-2-PhiPr group wash_dcm 1. Wash with DCM start->wash_dcm prepare_cocktail 2. Prepare 2% TFA in DCM wash_dcm->prepare_cocktail cleavage 3. Treat resin with cleavage cocktail (30-60 min) prepare_cocktail->cleavage monitor 4. Monitor cleavage (LC-MS) cleavage->monitor wash_neutralize 5. Wash (DCM) and Neutralize (DIPEA/DMF) monitor->wash_neutralize Complete cyclization 6. On-resin cyclization wash_neutralize->cyclization final_cleavage 7. Final cleavage from resin and global deprotection cyclization->final_cleavage end Purified Cyclic Peptide final_cleavage->end

Caption: Workflow for selective O-2-PhiPr deprotection and on-resin cyclization.

Protocol 2: Mitigating Premature Cleavage During Synthesis

This protocol outlines best practices to minimize the risk of premature O-2-PhiPr cleavage.

  • Reagent Quality:

    • Use high-purity, amine-free DMF for all steps.

    • Prepare the 20% piperidine in DMF solution fresh daily from a new bottle of piperidine.

    • Ensure all other reagents are of high quality and free from acidic impurities.

  • Thorough Washing and Neutralization:

    • After any step involving acid (if applicable in your specific sequence), ensure the resin is washed extensively with DMF and DCM.

    • Perform a thorough neutralization step with a non-nucleophilic base like 10% DIPEA in DMF for a sufficient time (e.g., 2 x 5 min) before proceeding to the next coupling.

  • Optimize Reaction Times:

    • Avoid unnecessarily long coupling times. Monitor coupling reactions to determine the optimal time for completion.

  • Protecting Group Strategy:

    • Carefully plan your protecting group strategy to ensure full orthogonality. Avoid using other protecting groups that require acidic conditions for removal if the O-2-PhiPr group needs to remain intact.

By following these guidelines and troubleshooting steps, researchers can successfully utilize the O-2-PhiPr protecting group in their synthetic strategies while minimizing the risk of premature cleavage.

References

Technical Support Center: Troubleshooting Peptide Aggregation with Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing Fmoc-Glu(O-2-PhiPr)-OH. The following frequently asked questions (FAQs) and troubleshooting guides offer insights and practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1][2] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[3] Aggregation can physically hinder the access of reagents to the reactive sites on the peptide-resin, leading to incomplete coupling and deprotection steps.[1] This results in the formation of deletion and truncated peptide impurities, significantly reducing the overall yield and purity of the target peptide.[4] A visible sign of on-resin aggregation can be the shrinking of the resin beads.[5]

Q2: Does the use of this compound inherently increase the risk of aggregation?

A2: There is no direct evidence to suggest that this compound itself is a primary driver of aggregation. The 2-phenylisopropyl (O-2-PhiPr) protecting group on the glutamic acid side chain is relatively bulky, which could potentially disrupt the formation of highly ordered secondary structures that lead to aggregation. However, aggregation is highly sequence-dependent.[1][5] Peptides containing hydrophobic residues are particularly prone to aggregation.[1] Therefore, the context of the entire peptide sequence is more critical in determining the risk of aggregation than the presence of a single modified residue.

Q3: What are the main advantages of using this compound in peptide synthesis?

A3: this compound is a valuable reagent for specific applications in peptide synthesis. The O-2-PhiPr protecting group is quasi-orthogonal to the commonly used tert-butyl (tBu)-based side-chain protecting groups.[6][7] It can be selectively removed under mildly acidic conditions (e.g., 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)), while tBu groups remain intact.[6][7] This feature is particularly advantageous for the on-resin synthesis of side-chain-to-side-chain cyclized (lactam bridge) peptides, often in combination with Lys(Mtt)-OH, where both protecting groups can be removed simultaneously.[6][7]

Troubleshooting Guide

Problem 1: Poor Swelling of the Peptide-Resin and Incomplete Reactions

Symptom: The resin beads appear clumped or do not swell adequately in the synthesis solvent. You observe incomplete Fmoc deprotection or poor coupling efficiency, leading to deletion sequences in your final product. This is a classic sign of on-resin aggregation.[1]

Troubleshooting Workflow:

cluster_symptom Symptom cluster_solutions Potential Solutions Symptom Poor resin swelling, incomplete reactions Solvent Modify Solvent System Symptom->Solvent Disrupt H-bonding Temp Increase Coupling Temperature Symptom->Temp Improve kinetics Chaotropes Add Chaotropic Salts Symptom->Chaotropes Disrupt secondary structure Backbone Incorporate Backbone Protection Symptom->Backbone Introduce 'kinks' cluster_symptom Symptom cluster_solutions Potential Solutions Symptom Poor solubility of crude peptide Organic Use Organic Solvents for Initial Dissolution Symptom->Organic Chaotropes Add Chaotropic Agents to Purification Buffer Symptom->Chaotropes Temp Elevate Purification Temperature Symptom->Temp

References

Technical Support Center: Optimizing TFA Cleavage for Peptides with Glu(O-2-PhiPr)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cleavage conditions for peptides containing the L-Glutamic acid γ-(2-phenylisopropyl) ester Glu(O-2-PhiPr) modification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of cleaving peptides with this acid-sensitive protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing Glu(O-2-PhiPr)?

The primary challenge is the management of the highly stable 2-phenyl-2-propyl carbocation that is generated upon the acidic removal of the O-2-PhiPr protecting group. This reactive electrophilic species can readily alkylate nucleophilic side chains of other amino acid residues in the peptide, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products and reduced purity of the final peptide.[1][2][3]

Q2: What is the recommended standard TFA cleavage cocktail for peptides with Glu(O-2-PhiPr)?

A general, non-malodorous, and effective cocktail for most sequences, including those with acid-sensitive residues that generate bulky carbocations, is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[2] TIS is a highly efficient scavenger for the bulky 2-phenyl-2-propyl cation. For peptides also containing other sensitive residues like Arg(Pbf), Met, or Cys, a more comprehensive cocktail like Reagent K might be considered, although it contains more toxic and odorous components.[2]

Q3: Can the Glu(O-2-PhiPr) group be removed selectively while the peptide is still on the resin?

Yes, the O-2-PhiPr group is considered quasi-orthogonal. It can be selectively removed on-resin using a mild solution of 1-2% TFA in Dichloromethane (DCM) in the presence of a silane (B1218182) scavenger.[4][5][6] This unique property is particularly useful for the on-resin synthesis of side-chain-to-side-chain lactam-bridged (cyclic) peptides.[4][5][6]

Q4: How can I confirm that the O-2-PhiPr group has been successfully removed?

Successful removal is confirmed by analyzing the crude peptide post-cleavage. The most effective method is a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[7][8] The mass spectrum of the desired product should show a molecular weight corresponding to the fully deprotected peptide. The absence of a mass corresponding to the peptide with the O-2-PhiPr group still attached (+134.19 Da) confirms complete cleavage.

Troubleshooting Guide

This guide addresses common problems encountered during the final cleavage and deprotection of peptides containing Glu(O-2-PhiPr).

Problem 1: Low Yield of Desired Peptide with Multiple Side Products
  • Symptom: The HPLC chromatogram of the crude product shows a small peak for the target peptide and numerous other peaks, often with masses corresponding to (+134 Da) adducts on Trp or other sensitive residues.

  • Probable Cause: Inefficient scavenging of the 2-phenyl-2-propyl carbocation. The standard scavenger cocktail may be insufficient for the scale of the synthesis or the number of sensitive residues.

  • Solution:

    • Increase Scavenger Concentration: Increase the amount of Triisopropylsilane (TIS) in the cleavage cocktail to 5%. A cocktail of TFA/TIS/Water (90:5:5) is often more effective.

    • Add a Secondary Scavenger: For peptides rich in Cys or Met, adding 1-2.5% 1,2-ethanedithiol (B43112) (EDT) can be beneficial.[2][9]

    • Ensure Reagent Quality: Use fresh, high-quality TFA and scavengers. Old reagents can be less effective.[10]

Problem 2: Incomplete Deprotection of Other Protecting Groups
  • Symptom: Mass spectrometry reveals that other protecting groups (e.g., Pbf on Arginine, tBu on Asp/Glu/Ser/Thr/Tyr) remain on the peptide.

  • Probable Cause: Insufficient cleavage time or reaction temperature.

  • Solution:

    • Extend Cleavage Time: Increase the cleavage reaction time from the standard 2 hours to 3-4 hours. It is useful to monitor the deprotection progress over time with a trial cleavage.[10]

    • Repeat the Cleavage: If incomplete deprotection is observed after analysis, the precipitated peptide can be re-subjected to a fresh cleavage cocktail.[2]

Logical Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting common cleavage issues.

G start Start: Analyze Crude Peptide (HPLC & Mass Spec) check_purity Low Purity or Multiple Side Products? start->check_purity check_mass Correct Mass for Target Peptide? check_purity->check_mass No mass_adduct Mass = Target + 134 Da (or other adducts)? check_purity->mass_adduct Yes mass_high Mass higher than expected? check_mass->mass_high No end_ok Success: Proceed to Purification check_mass->end_ok Yes incomplete_deprotection Incomplete Deprotection of other groups (Pbf, tBu)? mass_high->incomplete_deprotection Yes scavenging_issue Root Cause: Inefficient Cation Scavenging mass_adduct->scavenging_issue Yes deprotection_issue Root Cause: Insufficient Cleavage Time/Temp incomplete_deprotection->deprotection_issue Yes solution_scavenge Solution: 1. Increase TIS to 5%. 2. Add EDT for Cys/Met peptides. 3. Use fresh reagents. scavenging_issue->solution_scavenge solution_deprotect Solution: 1. Extend cleavage time to 3-4 hours. 2. Re-treat peptide with fresh cocktail. deprotection_issue->solution_deprotect end_retry Re-run Cleavage & Re-analyze solution_scavenge->end_retry solution_deprotect->end_retry

Caption: Troubleshooting flowchart for peptide cleavage.

Data Summary: Cleavage Cocktail Comparison

While specific quantitative data for Glu(O-2-PhiPr) is sparse, the following table summarizes recommended cleavage cocktails based on the peptide's composition and the known efficacy of different scavengers against reactive cations.

Cocktail NameComposition (TFA:Scavengers, v/v)Target Peptide CharacteristicsAdvantages & Disadvantages
Standard 95% TFA, 2.5% Water, 2.5% TISPeptides with Glu(O-2-PhiPr) and other acid-labile groups (e.g., tBu, Trt).Adv: Low odor, generally effective.[2] Disadv: May be insufficient for peptides with multiple Trp/Met/Cys residues.
Enhanced Scavenging 90% TFA, 5% Water, 5% TISPeptides with Glu(O-2-PhiPr) and multiple Trp or Tyr residues.Adv: Higher scavenger concentration for better protection against alkylation. Disadv: Still may not be optimal for sulfur-containing residues.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAlternative to the standard cocktail for Trt-containing peptides.Adv: Odorless alternative to thiol-containing cocktails.[11] Disadv: Phenol is toxic; will not prevent Met oxidation.[11]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole (B89551), 2.5% EDT"Universal" cocktail for complex peptides with multiple Cys, Met, Trp, and Arg(Pbf/Pmc).Adv: Very strong and effective for most challenging sequences.[2] Disadv: Highly toxic and malodorous due to thioanisole and EDT.[2]
Experimental Protocols
Protocol: Standard TFA Cleavage and Peptide Precipitation

This protocol describes a general procedure for cleaving 0.1 mmol of a peptide synthesized on a solid support.

Materials:

  • Dry peptide-resin (0.1 mmol scale)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), DI Water. Prepare fresh.

  • Cold methyl-tert-butyl ether (MTBE) or diethyl ether.

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., 15 mL polypropylene (B1209903) syringe with a frit)

  • Centrifuge tubes (50 mL)

Procedure:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel. Wash the resin twice with 5 mL of DCM to swell it and remove any residual DMF.[10]

  • Cocktail Formulation: In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail. For the Standard Cocktail , mix 9.5 mL TFA, 0.25 mL DI Water, and 0.25 mL TIS. CAUTION: TFA is highly corrosive and must be handled with appropriate personal protective equipment (gloves, goggles, lab coat).[9]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Ensure the resin is fully submerged.[10] Stopper the vessel and allow it to react at room temperature for 2-3 hours with occasional gentle swirling.

  • Peptide Collection: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube, separating it from the resin beads.

  • Resin Wash: Wash the resin beads with an additional 2 mL of fresh TFA to recover any remaining peptide and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into ~40 mL of cold MTBE or diethyl ether in the centrifuge tube. A white precipitate (the peptide) should form immediately.[11]

  • Isolation: Centrifuge the mixture at ~3000 x g for 5 minutes to pellet the peptide. Carefully decant and discard the ether supernatant.

  • Washing: Resuspend the peptide pellet in 30 mL of fresh, cold ether. This step washes away residual scavengers and cleaved protecting groups. Centrifuge again and decant the ether. Repeat this wash step at least two more times.[10]

  • Drying: After the final wash, gently blow a stream of nitrogen or argon over the peptide pellet to dry it. The resulting white powder is the crude peptide ready for purification and analysis.

Cleavage & Deprotection Workflow

The following diagram illustrates the general workflow from the resin-bound peptide to the final crude product.

G resin Dry Peptide-Resin (with Glu(O-2-PhiPr)) cleavage Cleavage Reaction (2-3 hours, RT) resin->cleavage cocktail Prepare Fresh Cleavage Cocktail (e.g., TFA/TIS/H2O) cocktail->cleavage filter Filter to Separate Resin Beads cleavage->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate wash Wash & Centrifuge (3x with Ether) precipitate->wash dry Dry Peptide Pellet (Nitrogen Stream) wash->dry crude Crude Peptide Product (Ready for Analysis) dry->crude

Caption: General workflow for peptide cleavage and isolation.

References

Technical Support Center: Fmoc Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc Solid Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during their experiments.

Section 1: Troubleshooting Common Side Reactions

This section provides a detailed breakdown of the most common side reactions in Fmoc-SPPS, their causes, and strategies for prevention and mitigation.

Aspartimide Formation

Q1: What is aspartimide formation and why is it a problem?

A1: Aspartimide formation is a base-catalyzed intramolecular cyclization side reaction involving an aspartic acid (Asp) residue.[1][2] During the Fmoc deprotection step, the piperidine (B6355638) base can cause the backbone amide nitrogen of the residue following Asp to attack the side-chain carbonyl of Asp, forming a five-membered succinimide (B58015) ring.[1] This is problematic because the aspartimide intermediate is unstable and can lead to several unwanted by-products:

  • α- and β-peptides: Ring-opening of the aspartimide can occur at either the α- or β-carbonyl, resulting in a mixture of the desired native peptide and an unnatural β-aspartyl peptide.[2][3]

  • Racemization: The aspartimide intermediate is prone to epimerization, which leads to a mix of D- and L-isomers of both the α- and β-peptides.[1]

  • Piperidide Adducts: The nucleophilic piperidine used for deprotection can attack the aspartimide ring, forming α- and β-piperidide adducts.[1][4]

These by-products, especially the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult or impossible.[3]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The reaction is highly sequence-dependent. The Asp-Gly motif is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine (B1666218) residue.[1][4] Other sequences that show high susceptibility include Asp-Asn, Asp-Ser, Asp-Ala, and Asp-Arg.[1][4]

Q3: How can I detect aspartimide formation?

A3: Aspartimide formation and its subsequent by-products can be detected using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In the mass spectrum, you may observe peaks corresponding to the piperidide adducts (+84 Da relative to the target peptide). The α- and β-peptides and their epimers will have the same mass as the target peptide but may show different retention times on HPLC, often co-eluting or appearing as shoulder peaks.

Q4: How can I prevent or minimize aspartimide formation?

A4: Several strategies can be employed to suppress this side reaction:

  • Use of Hindered Protecting Groups: The standard Asp(OtBu) protection can be insufficient. Using more sterically bulky side-chain protecting groups on the Asp residue can physically shield the side-chain carbonyl from intramolecular attack.[2]

  • Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue following Asp prevents it from acting as a nucleophile. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are effective for this purpose.[5]

  • Modified Deprotection Conditions:

    • Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to the piperidine deprotection solution can lower the basicity and reduce the rate of aspartimide formation.[4][6]

    • Using a less nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be effective, though DBU is a stronger base and can also catalyze the reaction.[7]

    • Using piperazine (B1678402) instead of piperidine for Fmoc removal has been shown to significantly reduce aspartimide formation.[8][9]

Quantitative Comparison of Mitigation Strategies

The following table summarizes the effectiveness of different deprotection cocktails in reducing aspartimide-related impurities for a model peptide containing an Asp(OtBu)-Gly sequence after prolonged treatment.

Deprotection Cocktail (in DMF)Treatment Time (hours)Aspartimide-Related Impurities (%)
20% Piperidine6 + 644%
20% Piperidine + 1M Oxyma6 + 615%

Data adapted from Subirós-Funosas et al., 2012, as cited in reference[6].

Troubleshooting Workflow: Aspartimide Formation

G cluster_0 start Aspartimide suspected (e.g., Asp-Gly sequence) check_hplc Analyze crude product by HPLC/MS start->check_hplc decision By-products observed? check_hplc->decision end_ok Synthesis Successful decision->end_ok No resynthesize Re-synthesize Peptide decision->resynthesize Yes strategy1 Use hindered protecting group (e.g., Fmoc-Asp(OMpe)-OH) strategy1->end_ok strategy2 Use backbone protection (e.g., Fmoc-Gly(Dmb)-OH) strategy2->end_ok strategy3 Modify deprotection: Add HOBt or Oxyma Use Piperazine strategy3->end_ok resynthesize->strategy1 resynthesize->strategy2 resynthesize->strategy3

Caption: Troubleshooting decision tree for aspartimide formation.

Diketopiperazine (DKP) Formation

Q1: What is diketopiperazine (DKP) formation?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of SPPS.[5] After the deprotection of the second amino acid, its newly liberated N-terminal amine can attack the ester linkage connecting the first amino acid to the resin. This cleaves the dipeptide from the resin, forming a stable six-membered cyclic dipeptide, the diketopiperazine.[10][11] This results in a significant loss of yield and the formation of truncated sequences if synthesis is continued, as the third amino acid may couple to the newly exposed hydroxyl groups on the resin.[11]

Q2: When is DKP formation most likely to occur?

A2: This side reaction is most prevalent under the basic conditions of Fmoc deprotection and is highly sequence-dependent.[5][10] Sequences containing proline (Pro) or other secondary amino acids as either the first or second residue are extremely susceptible.[4][10] The cis-amide bond geometry favored by proline facilitates the cyclization reaction.[5]

Q3: How can I prevent DKP formation?

A3:

  • Resin Choice: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is highly effective.[4] The bulky trityl group shields the ester linkage from nucleophilic attack.

  • Coupling Strategy: Couple the third amino acid (as an activated dipeptide, e.g., Fmoc-AA3-AA2-OH) to the first amino acid on the resin. This bypasses the vulnerable dipeptidyl-resin stage.

  • Protecting Group Strategy: Introduce the first two amino acids as a pre-formed dipeptide with the N-terminus protected (e.g., Fmoc-AA2-AA1-OH).

  • Modified Deprotection: Using a less basic or non-nucleophilic base for deprotection can help. A combination of 2% DBU / 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[8]

Experimental Protocol: Coupling to 2-Chlorotrityl Chloride (2-CTC) Resin
  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Amino Acid Preparation: Dissolve the first Fmoc-protected amino acid (1.0-1.5 equivalents relative to resin capacity) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the amino acid solution.

  • Loading: Add the amino acid/DIPEA solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • Capping: To cap any remaining unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 15-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF, and then DCM again.

  • Drying: Dry the resin under vacuum.

Racemization

Q1: What causes racemization during Fmoc-SPPS?

A1: Racemization is the conversion of an L-amino acid into a mixture of L- and D-isomers (epimerization). In Fmoc-SPPS, it primarily occurs during the amino acid activation/coupling step.[12] The activation of the carboxylic acid makes the α-proton more acidic and susceptible to abstraction by base, leading to the formation of a planar enolate intermediate, which can be protonated from either side to yield both D and L isomers.

Q2: Which amino acids are most prone to racemization?

A2: Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization.[4][12] Phenylglycine (Phg) is also known to be problematic.[13] The extent of racemization is influenced by the coupling reagents, base used, and temperature.[12][14]

Q3: How can racemization be minimized?

A3:

  • Choice of Coupling Reagents: Uronium/aminium salt-based coupling reagents (like HBTU, HATU) should be used with a non-nucleophilic base (DIPEA or 2,4,6-collidine). The addition of HOBt or Oxyma can suppress racemization.[4][12] Carbodiimide-based activation (e.g., DIC/Oxyma) is often a milder choice that results in less racemization.[12]

  • Control of Temperature: For sensitive amino acids like His and Cys, performing the coupling at a lower temperature can reduce the rate of racemization, especially when using microwave-assisted synthesis.[14]

  • Side-Chain Protection: For histidine, protecting the imidazole (B134444) side chain (e.g., with a Trityl (Trt) group) is crucial.[12]

  • Base Selection: Using a weaker or more sterically hindered base can reduce the extent of base-catalyzed racemization during coupling.[13][15]

Peptide Aggregation

Q1: What is peptide aggregation and why does it cause problems?

A1: As the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can then associate through intermolecular hydrogen bonds, causing the peptide chains to "aggregate" or stick together.[4][16] This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and poor coupling efficiency, resulting in deletion sequences and low yields.[4][17] A visible sign of aggregation is the shrinking or collapse of the resin beads.[16]

Q2: How can I overcome synthesis issues caused by aggregation?

A2:

  • Solvent Choice: Switch from DMF to a more effective "disrupting" solvent like N-Methyl-2-pyrrolidone (NMP), or add chaotropic agents like LiCl or KSCN to the solvent to break up hydrogen bonds.[4][16]

  • Elevated Temperature: Performing the coupling and deprotection steps at a higher temperature can help disrupt secondary structures.[4]

  • Backbone Protection: Incorporating backbone-protected amino acids, such as Fmoc-(Dmb)Gly-OH or pseudoproline dipeptides, can disrupt the hydrogen bonding patterns that lead to aggregation.[16]

  • "Magic Mixture": For very difficult sequences, a solvent system known as the "Magic Mixture" (a 1:1:1 mixture of DCM/DMF/NMP containing Triton X-100 and ethylenecarbonate) can be used to improve solvation.[16]

Logical Workflow: Managing Peptide Aggregation

G cluster_1 start Incomplete coupling/deprotection Resin shrinking observed step1 Switch solvent from DMF to NMP start->step1 decision1 Problem solved? step1->decision1 step2 Increase coupling/deprotection temperature decision1->step2 No end_ok Synthesis Successful decision1->end_ok Yes decision2 Problem solved? step2->decision2 step3 Add chaotropic salts (e.g., LiCl) decision2->step3 No decision2->end_ok Yes decision3 Problem solved? step3->decision3 step4 Re-synthesize using backbone protection (Pseudoprolines, Dmb-Gly) decision3->step4 No decision3->end_ok Yes step4->end_ok

Caption: A stepwise approach to troubleshooting peptide aggregation.

Section 2: Amino Acid Specific Side Reactions

Q1: What are common side reactions for Cysteine (Cys)?

A1: Besides racemization, cysteine can undergo β-elimination of the protected sulfhydryl group under basic conditions, forming dehydroalanine (B155165). The dehydroalanine intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct (+51 Da mass shift).[4] During final TFA cleavage, especially from Wang resin, the Cys sulfhydryl group can be alkylated by carbocations released from the resin linker.[4][18] Using a sterically bulky protecting group like Trityl (Trt) can minimize these issues.[4]

Q2: Are there specific side reactions for Arginine (Arg)?

A2: During final cleavage, the Pbf and Pmc protecting groups used for the arginine side chain can be cleaved to form reactive carbocations that can modify sensitive residues like Tryptophan (Trp).[19] This can be suppressed by using scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail and by protecting the Trp indole (B1671886) nitrogen with a Boc group.[19]

Q3: What should I watch out for with Tryptophan (Trp)?

A3: The indole side chain of tryptophan is susceptible to oxidation and alkylation by carbocations generated during cleavage (e.g., from protecting groups or the resin linker). Using scavengers like TIS, water, and 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail is essential to protect Trp residues.[5] Protecting the indole nitrogen with a Boc group provides additional security against side reactions.

References

Technical Support Center: Minimizing Racemization During Amino Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize racemization during the critical step of amino acid activation in peptide synthesis, ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of an amino acid is converted into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical purity during the formation of a peptide bond can significantly impact the final peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during amino acid activation?

A2: There are two main pathways for racemization during peptide bond formation.[2] The most common mechanism is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The activated carboxyl group of the N-protected amino acid cyclizes to form this intermediate. The proton on the chiral α-carbon of the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1][2] A second, less common mechanism is the direct abstraction of the α-proton by a base.[2]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][3][4] Other amino acids with electron-withdrawing groups in their side chains can also be more vulnerable.[1] Aspartic acid is also susceptible to racemization, often linked to aspartimide formation.[4]

Q4: How do coupling reagents influence racemization?

A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used alone, as they form highly reactive intermediates.[5][6] To minimize this, they are almost always used with racemization-suppressing additives.[5][6] Uronium/aminium salt-based reagents (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salt-based reagents (e.g., BOP) are designed to be "low-racemization" as they form active esters in situ.[1][5][6] However, their effectiveness still depends on the additives used in their formulation and the specific reaction conditions.[1]

Q5: What is the role of additives in suppressing racemization?

A5: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-aza-1H-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential for minimizing racemization, especially when using carbodiimides.[2][3][5] They work by reacting with the activated amino acid to form an active ester intermediate that is more stable and less prone to oxazolone formation than the intermediate formed by the coupling reagent alone.[2] HOAt and Oxyma derivatives are generally more effective at suppressing racemization than HOBt.[1][2][5]

Troubleshooting Guide

Issue: High levels of D-isomers detected in the final peptide.

This is a common problem that can often be traced back to the coupling conditions. Here is a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The combination of your coupling reagent and additive is the first line of defense against racemization.

  • Carbodiimides (e.g., DIC, DCC): These reagents require an additive to suppress racemization.[5] If you are observing high racemization levels, ensure you are using an effective additive.

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally safer options, but performance varies. HATU, which is based on HOAt, generally results in less racemization than HBTU, which is based on HOBt.[6][7] COMU, a third-generation uronium reagent based on Oxyma, has demonstrated a very low tendency for racemization and high coupling efficiency.[1][8]

Recommendation: If you are using HOBt, consider switching to HOAt or an Oxyma-based additive, as they are more effective at suppressing racemization.[1][2] For particularly difficult couplings, using a reagent like HATU or COMU is recommended.[5][7]

Step 2: Assess the Base Used in the Reaction

The presence of a base is often necessary, but it can also promote racemization by abstracting the α-proton.[1][2]

  • Base Strength and Steric Hindrance: The basicity and steric hindrance of the base are crucial factors.[2] Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) can increase the rate of racemization.[2]

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1][5] For amino acids that are highly prone to racemization, using a weaker or more sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) is recommended.[2][4][5]

Recommendation: If racemization is an issue, especially with Cysteine, consider replacing DIPEA or NMM with a more hindered base like collidine.[4]

Step 3: Optimize Solvent and Temperature Conditions
  • Solvents: The polarity of the solvent can influence the rate of racemization. While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, they are also polar solvents that can favor this side reaction.[1] In some cases, less polar solvents like Dichloromethane (DCM) or green alternatives like propylene (B89431) carbonate have been shown to reduce racemization.[9][10]

  • Temperature: Higher temperatures significantly accelerate the rate of racemization.[1][11] This is a critical consideration in microwave-assisted peptide synthesis, where elevated temperatures are used to speed up reactions.[4]

Recommendation: Avoid unnecessarily high temperatures. For sensitive amino acids like His and Cys, lowering the coupling temperature can be highly effective. For example, reducing the temperature from 80°C to 50°C during microwave synthesis has been shown to limit their racemization.[4] Alternatively, these sensitive residues can be coupled at room temperature while the rest of the synthesis is performed at a higher temperature.[4][12]

Step 4: Special Considerations for Problematic Amino Acids
  • Histidine (His): Racemization of Histidine is a significant challenge.[13] Protecting the imidazole (B134444) nitrogen in the side-chain (e.g., with a Trityl (Trt) group) is standard practice, but racemization can still occur.[3] The pre-activation time of Fmoc-His(Trt)-OH is a critical parameter; intensive pre-activation can increase racemization.[13]

  • Cysteine (Cys): Cysteine is also highly susceptible to racemization.[1][3] Using a hindered base like collidine during coupling is an effective strategy to minimize the formation of D-Cysteine.[4][12]

  • Segment Coupling: For the coupling of peptide fragments, the addition of copper(II) chloride (CuCl₂) with HOBt has been shown to effectively suppress racemization.[3]

Quantitative Data on Racemization

The following tables summarize the extent of racemization observed with different coupling additives and bases. This data can help guide your selection of reagents for sensitive couplings.

Table 1: Effect of Additives on D-Isomer Formation

Additive% D-Isomer Formation
HOBtHigh
HOAtLow
OxymaPureVery Low
Oxyma-BVery Low
Data represents a qualitative summary from comparative studies. Actual percentages are sequence and condition-dependent. Oxyma-B has been shown to be even more effective than HOAt and OxymaPure in some challenging syntheses.[2]

Table 2: Effect of Base on Racemization

BaseRelative Racemization Level
Triethylamine (TEA)High
N,N-Diisopropylethylamine (DIPEA)Medium
N-Methylmorpholine (NMM)Medium
sym-Collidine (TMP)Low
Data sourced from comparative studies.[2] Collidine consistently produces the least amount of racemic product in sensitive couplings.[2]

Experimental Protocols

Protocol 1: General Fmoc-SPPS Coupling with Minimized Racemization

This protocol is a general guideline for solid-phase peptide synthesis (SPPS) on a resin support, incorporating best practices to reduce racemization.

  • Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF or a greener alternative) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), the coupling reagent (e.g., HATU or COMU, 3-5 equivalents), and the base (e.g., DIPEA or collidine, 6-10 equivalents) in the solvent.

    • Crucial Step: Allow for a short pre-activation time (1-2 minutes). Avoid prolonged pre-activation, especially for sensitive amino acids like Histidine.[13]

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For microwave synthesis, couple at the lowest effective temperature (e.g., 50°C for His/Cys).[4]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Continue the cycle of deprotection, washing, and coupling for the subsequent amino acids in the sequence.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the procedure to quantify the D- and L-isomers in a synthetic peptide.

  • Peptide Hydrolysis:

    • Place a small sample of the purified peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 1 mL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.

  • Derivatization (if necessary): Some chiral columns require derivatization of the amino acids to achieve separation. This step is highly dependent on the chosen column and method.

  • Chiral HPLC Analysis:

    • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for amino acid enantiomers.[1]

    • Method Development: Dissolve the hydrolyzed sample in the mobile phase. Develop a separation method by optimizing the mobile phase composition (e.g., mixtures of hexane, isopropanol, ethanol) and flow rate.

    • Injection and Detection: Inject the sample onto the HPLC system. Use a UV detector to monitor the elution of the D- and L-isomers.

    • Quantification: Integrate the peak areas for the D- and L-isomers of each amino acid. The percentage of racemization for a given amino acid is calculated as: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100.

Visualizations

RacemizationMechanism cluster_activation Amino Acid Activation cluster_racemization_path Racemization Pathway cluster_coupling Peptide Coupling AA N-Protected L-Amino Acid Activated_AA Activated Intermediate (e.g., O-acylisourea) AA->Activated_AA + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated_AA->Oxazolone Cyclization (Fast) Peptide_L L-Peptide (Desired) Activated_AA->Peptide_L + N-Terminus (Desired Path) Enolate Oxazolone Enolate (Achiral) Oxazolone->Enolate + Base - H+ Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H+ Peptide_D D-Peptide (Racemized) Racemic_Oxazolone->Peptide_D + N-Terminus (Undesired Path) N_Terminus N-Terminus of Peptide Chain

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

SPPS_Workflow start Start Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Coupling: - Fmoc-AA - Coupling Reagent - Additive - Base wash1->coupling wash2 Wash coupling->wash2 racemization High Racemization Risk: - Oxazolone Formation - α-Proton Abstraction coupling->racemization end End Cycle wash2->end

Caption: Simplified workflow for an Fmoc-SPPS coupling cycle, highlighting the critical step for racemization.

DecisionTree start Racemization Observed? check_aa Is the amino acid His or Cys? start->check_aa Yes no_rac Continue with Protocol start->no_rac No check_reagent Review Coupling Reagent & Additive check_aa->check_reagent No action_his_cys Use Collidine as base. Couple at lower temp (e.g., RT or 50°C). check_aa->action_his_cys Yes action_reagent Switch to HATU or COMU. Use HOAt or Oxyma additive. check_reagent->action_reagent check_base Review Base action_base Switch to weaker/hindered base (e.g., Collidine). check_base->action_base check_temp Review Temperature action_temp Lower coupling temperature. Avoid prolonged heating. check_temp->action_temp action_his_cys->check_reagent action_reagent->check_base action_base->check_temp

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of synthetic peptides incorporating Fmoc-Glu(O-2-PhiPr)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a quasi-orthogonally protected glutamic acid derivative used in Fmoc solid-phase peptide synthesis (SPPS).[1] The 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain can be selectively removed under mildly acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) without affecting more acid-labile protecting groups like tert-butyl (tBu).[1] This property makes it highly valuable for the synthesis of cyclic peptides, particularly for on-resin side-chain to side-chain lactam bridge formation, often in combination with Lys(Mtt).[1]

Q2: What are the standard conditions for the selective cleavage of the O-2-PhiPr group on-resin?

The O-2-PhiPr group is designed for selective removal while the peptide is still attached to the resin. This is typically achieved by treating the peptide-resin with a solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1] This allows for subsequent modification of the deprotected glutamic acid side chain, for instance, in the formation of a cyclic peptide.

Q3: What are the recommended final cleavage cocktails for peptides containing Glu(O-2-PhiPr)?

For the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups (including the O-2-PhiPr group if not previously removed), standard TFA-based cleavage cocktails are used. The choice of cocktail depends on the other amino acids present in the peptide sequence.[2][3] A common and effective non-malodorous cocktail for most sequences is a mixture of TFA, Triisopropylsilane (TIS), and water (95:2.5:2.5).[3] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, more complex cocktails with additional scavengers are recommended.[2][4]

Q4: What is the primary method for purifying peptides synthesized with this compound?

The standard and most widely used method for purifying these peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This technique separates the target peptide from impurities based on hydrophobicity.[6] C18-modified silica (B1680970) is a common stationary phase, and purification is typically carried out using a water/acetonitrile gradient containing a small amount of an ion-pairing agent like TFA (0.1%).[6][7]

Q5: What are the common impurities that can be expected during the synthesis and purification process?

After cleavage, the crude peptide product will contain the desired full-length peptide along with various impurities. These can include:

  • Deletion peptides: Shorter peptides resulting from incomplete coupling steps.

  • Truncated peptides: Sequences that are missing amino acids due to incomplete deprotection.[6]

  • Peptides with incompletely removed protecting groups. [6]

  • By-products from the cleavage of protecting groups and scavengers. [6][8]

  • Peptides modified by side reactions , such as aspartimide formation if an aspartic acid residue is present.[9]

Troubleshooting Guide

Problem 1: Incomplete selective cleavage of the O-2-PhiPr group.

Symptoms:

  • Mass spectrometry of a small test cleavage shows a significant peak corresponding to the mass of the peptide with the O-2-PhiPr group still attached.

  • Subsequent on-resin reactions (e.g., cyclization) do not proceed to completion.

Possible Causes and Solutions:

  • Insufficient reaction time: The standard 1% TFA in DCM treatment may need to be extended. Monitor the cleavage progress over time by taking small resin samples for analysis.

  • Reagent degradation: Ensure that the TFA and DCM are of high quality and fresh.

  • Poor resin swelling: Ensure the resin is adequately swollen in DCM before adding the cleavage solution to allow for efficient reagent penetration.

Problem 2: Low final peptide yield after purification.

Symptoms:

  • The quantity of purified peptide is significantly lower than expected based on the synthesis scale.

Possible Causes and Solutions:

  • Peptide aggregation: Hydrophobic peptides can aggregate during synthesis, cleavage, or purification, leading to poor solubility and loss of material. To mitigate this, consider dissolving the crude peptide in a stronger solvent like guanidine (B92328) hydrochloride or urea (B33335) before injection onto the HPLC column.

  • Premature peptide cleavage: Although the O-2-PhiPr group is designed for mild acid cleavage, repeated exposure to even mild acids could potentially lead to some premature cleavage from highly acid-sensitive resins.

  • Suboptimal purification: The peptide may be eluting in multiple fractions or with poor peak shape during HPLC. It is crucial to optimize the HPLC gradient and mobile phases. For some peptides, using a different pH (e.g., basic conditions with an ammonium (B1175870) bicarbonate buffer) can improve separation and yield.[10]

Problem 3: The crude peptide shows multiple unexpected peaks in the mass spectrum.

Symptoms:

  • Mass spectrometry analysis of the crude product reveals several peaks that do not correspond to the target peptide or simple deletion sequences.

Possible Causes and Solutions:

  • Side reactions during final cleavage: Reactive carbocations generated during the cleavage of protecting groups can modify sensitive amino acid residues like Tryptophan, Methionine, or Tyrosine if not effectively quenched.[3]

    • Solution: Use a cleavage cocktail with an appropriate scavenger mixture for your peptide's sequence (see Table 1). For example, for peptides with Trp, Met, or Cys, Reagent K or similar cocktails containing scavengers like phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) are recommended.[3][4]

  • Aspartimide formation: If your sequence contains an Asp residue, it can be susceptible to forming a cyclic aspartimide, especially when adjacent to residues like Gly, Ala, or Ser.[11] This can lead to a mixture of the desired peptide and its aspartimide-related by-products.

    • Solution: While this is more of a synthesis issue, its effects are seen post-cleavage. Using protecting groups on the preceding amino acid's backbone can help minimize this side reaction.

Problem 4: Poor peak shape and resolution during RP-HPLC purification.

Symptoms:

  • Broad, tailing, or split peaks during analytical or preparative HPLC, making it difficult to isolate the pure peptide.

Possible Causes and Solutions:

  • Suboptimal mobile phase pH: The ionization state of the peptide greatly influences its interaction with the stationary phase. Most standard protocols use 0.1% TFA in water and acetonitrile, resulting in an acidic pH. For some peptides, especially basic ones, this can lead to poor peak shape.

    • Solution: Experiment with different mobile phase additives or pH values. Using a different ion-pairing agent or switching to a basic mobile phase system (e.g., ammonium bicarbonate) can significantly improve peak shape and resolution.[7][10]

  • Column overload: Injecting too much crude peptide onto the column can exceed its loading capacity, leading to broad peaks.

    • Solution: Perform a loading study to determine the optimal amount of crude peptide for your specific column. Typical loading capacities for synthetic peptides are in the range of 1 to 2 mg per mL of packed column volume.

  • Secondary interactions: Peptides can have secondary interactions with the silica backbone of the stationary phase, causing peak tailing.

    • Solution: Using a column with end-capping or a different stationary phase chemistry can help to minimize these interactions.

Experimental Protocols & Data

Table 1: Common TFA Cleavage Cocktails
Reagent NameCompositionRecommended Use
Standard 95% TFA, 2.5% Water, 2.5% TISPeptides without sensitive residues (Cys, Met, Trp).[3]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral purpose for peptides with sensitive residues.[3][12]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative for scavenging trityl groups, but does not prevent Met oxidation.[12]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine (Met) residues.[12]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Protocol 1: On-Resin Selective Deprotection of Glu(O-2-PhiPr)
  • Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

  • Drain the DCM.

  • Add a freshly prepared solution of 1% TFA in DCM to the resin.

  • Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide with a standard final cleavage cocktail, and analyzing by mass spectrometry.

  • Once the deprotection is complete, filter the resin and wash thoroughly with DCM, followed by DMF to prepare for the next synthesis step (e.g., cyclization).

Protocol 2: Final Cleavage and Peptide Precipitation
  • Wash the dried peptide-resin with DCM (3 x 1 mL for 100 mg of resin) to swell it.

  • Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood (see Table 1). Use approximately 2 mL of cocktail per 100 mg of resin.

  • Add the cleavage cocktail to the swollen resin and agitate gently at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Table 2: Typical RP-HPLC Purification Parameters
ParameterSpecification
Column C18 silica, 5-10 µm particle size, 100-300 Å pore size.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Analytical: ~1 mL/min; Preparative: ~20 mL/min (for a 21.2 mm ID column)
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes) is a good starting point. The gradient should be optimized for the specific peptide.
Detection UV absorbance at 210-220 nm.

Visualizations

selective_cleavage_workflow Selective Cleavage Workflow for Glu(O-2-PhiPr) start Start: Peptide-Resin with Glu(O-2-PhiPr) swell Swell Resin in DCM start->swell cleave Treat with 1% TFA in DCM (1-2 hours) swell->cleave wash_dcm Wash with DCM cleave->wash_dcm wash_dmf Wash with DMF wash_dcm->wash_dmf next_step Proceed to Next Step (e.g., On-Resin Cyclization) wash_dmf->next_step end End next_step->end

Caption: Workflow for the selective on-resin deprotection of the Glu(O-2-PhiPr) side chain.

final_cleavage_purification_workflow Final Cleavage and Purification Workflow start Start: Dry Peptide-Resin cleavage Global Cleavage & Deprotection (TFA Cocktail, 2-3 hours) start->cleavage precipitation Precipitate Peptide in Cold Diethyl Ether cleavage->precipitation centrifuge Centrifuge and Wash Pellet precipitation->centrifuge dry Dry Crude Peptide centrifuge->dry dissolve Dissolve Crude Peptide in HPLC Mobile Phase A dry->dissolve purify Purify by RP-HPLC dissolve->purify collect Collect Pure Fractions purify->collect lyophilize Lyophilize collect->lyophilize end Final Pure Peptide lyophilize->end

Caption: General workflow for the final cleavage, precipitation, and purification of the peptide.

troubleshooting_logic Troubleshooting Logic for Peptide Purification start Problem with Purification? low_yield Low Yield? start->low_yield Yes poor_purity Poor Purity / Bad Peaks? start->poor_purity Yes solubility Check Peptide Solubility (Consider Aggregation) low_yield->solubility Possible Cause cleavage_cocktail Review Cleavage Cocktail (Adequate Scavengers?) low_yield->cleavage_cocktail Possible Cause hplc_gradient Optimize HPLC Gradient poor_purity->hplc_gradient Solution hplc_ph Change Mobile Phase pH poor_purity->hplc_ph Solution column_overload Check Column Loading poor_purity->column_overload Possible Cause

Caption: A decision-making diagram for troubleshooting common peptide purification issues.

References

Technical Support Center: Troubleshooting Failed Peptide Synthesis of Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of difficult peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a failed or difficult peptide synthesis?

A1: The most common indicator of a difficult synthesis is a low yield of the desired peptide.[1][2] Other signs include the presence of significant deletion sequences, truncated peptides, or other impurities as identified by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] During solid-phase peptide synthesis (SPPS), physical indicators can include poor resin swelling, which suggests peptide aggregation on the solid support.[3]

Q2: What is the underlying cause of most difficulties in peptide synthesis?

A2: The principal cause of issues in synthesizing difficult sequences is the aggregation of the growing peptide chain on the solid-phase support.[3][4] This aggregation is often driven by the formation of intermolecular β-sheet structures, which can hinder the accessibility of the N-terminus for deprotection and coupling reactions.[5] This leads to incomplete reactions and the formation of deletion or truncated sequences.[3][5] Hydrophobic sequences are particularly prone to aggregation.[3]

Q3: How can I predict if a peptide sequence is likely to be difficult to synthesize?

A3: Several factors can suggest a sequence may be difficult, including:

  • High Hydrophobicity: A high content of hydrophobic amino acids.

  • Long Chain Length: Peptides exceeding 30 amino acids are more prone to aggregation.[6]

  • Specific Amino Acid Motifs: The presence of β-branched amino acids (Val, Ile, Thr) and certain sequences can promote β-sheet formation.[5]

Q4: What are the general strategies to overcome a failed peptide synthesis?

A4: When a synthesis fails, a systematic approach is recommended. First, analyze the crude product to identify the nature of the failure (e.g., low yield, specific side products).[1] Based on this analysis, several strategies can be employed, including optimizing synthesis parameters, using specialized reagents and building blocks, or altering the solvent environment to disrupt aggregation.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Low coupling efficiency is a primary contributor to the formation of deletion sequences. The following strategies can be employed to improve coupling outcomes.

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more efficient than carbodiimides, especially for sterically hindered amino acids.

  • Double Coupling: For difficult couplings, such as those following a proline residue or involving bulky amino acids like arginine, repeating the coupling step can significantly improve the yield of the desired product.[1]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance reaction kinetics.[1] A concentration of 0.5 M is often recommended.[1]

  • Elevated Temperature: Performing the coupling reaction at an elevated temperature can help disrupt secondary structures and improve reaction rates. Microwave-assisted peptide synthesis is a particularly effective method for this.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltVery high coupling efficiency, considered one of the most powerful reagents.[7]Based on potentially explosive HOAt.[7]
HBTU Uronium/Aminium SaltGood efficiency, widely used.Can cause side reactions like guanidinylation of the N-terminal amino group.
COMU Uronium/Aminium SaltExcellent efficiency, often comparable or superior to HATU, with a better safety profile as it is not based on explosive precursors.[7][8]
PyBOP Phosphonium SaltHigh efficiency, good solubility.
DIC/Oxyma Carbodiimide/AdditiveLow cost, low racemization.Generally lower efficiency than uronium/aminium or phosphonium salts for difficult couplings.
Issue 2: Peptide Aggregation

Peptide aggregation is the most common reason for the failure of synthesizing difficult sequences.[3][4] The following approaches are designed to mitigate this issue.

  • Specialized Solvents: The use of solvents that disrupt hydrogen bonding can prevent aggregation.

    • "Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) can be effective.

  • Backbone Modifications: Introducing modifications to the peptide backbone can disrupt the formation of secondary structures.

    • Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine. This modification disrupts β-sheet formation.

    • Dmb/Hmb-Protected Amino Acids: The incorporation of a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a glycine (B1666218) residue can prevent aggregation.[3]

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can help to disrupt peptide aggregates.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a general cycle for Fmoc-based SPPS.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[9]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes.[6]

    • Drain the solution and repeat the treatment for another 5-10 minutes.[6]

    • Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[7]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).[9]

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Use of Pseudoproline Dipeptides
  • Selection: Identify a Ser or Thr residue in the peptide sequence that is a suitable candidate for replacement with a pseudoproline dipeptide.

  • Coupling:

    • Dissolve the Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.

    • Add the activated dipeptide solution to the deprotected resin and couple for 1-2 hours.

  • Continuation: Continue the synthesis with the standard SPPS cycle. The pseudoproline will be converted back to the native Ser or Thr residue during the final cleavage from the resin with trifluoroacetic acid (TFA).[3]

Protocol 3: Incorporation of Dmb/Hmb-Protected Amino Acids
  • Selection: Choose a Gly residue in the sequence to be replaced with a Dmb- or Hmb-protected glycine.

  • Coupling:

    • Couple the Fmoc-Aaa-(Dmb/Hmb)Gly-OH dipeptide using a standard coupling protocol.

  • Continuation: Proceed with the synthesis. The Dmb or Hmb group will be removed during the final TFA cleavage.[3]

Protocol 4: Application of the "Magic Mixture" Solvent System
  • Preparation: Prepare the "Magic Mixture" by combining DCM, DMF, and NMP in a 1:1:1 ratio.

  • Application: Use the "Magic Mixture" as the solvent for the coupling reaction instead of pure DMF.

  • Considerations: This solvent mixture can improve the solvation of the growing peptide chain and disrupt aggregation.

Final Peptide Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide.

Reagent NameCompositionPrimary Use and Considerations
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)A good general-purpose cleavage cocktail. The triisopropylsilane (B1312306) (TIPS) scavenges carbocations.[10]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides containing sensitive residues such as Cys, Met, and Trp.[10][11]
Standard 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for a broad range of peptides without sensitive residues.[12]

Visualizations

TroubleshootingWorkflow start Peptide Synthesis Fails (Low Yield / Purity) analyze Analyze Crude Product (HPLC, MS) start->analyze decision Identify Primary Issue analyze->decision incomplete_coupling Incomplete Coupling (Deletion Sequences) decision->incomplete_coupling Incomplete Coupling aggregation Aggregation (Truncated Sequences, Poor Resin Swelling) decision->aggregation Aggregation strategy_coupling Implement Coupling Strategies: - Change Coupling Reagent - Double Couple - Increase Concentration - Elevate Temperature incomplete_coupling->strategy_coupling strategy_aggregation Implement Aggregation Mitigation Strategies: - Use Specialized Solvents - Incorporate Backbone Modifiers (Pseudoprolines, Dmb/Hmb) - Add Chaotropic Agents aggregation->strategy_aggregation resynthesize Re-synthesize Peptide strategy_coupling->resynthesize strategy_aggregation->resynthesize

Troubleshooting workflow for failed peptide synthesis.

PeptideAggregation cluster_solution Solution Phase p1 p2 p1->p2 Inter-chain H-bonding (β-sheet formation) p3 p2->p3 Inter-chain H-bonding (β-sheet formation) reagent Amino Acid / Coupling Reagent reagent->p1 Blocked Access reagent->p2 Blocked Access reagent->p3 Blocked Access

Mechanism of peptide aggregation on a solid support.

StrategySelection start Difficult Sequence Identified q1 Is the sequence highly hydrophobic? start->q1 q2 Does the sequence contain Ser or Thr? q1->q2 No strategy1 Use 'Magic Mixture' or Chaotropic Agents q1->strategy1 Yes q3 Does the sequence contain Gly? q2->q3 No strategy2 Incorporate Pseudoproline Dipeptides q2->strategy2 Yes strategy3 Incorporate Dmb/Hmb-Gly q3->strategy3 Yes default_strategy Optimize Coupling Conditions: - Stronger Coupling Reagent - Double Coupling - Higher Temperature q3->default_strategy No

Decision tree for selecting a synthesis strategy.

References

Navigating the Shift from DMF: A Technical Guide to Alternative Solvents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on solid-phase peptide synthesis (SPPS), the move away from the traditional solvent N,N-dimethylformamide (DMF) presents both challenges and opportunities. This technical support center provides troubleshooting guidance and answers to frequently asked questions to facilitate a smooth transition to greener, safer alternative solvents.

Recent regulations, particularly in the European Union, have restricted the use of DMF due to its reproductive toxicity, compelling the peptide synthesis community to explore and adopt more environmentally friendly alternatives.[1][2][3][4][5] This guide offers practical advice and data-driven insights to navigate the complexities of using these novel solvent systems, ensuring high-quality peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is there a need to replace DMF in peptide synthesis?

A1: DMF is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[3][4] Regulatory bodies, such as the European Union's REACH, have imposed restrictions on its use, driving the search for safer, more sustainable alternatives in line with the principles of green chemistry.[1][4][5]

Q2: What are the most promising alternative solvents to DMF for SPPS?

A2: Several greener solvents have emerged as viable alternatives to DMF. These include neat solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N-butylpyrrolidinone (NBP), as well as binary mixtures such as dimethyl sulfoxide/ethyl acetate (B1210297) (DMSO/EtOAc).[1][6] The choice of solvent often depends on the specific peptide sequence, the resin used, and the reaction conditions.

Q3: What are the main challenges when switching from DMF to an alternative solvent?

A3: The primary challenges include:

  • Poor resin swelling: Adequate swelling of the solid support is crucial for efficient reagent diffusion and reaction kinetics. Some alternative solvents may not swell the resin as effectively as DMF.[7][8]

  • Lower solubility of reagents: Fmoc-protected amino acids and coupling reagents may have limited solubility in some green solvents, potentially leading to incomplete reactions.[7]

  • Reduced yield and purity: Initial trials with alternative solvents might result in lower crude peptide yield and purity compared to well-established DMF protocols.[7]

  • Altered reaction kinetics: Deprotection and coupling steps can be slower or less efficient in alternative solvents, requiring optimization of reaction times and temperatures.[9]

Q4: Can a single "drop-in" replacement for DMF be used for all peptide syntheses?

A4: Currently, there is no universal "gold standard" solvent that can replace DMF in all SPPS applications.[5] The optimal solvent or solvent system is often peptide- and resin-dependent, necessitating a case-by-case evaluation and optimization.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with alternative solvents and provides actionable solutions.

Issue 1: Low Resin Swelling

Symptoms:

  • Visible clumps or poor distribution of the resin in the reaction vessel.

  • Inconsistent or slow reaction kinetics.

  • Reduced peptide yield.

Possible Causes:

  • The chosen alternative solvent has poor compatibility with the resin type (e.g., polystyrene-based resins in certain green solvents).

Solutions:

  • Select a Compatible Resin-Solvent Pair:

    • Polyethylene glycol (PEG)-based resins, such as ChemMatrix, often exhibit better swelling in a wider range of green solvents compared to traditional polystyrene (PS) resins.[9][10]

    • Consult resin swelling data to select an appropriate combination. For example, 2-MeTHF and NBP have shown acceptable swelling with certain polystyrene resins.[3]

  • Use Solvent Mixtures:

    • Binary solvent mixtures can be formulated to optimize resin swelling. For instance, mixtures containing DMSO can improve the swelling of various resins.

  • Pre-swell the Resin:

    • Before initiating the synthesis, allow the resin to swell in the chosen solvent for an extended period (e.g., overnight) to ensure maximum solvation.[11]

Issue 2: Poor Solubility of Amino Acids or Reagents

Symptoms:

  • Visible undissolved solids in the amino acid or coupling reagent solutions.

  • Failed or incomplete coupling reactions, leading to deletion sequences.

Possible Causes:

  • The polarity and solvating properties of the alternative solvent are insufficient for the specific Fmoc-amino acid or coupling reagent.

Solutions:

  • Increase Solubilization Time/Temperature:

    • Gently warm the solution or allow for longer mixing times to aid dissolution.

  • Modify the Solvent System:

    • For challenging amino acids, consider using a binary mixture. For example, adding a small percentage of a stronger solvent like DMSO can significantly improve solubility.

  • Screen Different Solvents:

    • If solubility issues persist with a particular amino acid, test its solubility in a range of recommended green solvents to find the most suitable option for that specific coupling step.

Issue 3: Incomplete Coupling or Deprotection Reactions

Symptoms:

  • Presence of deletion sequences or N-terminally Fmoc-protected peptides in the final product analysis (HPLC).

  • Positive Kaiser test after the coupling step, indicating free amines.

Possible Causes:

  • Slower reaction kinetics in the alternative solvent.

  • Steric hindrance, particularly with bulky amino acids.

  • Peptide aggregation on the resin.

Solutions:

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Double the standard coupling or deprotection time as a starting point.

    • Increase Temperature: Performing the reaction at an elevated temperature (e.g., 40°C) can enhance reaction rates, especially when using solvents like 2-MeTHF.[12][13]

    • Double Coupling/Deprotection: For particularly difficult couplings, perform the reaction step twice before proceeding to the next step.

  • Choose Appropriate Coupling Reagents:

    • The choice of coupling reagent can significantly impact efficiency. For instance, the combination of DIC/OxymaPure has been shown to be effective in 2-MeTHF.[14]

Issue 4: Increased Racemization or Other Side Reactions

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detected by HPLC.

  • Formation of unwanted byproducts, such as aspartimide.

Possible Causes:

  • The nature of the alternative solvent can influence the rates of side reactions.

Solutions:

  • Solvent Selection:

    • Some studies suggest that certain green solvents can reduce the extent of specific side reactions. For example, NBP has been reported to result in lower or equal levels of racemization and aspartimide formation compared to DMF.

  • Optimize Additives:

    • The use of additives like OxymaPure in place of HOBt can help to minimize racemization.

Data Presentation: Comparison of Alternative Solvents

The following tables summarize key quantitative data for popular alternative solvents compared to DMF.

Table 1: Resin Swelling in Various Solvents

SolventResin TypeSwelling (mL/g)Reference
DMF Polystyrene (PS)4.0 - 6.0[15]
ChemMatrix~7.6[10]
2-MeTHF Polystyrene (PS)2.0 - 4.0 (Moderate)[3][15]
ChemMatrixGood[9]
NBP Polystyrene (PS)Good[3]
DMSO/EtOAc (1:4) Polystyrene (PS)~4.5[6]
CPME Polystyrene (PS)Moderate[3]

Note: Swelling values can vary depending on the specific resin cross-linkage and loading.

Table 2: Performance of Alternative Solvents in Model Peptide Synthesis

SolventModel PeptideCrude Purity (%)Yield (% of DMF process)Reference
DMF Cyclic Octapeptide82100[7]
DMC Cyclic Octapeptide1136[7]
2-MeTHF Peptide B6565[3]
NBP Peptide B7059[3]
2-MeTHF/NBP Mix Peptide B7156[3]
THF Aib-enkephalinHigher than DMF-[1][16]
ACN Aib-enkephalinHigher than DMF-[1][16]

Experimental Protocols

Protocol 1: General Workflow for Evaluating a New Alternative Solvent

This protocol outlines the key steps to validate a new solvent for your specific peptide synthesis needs.

experimental_workflow cluster_screening Initial Screening cluster_synthesis Test Synthesis cluster_optimization Optimization resin_swelling 1. Resin Swelling Test solubility 2. Reagent Solubility Test resin_swelling->solubility Select solvents with good swelling model_peptide 3. Synthesize a Model Peptide solubility->model_peptide Select solvents with good solubility hplc_analysis 4. Analyze Crude Product (HPLC/MS) model_peptide->hplc_analysis optimize 5. Optimize Conditions (Time, Temp, Reagents) hplc_analysis->optimize Based on purity and yield final_protocol 6. Final Protocol optimize->final_protocol

Caption: Workflow for evaluating and optimizing a new alternative solvent for SPPS.

Methodology:

  • Resin Swelling Test: a. Add a known mass (e.g., 100 mg) of your chosen resin to a graduated syringe or cylinder. b. Record the initial dry volume. c. Add the alternative solvent (e.g., 1 mL) and allow the resin to swell for a set time (e.g., 1 hour), periodically agitating. d. Record the final swollen volume and calculate the swelling factor (mL/g).[15]

  • Reagent Solubility Test: a. Prepare solutions of your Fmoc-amino acids and coupling reagents in the alternative solvent at the desired concentration for synthesis (e.g., 0.2 M). b. Visually inspect for complete dissolution. If solids remain, the solvent may not be suitable for that specific reagent at that concentration.

  • Model Peptide Synthesis: a. Synthesize a short, well-characterized model peptide (e.g., Aib-enkephalin) using your standard SPPS protocol, substituting DMF with the alternative solvent.

  • Analysis: a. Cleave the peptide from the resin. b. Analyze the crude product by HPLC and mass spectrometry to determine purity, yield, and the presence of any side products.

  • Optimization: a. Based on the analysis, systematically adjust reaction parameters such as coupling times, temperature, and reagent concentrations to improve the synthesis outcome.

Protocol 2: Troubleshooting Logic for Failed Synthesis

This diagram illustrates a logical approach to troubleshooting when a peptide synthesis with an alternative solvent fails to produce the desired product.

troubleshooting_logic start Synthesis Failed analyze Analyze Crude Product (HPLC/MS) start->analyze identify Identify Major Impurities analyze->identify deletion Deletion Sequences identify->deletion Deletion products? incomplete_deprot Incomplete Deprotection (Fmoc-adducts) identify->incomplete_deprot Incomplete deprotection? side_reactions Other Side Reactions identify->side_reactions Other side reactions? solve_deletion Action: - Increase coupling time/temp - Double couple - Check reagent solubility deletion->solve_deletion solve_deprot Action: - Increase deprotection time/temp - Use stronger base concentration incomplete_deprot->solve_deprot solve_side Action: - Re-evaluate solvent choice - Optimize coupling reagents - Lower temperature side_reactions->solve_side

Caption: A decision-making diagram for troubleshooting failed peptide syntheses.

By systematically addressing the challenges associated with alternative solvents and leveraging the troubleshooting strategies outlined here, researchers can successfully transition to greener and safer peptide synthesis protocols without compromising on quality and efficiency.

References

stability of Fmoc-amino acids in solution during automated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for automated solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-amino acids in solution during automated synthesis.

Introduction

The stability of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids in solution is a critical factor for the successful automated synthesis of high-purity peptides. Degradation of these building blocks prior to their coupling to the growing peptide chain can lead to the formation of impurities such as deletion sequences and capped peptides, complicating purification and reducing overall yield. This guide addresses common issues related to the stability of Fmoc-amino acids in solvents typically used in automated peptide synthesizers, providing quantitative data, experimental protocols, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents used for dissolving Fmoc-amino acids in automated peptide synthesis, and how do they affect stability?

A1: The most common solvents are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). While both are effective at solvating Fmoc-amino acids, they can also contribute to their degradation. DMF can degrade over time to form dimethylamine (B145610), a secondary amine that can prematurely cleave the Fmoc protecting group.[1] NMP is a more polar and less volatile solvent, often preferred for its higher solvating power, but some studies suggest that certain Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[1]

Q2: How long can I store Fmoc-amino acid stock solutions?

A2: For many common Fmoc-amino acids, stock solutions in high-quality DMF can be stable for at least 6 weeks when stored at 4°C. However, it is crucial to note that some amino acids are more sensitive to degradation. For instance, Fmoc-Gln(Trt)-OH solutions are recommended to be used within one month when stored at -20°C and within six months at -80°C.[2] It is best practice to prepare solutions of sensitive amino acids like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH fresh before each synthesis run.

Q3: What are the main degradation pathways for Fmoc-amino acids in solution?

A3: The primary degradation pathways include:

  • Premature Deprotection: The Fmoc group can be prematurely cleaved by basic impurities in the solvent, such as dimethylamine in aged DMF.[1] This exposes the free amine, which can then react out of sequence.

  • Dipeptide Formation: Impurities from the synthesis of the Fmoc-amino acid itself, such as the corresponding free amino acid, can lead to the formation of Fmoc-dipeptides in solution.[3]

  • Side-Chain Reactions: Certain amino acid side chains can be susceptible to reactions in solution. For example, the side chain of glutamine can undergo dehydration. The use of a trityl (Trt) protecting group on the side chain of glutamine, as in Fmoc-Gln(Trt)-OH, helps to prevent this.[4][5]

Q4: Can elevated temperatures during microwave-assisted peptide synthesis affect the stability of Fmoc-amino acids in solution?

A4: Yes, elevated temperatures can accelerate the degradation of Fmoc-amino acids. While microwave synthesis can significantly speed up coupling and deprotection steps, it is important to consider the thermal stability of the Fmoc-amino acids in the chosen solvent. Stability studies have shown that while some protected amino acids like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH are stable at 45°C in DMF and NMP, others like Fmoc-Arg(Boc)2-OH show increased degradation at this temperature.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the instability of Fmoc-amino acids in solution.

Problem Potential Cause Recommended Solution
Presence of Deletion Sequences in Final Peptide Premature deprotection of the Fmoc-amino acid in solution before coupling.- Use fresh, high-purity DMF or NMP. - Prepare Fmoc-amino acid solutions immediately before use, especially for sensitive residues. - Store stock solutions at 4°C or lower and for a limited time.[2]
Unexpected Peaks in HPLC of Crude Peptide Degradation of Fmoc-amino acids leading to various byproducts.- Analyze the stability of the specific Fmoc-amino acid in the solvent under your synthesis conditions using HPLC. - Consider using a different solvent or lowering the temperature if significant degradation is observed.
Low Coupling Efficiency Degradation of the Fmoc-amino acid, reducing the concentration of the active species.- Confirm the purity of the Fmoc-amino acid before preparing the solution. - Increase the excess of the Fmoc-amino acid used in the coupling reaction. - Optimize the pre-activation time to minimize the time the activated amino acid spends in solution before coupling.
Formation of Capped Sequences Presence of impurities in the Fmoc-amino acid raw material that can cap the growing peptide chain.- Use high-purity Fmoc-amino acids from a reputable supplier. - Perform incoming quality control of the Fmoc-amino acid raw material by HPLC.

Quantitative Data on Fmoc-Amino Acid Stability

The stability of Fmoc-amino acids in solution is highly dependent on the specific amino acid, its side-chain protecting group, the solvent, temperature, and storage time. The following tables summarize available quantitative data.

Table 1: Stability of Fmoc-Arg(X)-OH Derivatives in Solution at Room Temperature

Fmoc-Arg DerivativeSolvent% Purity after 24h% Purity after 1 weekPrimary Degradation Product
Fmoc-Arg(Boc)₂-OHDMF~95%~85%Fmoc-Arg(Boc)-OH
Fmoc-Arg(Boc)₂-OHNMP~94%~80%Fmoc-Arg(Boc)-OH
Fmoc-Arg(Pbf)-OHDMF>99%>99%Not significant
Fmoc-Arg(Pbf)-OHNMP>99%>99%Not significant
Fmoc-Arg(NO₂)-OHDMF>99%>99%Not significant
Fmoc-Arg(NO₂)-OHNMP>99%>99%Not significant

Data adapted from a stability study on Fmoc-Arginine derivatives.[6][7][8]

Table 2: Stability of Fmoc-Arg(Boc)₂-OH with OxymaPure at 45°C

Solvent% Purity after 1h% Purity after 4h
DMF~98%~92%
NMP~97%~88%

Data adapted from a stability study on Fmoc-Arg(Boc)₂-OH in the presence of an activating agent at elevated temperature.[6]

Experimental Protocols

Protocol 1: HPLC Analysis of Fmoc-Amino Acid Stability

This protocol outlines a general method for assessing the stability of an Fmoc-amino acid in a given solvent over time.

1. Materials:

  • Fmoc-amino acid of interest

  • High-purity solvent (e.g., DMF or NMP)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of the Fmoc-amino acid in the chosen solvent at a typical concentration used in synthesis (e.g., 0.2 M).

  • Dispense aliquots of the solution into several autosampler vials.

  • Store the vials under the desired conditions (e.g., room temperature or 45°C).

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one vial for analysis.

  • Dilute a sample from the vial with the initial mobile phase composition.

  • Inject the diluted sample onto the HPLC system.

  • Run a gradient elution, for example: 5% to 95% B over 20 minutes.

  • Monitor the elution profile at a wavelength of 265 nm or 301 nm.

  • Integrate the peak area of the intact Fmoc-amino acid and any degradation products.

  • Calculate the percentage of the intact Fmoc-amino acid remaining at each time point relative to the initial time point (t=0).

Visualizing Degradation Pathways and Experimental Workflows

Diagram 1: Common Degradation Pathways of Fmoc-Amino Acids in Solution

Fmoc-Amino Acid Degradation Pathways FmocAA Fmoc-AA-OH in Solution (DMF or NMP) Deprotection Premature Deprotection FmocAA->Deprotection Spontaneous Cleavage SideChainReaction Side-Chain Degradation FmocAA->SideChainReaction Impurity Basic Impurity (e.g., Dimethylamine from DMF) Impurity->Deprotection FreeAmine H-AA-OH (Free Amino Acid) Deprotection->FreeAmine Dipeptide Fmoc-AA-AA-OH (Dipeptide Impurity) FreeAmine->Dipeptide + Fmoc-AA-OH OtherByproducts Other Byproducts SideChainReaction->OtherByproducts

Caption: Key degradation pathways for Fmoc-amino acids in solution.

Diagram 2: Experimental Workflow for Stability Assessment

Workflow for Fmoc-Amino Acid Stability Testing start Start: Prepare Fmoc-AA Solution in Solvent storage Store at Defined Temperature (e.g., 25°C or 45°C) start->storage sampling Sample at Timed Intervals (t=0, 1, 4, 8, 24h...) storage->sampling hplc Analyze by RP-HPLC sampling->hplc data Quantify Peak Areas of Intact AA and Degradants hplc->data end End: Determine Degradation Rate and Profile data->end

Caption: HPLC-based workflow for stability assessment.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Glu(O-2-PhiPr)-OH vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Protected Glutamic Acid for Your SPPS Needs

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is paramount to the success of synthesizing the target peptide with high purity and yield. For the incorporation of glutamic acid, two commonly employed derivatives are Fmoc-Glu(OtBu)-OH and Fmoc-Glu(O-2-PhiPr)-OH. While both serve to protect the side-chain carboxyl group of glutamic acid, they offer distinct advantages and are suited for different synthetic strategies. This guide provides an objective comparison of their performance, supported by established chemical principles and highlighting their respective applications in modern peptide synthesis.

Executive Summary

Fmoc-Glu(OtBu)-OH stands as the industry standard for the routine synthesis of linear peptides. Its tert-butyl (OtBu) protecting group is robust, providing excellent stability throughout the iterative steps of Fmoc-SPPS and is conveniently cleaved under standard strong acid conditions (e.g., trifluoroacetic acid) during the final cleavage from the resin.[1][2] This makes it a cost-effective and reliable choice for straightforward peptide synthesis.

This compound , in contrast, is a specialized reagent designed for more complex synthetic routes, particularly the on-resin synthesis of cyclic peptides and other modified peptide structures.[3] Its key feature is the quasi-orthogonal 2-phenylisopropyl (O-2-PhiPr) protecting group, which can be selectively removed under very mild acidic conditions (e.g., 1% TFA in dichloromethane) without affecting the more acid-labile OtBu or other standard side-chain protecting groups.[3] This unique property allows for selective deprotection and modification of the glutamic acid side chain while the peptide remains anchored to the solid support.

Performance Comparison: A Data-Driven Overview

While direct, side-by-side quantitative comparisons in the literature are scarce, the known chemical properties of the protecting groups allow for a qualitative and semi-quantitative assessment of their performance in SPPS. The following table summarizes key performance parameters based on established principles and reported applications.

ParameterFmoc-Glu(OtBu)-OHThis compoundKey Considerations
Primary Application Routine synthesis of linear peptidesOn-resin cyclization, synthesis of modified peptidesThe choice is dictated by the synthetic strategy.
Side-Chain Deprotection Strong acid (e.g., 95% TFA)Mild acid (e.g., 1% TFA in DCM)O-2-PhiPr offers orthogonality to standard protecting groups.
Orthogonality Standard orthogonality with Fmoc chemistryQuasi-orthogonal to other acid-labile groups (e.g., OtBu, Boc, Trt)Enables selective on-resin side-chain manipulation.
Coupling Efficiency Generally high and predictableComparable to standard derivativesNo significant differences reported under standard coupling conditions.
Fmoc Deprotection Kinetics Standard kinetics with 20% piperidine (B6355638) in DMFStandard kinetics with 20% piperidine in DMFThe side-chain protecting group does not significantly affect Fmoc removal.
Side Reaction Propensity (Pyroglutamate Formation) Can occur with N-terminal glutamic acid, especially under basic conditions.[4] The use of γ-tert-butyl ester protection generally minimizes this side reaction.[4]The bulkier O-2-PhiPr group may offer some steric hindrance to cyclization, but quantitative data is lacking.Pyroglutamate formation is a known side reaction for N-terminal glutamic acid residues.[4][5][6]
Cost-Effectiveness More cost-effective for routine synthesisHigher cost due to more complex synthesis of the protecting groupBudgetary considerations for large-scale synthesis.

Experimental Protocols

To facilitate a direct comparison of these two derivatives in a specific peptide sequence, the following experimental protocol is proposed. This protocol outlines the key steps for synthesizing a model peptide and evaluating the performance of each glutamic acid derivative.

Objective: To compare the coupling efficiency, purity of the crude peptide, and propensity for side-product formation when using Fmoc-Glu(OtBu)-OH versus this compound in the synthesis of a model hexapeptide (e.g., Ac-Tyr-Ala-Glu-Ala-Phe-Gly-NH2).
Materials:
  • Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Glu(OtBu)-OH and this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIEA)

  • HPLC system for analysis

Experimental Workflow:

SPPS_Comparison_Workflow cluster_synthesis Peptide Synthesis (Parallel) cluster_glu Comparative Coupling cluster_analysis Cleavage & Analysis Resin Rink Amide MBHA Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH Fmoc_Deprotection1->Coupling_Gly Fmoc_Deprotection2 Fmoc Deprotection Coupling_Gly->Fmoc_Deprotection2 Coupling_Phe Couple Fmoc-Phe-OH Fmoc_Deprotection2->Coupling_Phe Fmoc_Deprotection3 Fmoc Deprotection Coupling_Phe->Fmoc_Deprotection3 Coupling_Ala1 Couple Fmoc-Ala-OH Fmoc_Deprotection3->Coupling_Ala1 Fmoc_Deprotection4 Fmoc Deprotection Coupling_Ala1->Fmoc_Deprotection4 Coupling_Glu_OtBu Couple Fmoc-Glu(OtBu)-OH Fmoc_Deprotection4->Coupling_Glu_OtBu Coupling_Glu_O2PhiPr Couple this compound Fmoc_Deprotection4->Coupling_Glu_O2PhiPr Fmoc_Deprotection5 Fmoc Deprotection Coupling_Glu_OtBu->Fmoc_Deprotection5 Coupling_Glu_O2PhiPr->Fmoc_Deprotection5 Coupling_Ala2 Couple Fmoc-Ala-OH Fmoc_Deprotection5->Coupling_Ala2 Fmoc_Deprotection6 Fmoc Deprotection Coupling_Ala2->Fmoc_Deprotection6 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Fmoc_Deprotection6->Coupling_Tyr Fmoc_Deprotection7 Fmoc Deprotection Coupling_Tyr->Fmoc_Deprotection7 Acetylation N-terminal Acetylation Fmoc_Deprotection7->Acetylation Cleavage_OtBu Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage_OtBu Cleavage_O2PhiPr Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage_O2PhiPr HPLC_Analysis Crude Peptide Analysis by HPLC Cleavage_OtBu->HPLC_Analysis Cleavage_O2PhiPr->HPLC_Analysis MS_Analysis Mass Spectrometry Analysis HPLC_Analysis->MS_Analysis

Figure 1: Experimental workflow for the comparative synthesis of a model peptide using Fmoc-Glu(OtBu)-OH and this compound.

Methodology:
  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the glutamic acid position, use Fmoc-Glu(OtBu)-OH in one synthesis and this compound in a parallel synthesis.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Analysis:

    • Analyze the crude peptides by reverse-phase HPLC to determine purity and identify any side products.

    • Confirm the identity of the main product and any impurities by mass spectrometry.

Key Applications and Logical Relationships

The choice between Fmoc-Glu(OtBu)-OH and this compound is fundamentally linked to the desired synthetic outcome. The following diagram illustrates the decision-making process based on the target peptide's structure.

Figure 2: Decision tree for selecting between Fmoc-Glu(OtBu)-OH and this compound based on the synthetic goal.

Chemical Structures of Protecting Groups

The distinct chemical properties of the OtBu and O-2-PhiPr protecting groups are rooted in their molecular structures, which dictate their lability towards acidic cleavage.

Protecting_Groups cluster_OtBu tert-Butyl (OtBu) cluster_O2PhiPr 2-Phenylisopropyl (O-2-PhiPr) OtBu_structure C(CH3)3 O2PhiPr_structure C(CH3)2-Ph Glu_Side_Chain Glutamic Acid Side-Chain Carboxyl Glu_Side_Chain->OtBu_structure Protected by Glu_Side_Chain->O2PhiPr_structure Protected by

References

A Comparative Guide to Glutamic Acid Protecting Groups: The Advantages of O-2-Phenylisopropyl (O-2-PhiPr)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target molecules. The protection of the γ-carboxyl group of glutamic acid (Glu) is a critical consideration, particularly in complex syntheses requiring side-chain modifications or cyclization. This guide provides a detailed comparison of the O-2-phenylisopropyl (O-2-PhiPr) protecting group with other commonly used alternatives, supported by experimental data and protocols.

The Principle of Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the concept of "orthogonal protection" is fundamental. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[1] This strategy allows for the selective deprotection of specific amino acid side chains while the peptide remains anchored to the resin and other protecting groups stay intact, enabling subsequent modifications like cyclization or branching.[1][2]

The most common strategy in SPPS is Fmoc/tBu chemistry. Here, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive side chains are typically protected by acid-labile groups such as the tert-butyl (tBu) ester. The O-2-PhiPr group offers an additional layer of orthogonality within this acid-labile class, as it can be cleaved under much milder acidic conditions than tBu-based groups.

Orthogonal_Protection PeptideResin PeptideResin Fmoc_Removal Fmoc_Removal PeptideResin->Fmoc_Removal Chain Elongation PhiPr_Removal PhiPr_Removal PeptideResin->PhiPr_Removal Side-Chain Modification tBu_Removal tBu_Removal PeptideResin->tBu_Removal Final Cleavage Fmoc_Removal->PeptideResin Next Coupling PhiPr_Removal->PeptideResin e.g., Cyclization

Comparative Analysis of Glutamic Acid Protecting Groups

The choice of protecting group for the Glu side chain is dictated by the overall synthetic strategy. While the tert-butyl (OtBu) group is standard, the O-2-PhiPr and Allyl (OAll) groups provide crucial orthogonal options for more advanced applications.

Property O-2-Phenylisopropyl (O-2-PhiPr) tert-Butyl (OtBu) Allyl (OAll)
Structure 2-phenylisopropyl estertert-butyl esterAllyl ester
Cleavage Conditions Mildly acid-labile.[3][4] Selectively removed with 1-3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4][5][6]Acid-labile. Requires strong acid conditions for cleavage (e.g., >90% TFA).[7]Requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[4]
Stability Stable to piperidine (B6355638) (Fmoc removal).[4] Labile to 1% TFA.Stable to piperidine (Fmoc removal). Stable to mild acid conditions (e.g., 1% TFA).[4]Stable to both TFA and piperidine.[4]
Orthogonality Orthogonal to Fmoc and tBu/Trt groups.[3] Allows selective deprotection in the presence of tBu-based protection.[4]Orthogonal to Fmoc group. Not orthogonal to other standard acid-labile side-chain protecting groups.Orthogonal to Fmoc and all acid-labile protecting groups.
Primary Advantage Enables on-resin, side-chain specific reactions (e.g., lactam bridge formation) under mild conditions.[3]Standard, cost-effective, and reliable for routine linear peptide synthesis.Provides an alternative orthogonal strategy when acid-labile conditions must be completely avoided for side-chain deprotection.
Key Application Synthesis of cyclic peptides, peptide libraries, and post-synthesis side-chain modification.[3][4]Standard linear Fmoc SPPS.[8]Synthesis of complex peptides where multiple orthogonal schemes are required.

Key Advantages of O-2-PhiPr

The primary advantage of the O-2-PhiPr group is its hyper-acid sensitivity, allowing for its removal without cleaving other acid-labile groups like OtBu, Boc, or the trityl (Trt) group.[3][6]

  • Selective Deprotection for Cyclization : The O-2-PhiPr group is an excellent tool for the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.[3][5] For instance, a common strategy involves pairing Glu(O-2-PhiPr) with Lys(Mtt). The Mtt group is also cleaved by 1% TFA, allowing for the simultaneous deprotection of both side chains in a single step to facilitate on-resin lactam bridge formation.[3]

  • Mild Cleavage Conditions : The deprotection with 1% TFA in DCM is significantly milder than the high concentrations of TFA (typically 95%) required for global deprotection and cleavage from the resin.[4][5] This minimizes potential side reactions and degradation of sensitive peptide sequences.

  • Compatibility : It is fully compatible with the standard Fmoc/tBu synthesis strategy, serving as a "quasi-orthogonal" group that enhances the versatility of this popular methodology.[3]

Peptide_Cyclization_Workflow Start Linear Peptide on Resin [...Lys(Mtt)...Glu(O-2-PhiPr)...] Deprotection Selective Deprotection (1% TFA in DCM) Start->Deprotection Activation Side-Chain Carboxyl Activation (e.g., DIC/HOBt) Deprotection->Activation Cyclization On-Resin Cyclization (Lactam Bridge Formation) Activation->Cyclization FinalCleavage Global Deprotection & Cleavage (95% TFA) Cyclization->FinalCleavage End Purified Cyclic Peptide FinalCleavage->End

Experimental Protocols

The following protocols provide standardized procedures for the selective cleavage of the O-2-PhiPr group and the standard cleavage of OtBu groups for comparison.

This protocol is designed for the selective deprotection of the glutamic acid side chain while the peptide remains attached to the resin and other acid-labile protecting groups (e.g., OtBu) remain intact.

Reagents and Materials:

  • Peptide-resin containing a Glu(O-2-PhiPr) residue.

  • Cleavage Solution: 1% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Washing Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Solid-phase synthesis vessel.

  • Nitrogen line for agitation and drying.

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes in the synthesis vessel.

  • Drain the DCM from the vessel.

  • Add the 1% TFA in DCM solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension gently using a shaker or nitrogen bubbling for 10 minutes.

  • Drain the cleavage solution.

  • Repeat steps 3-5 for another 10 minutes to ensure complete cleavage.

  • Wash the resin thoroughly to remove residual acid. Perform sequential washes with:

    • DCM (3 times)

    • DMF (3 times)

    • DCM (3 times)

  • The resin, now with a deprotected glutamic acid side chain, is ready for the next step (e.g., on-resin cyclization or other modifications).

This protocol describes the final step in SPPS, where all acid-labile side-chain protecting groups (including OtBu) are removed and the peptide is cleaved from the resin.

Reagents and Materials:

  • Dry peptide-resin.

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS). (Note: The scavenger composition may vary based on the peptide sequence).[7]

  • Cold diethyl ether.

  • Glass reaction vessel.

  • Centrifuge and tubes.

Procedure:

  • Place the dry peptide-resin in a glass reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[7][9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Combine the filtrates and add to a 50 mL centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40 mL) of cold diethyl ether.

  • Cool the mixture at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Conclusion

The O-2-phenylisopropyl (O-2-PhiPr) protecting group is a powerful and highly valuable tool in modern peptide chemistry. While the OtBu group remains the workhorse for standard linear peptide synthesis, O-2-PhiPr provides a critical level of orthogonality that is essential for the efficient synthesis of complex peptides, particularly cyclic peptides. Its selective removal under exceptionally mild acidic conditions, while leaving tBu-based groups intact, allows for sophisticated synthetic strategies that are difficult or impossible to achieve with standard protecting groups alone. For researchers engaged in the development of advanced peptide therapeutics and biochemical tools, the incorporation of Fmoc-Glu(O-2-PhiPr)-OH into their synthetic repertoire is a significant strategic advantage.

References

A Researcher's Guide to Acid-Labile Side-Chain Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the judicious selection of side-chain protecting groups is paramount to achieving high-purity synthetic peptides. For researchers, scientists, and professionals in drug development, understanding the nuances of these chemical shields is critical for success. This guide provides an objective comparison of common acid-labile side-chain protecting groups, supported by experimental data, to facilitate the strategic design of peptide synthesis protocols.

The most widely adopted strategy in SPPS is the Fmoc/tBu approach, which relies on the orthogonality of the base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups. This allows for the iterative deprotection of the N-terminus for chain elongation without premature cleavage of the side-chain protection. The final step involves a global deprotection with a strong acid, typically trifluoroacetic acid (TFA), to release the desired peptide.

This guide focuses on the comparative performance of acid-labile protecting groups for several key amino acids, evaluating their cleavage efficiency, stability, and propensity for side reactions.

Arginine: The Guanidinium (B1211019) Challenge

The highly basic guanidinium group of arginine requires robust protection to prevent side reactions. The most common protecting groups are sulfonyl-based derivatives.

Protecting GroupStructureKey AdvantagesKey DisadvantagesCommon Side Reactions
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)SulfonylMore acid-labile than Pmc, leading to faster and more efficient cleavage.[1] Reduces tryptophan alkylation during cleavage compared to Pmc.[1]Can be sterically hindered, potentially affecting coupling efficiency in some sequences.[2]Less prone to tryptophan alkylation than Pmc.[1]
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)SulfonylWell-established and widely used.Requires stronger acid conditions and longer cleavage times than Pbf.[3][4] Higher potential for tryptophan alkylation during cleavage.[1]Tryptophan alkylation.[1]
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)SulfonylHistorically used.Difficult to cleave completely, especially in peptides with multiple arginines, requiring harsh conditions.[3]Incomplete deprotection.

Experimental Data Summary: Pbf vs. Pmc Cleavage Efficiency

A study reported that a 3-hour cleavage and deprotection with TFA resulted in 69% of the desired peptide when Arg(Pbf) was used, compared to 46% with Arg(Pmc).[5][6] This highlights the superior cleavage efficiency of the Pbf group.

Cysteine: The Thiol Conundrum

The nucleophilic thiol group of cysteine is highly susceptible to oxidation and other side reactions, making its protection crucial.

Protecting GroupStructureKey AdvantagesKey DisadvantagesCommon Side Reactions
Trt (Trityl)TritylMost common and cost-effective for routine synthesis.[7] Cleaved during the final TFA deprotection.Prone to causing significant racemization.[7] Can lead to the formation of 3-(1-piperidinyl)alanine.[8] Reversible cleavage requires efficient scavengers.[7]Racemization, piperidinylalanine formation.[7][8]
Mmt (4-Methoxytrityl)TritylMore acid-labile than Trt, allowing for selective on-resin deprotection with dilute TFA for applications like on-resin cyclization.[5]Not fully orthogonal to Trt.
Thp (Tetrahydropyranyl)AcetalSignificantly reduces racemization compared to Trt.[7] Minimizes piperidinylalanine formation.[8]
Acm (Acetamidomethyl)AminalStable to TFA, allowing for the synthesis of protected peptide fragments. Requires specific deprotection methods (e.g., iodine, mercury(II) acetate).Harsher deprotection conditions required.
tBu (tert-Butyl)ThioetherStable to both TFA and piperidine, offering orthogonality for complex synthesis strategies. Requires specific, often harsh, deprotection conditions (e.g., Hg(OAc)₂).[7]Harsher deprotection conditions required.

Experimental Data Summary: Racemization of Cysteine Protecting Groups

In a comparative study, racemization during coupling of Fmoc-Cys(PG)-OH was found to be 0.74% for Thp, compared to 3.3% for Trt, demonstrating the superiority of the Thp group in minimizing this side reaction.[7]

Histidine: The Imidazole (B134444) Enigma

The imidazole side chain of histidine can catalyze racemization during coupling. Bulky, acid-labile protecting groups are employed to mitigate this issue.

Protecting GroupStructureRelative Acid LabilityKey AdvantagesKey Disadvantages
Trt (Trityl)TritylLess labileStandard and widely used.[9]Can be challenging to cleave completely from the sterically hindered imidazole ring.
Mmt (4-Methoxytrityl)TritylMore labileMore easily cleaved than Trt, useful for sensitive peptides.[5]
Mtt (4-Methyltrityl)TritylIntermediate labilityOffers a balance between stability and cleavage efficiency.[5]

The general order of acid lability for these trityl-based protecting groups is Mmt > Mtt > Trt.[5]

Glutamic Acid & Aspartic Acid: The Carboxyl Challenge

The side-chain carboxyl groups of glutamic and aspartic acid must be protected to prevent side reactions during coupling.

Protecting GroupStructureKey AdvantagesKey DisadvantagesCommon Side Reactions
OtBu (tert-Butyl ester)EsterHigh stability to the basic conditions of Fmoc deprotection.[10] Efficiently prevents pyroglutamate (B8496135) and glutarimide (B196013) formation.[10] Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).[10]Not suitable for the synthesis of protected peptide fragments where the side chain needs to remain protected.[10]Minimal, generally considered the safest choice for standard Fmoc-SPPS.[10]
Bzl (Benzyl ester)EsterOrthogonal to the Fmoc group. Can be removed by catalytic hydrogenation, allowing for the synthesis of protected peptide fragments.Requires harsh cleavage conditions (e.g., HF) if not removed by hydrogenation, limiting its use in standard Fmoc-SPPS.[11]
OAll (Allyl ester)EsterFully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[10] Allows for selective on-resin side-chain modification or cyclization.[10]Requires a specific palladium(0)-catalyzed deprotection step, which can sometimes be sluggish and requires careful removal of the catalyst.[10]Potential for incomplete deprotection if the palladium catalyst is poisoned or sterically hindered.[10]

Serine & Threonine: The Hydroxyl Hurdle

The hydroxyl groups of serine and threonine are typically protected to prevent acylation during coupling.

Protecting GroupStructureKey AdvantagesKey DisadvantagesCommon Side Reactions
tBu (tert-Butyl ether)EtherThe gold standard for routine Fmoc-SPPS due to its stability and compatibility with the orthogonal protection scheme.[11]N-O acyl shift can occur during deprotection with strong acids.[11]
Trt (Trityl ether)EtherCan be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[11]The bulky nature of the Trt group may sometimes hinder coupling efficiency.[11]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection (for Pbf, Trt, OtBu, tBu protected peptides)

Objective: To cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. For peptides containing multiple arginine residues, the cleavage time may need to be extended.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Selective Deprotection of Mmt from Cysteine

Objective: To selectively remove the Mmt protecting group from a cysteine residue while the peptide is still attached to the resin.

Materials:

  • Mmt-protected peptidyl-resin

  • Deprotection Solution: 1-2% TFA in Dichloromethane (DCM) with 5% TIS (v/v/v)

  • DCM for washing

Procedure:

  • Swell the Mmt-protected peptidyl-resin in DCM.

  • Treat the resin with the deprotection solution for 2 minutes and drain. Repeat this step 5-10 times until the yellow color of the Mmt cation is no longer observed in the drained solution.[7]

  • Wash the resin thoroughly with DCM.

  • The resin with the deprotected cysteine residue is now ready for on-resin modification (e.g., cyclization).

Visualizing SPPS Workflows

The following diagrams illustrate key logical relationships and workflows in SPPS.

SPPS_Orthogonality cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Cleavage Fmoc Nα-Fmoc Protection Deprotection Fmoc Deprotection (Base, e.g., Piperidine) Fmoc->Deprotection Removed SideChain Acid-Labile Side-Chain Protection (e.g., tBu, Trt, Pbf) Cleavage Global Deprotection & Cleavage (Strong Acid, e.g., TFA) SideChain->Cleavage Removed Resin Solid Support (Resin) Peptide Growing Peptide Chain Resin->Peptide Anchored Peptide->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection n cycles Cleavage->Peptide Released

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Cleavage_Cocktail_Logic Start Start Cleavage PeptideResin Peptidyl-Resin Start->PeptideResin TFA TFA (Trifluoroacetic Acid) Scavengers Scavengers TFA->Scavengers Mixed with CleavedPeptide Cleaved & Deprotected Peptide TFA->CleavedPeptide Releases Water Water (H₂O) Scavengers->Water TIS Triisopropylsilane (TIS) Scavengers->TIS EDT Ethanedithiol (EDT) Scavengers->EDT PeptideResin->TFA

Caption: Logic of a standard TFA cleavage cocktail.

On_Resin_Cyclization Start Linear Peptide on Resin with Orthogonal Protection (e.g., Cys(Mmt), Lys(Alloc)) SelectiveDeprotection Selective Side-Chain Deprotection (e.g., dilute TFA for Mmt) Start->SelectiveDeprotection Cyclization On-Resin Cyclization SelectiveDeprotection->Cyclization GlobalDeprotection Global Deprotection & Cleavage (TFA) Cyclization->GlobalDeprotection CyclicPeptide Final Cyclic Peptide GlobalDeprotection->CyclicPeptide

Caption: Workflow for on-resin peptide cyclization.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield. This guide provides an objective comparison of peptides synthesized using Fmoc-Glu(O-2-PhiPr)-OH versus other common glutamic acid derivatives, with a focus on HPLC analysis and strategic applications. The primary advantage of the 2-phenylisopropyl (2-PhiPr) ester lies in its application for synthesizing complex cyclic and side-chain modified peptides, offering a unique deprotection strategy.

Performance Comparison of Glutamic Acid Protecting Groups

The choice of a side-chain protecting group for glutamic acid in Fmoc-based SPPS significantly impacts the synthetic strategy, particularly when aiming for molecules beyond simple linear sequences. The most common protecting group, tert-butyl (OtBu), is cleaved under strong acidic conditions, typically simultaneously with the peptide's cleavage from the resin. In contrast, the 2-PhiPr group offers an orthogonal deprotection scheme, allowing for its selective removal on-resin under very mild acidic conditions, leaving other acid-labile groups intact.

Protecting GroupChemical StructureDeprotection ConditionsKey AdvantagesPrimary Application
O-2-PhiPr -C(CH₃)₂C₆H₅1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Orthogonal to tBu-based protecting groups. Enables on-resin side-chain cyclization and modification.Synthesis of side-chain to side-chain cyclic peptides and other complex modified peptides.[1]
OtBu -C(CH₃)₃>90% TFA (Standard cleavage cocktail)[2]High stability during Fmoc deprotection (piperidine).[3] Generally high purity for linear peptides.[4]Routine synthesis of linear peptides.[3][4]
OAll -CH₂CH=CH₂Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)Orthogonal to both Fmoc (base-labile) and tBu (acid-labile) groups.On-resin side-chain modification where a different orthogonal strategy is required.
ODmab See structure2% Hydrazine in DMF[5]Orthogonal to Fmoc and tBu groups. Deprotection can be monitored by UV absorbance.[5]Synthesis of cyclic and modified peptides where hydrazine-lability is desired.[5]

Experimental Data: Purity and Application

Experimental Protocols

Below are detailed methodologies for the synthesis of a side-chain cyclized peptide using this compound and subsequent HPLC analysis.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic Peptide

This protocol outlines the manual synthesis of a model cyclic peptide on a solid support.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat with a 15-minute agitation.

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor coupling completion using a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2 and 3 for each amino acid in the linear sequence, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.

4. Selective Side-Chain Deprotection:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat 5-10 times until deprotection is complete (can be monitored by collecting the flow-through and measuring Trityl cation absorbance).

  • Wash the resin thoroughly with DCM (5x) and DMF (5x).

5. On-Resin Cyclization:

  • Swell the resin in DMF.

  • Add PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

  • Allow the cyclization reaction to proceed for 2-4 hours at room temperature.

  • Monitor reaction completion by cleaving a small sample of resin and analyzing by HPLC and Mass Spectrometry.

  • Once complete, wash the resin with DMF (5x) and DCM (5x).

6. Final Cleavage and Global Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

HPLC Analysis of the Crude Peptide

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Analysis Analysis Resin 1. Start with Rink Amide Resin Elongation 2. Assemble Linear Peptide (Incorporate this compound and Fmoc-Lys(Mtt)-OH) Resin->Elongation SelectiveDeprotection 3. Selective Side-Chain Deprotection (1% TFA in DCM) Elongation->SelectiveDeprotection Cyclization 4. On-Resin Cyclization (PyBOP/DIPEA) SelectiveDeprotection->Cyclization Cleavage 5. Final Cleavage from Resin (e.g., 95% TFA) Cyclization->Cleavage CrudePeptide 6. Crude Cyclic Peptide Cleavage->CrudePeptide HPLC 7. RP-HPLC Analysis & Purification CrudePeptide->HPLC FinalProduct 8. Pure Cyclic Peptide HPLC->FinalProduct

Caption: Workflow for cyclic peptide synthesis and analysis.

Caption: Orthogonal deprotection strategy in Fmoc-SPPS.

References

A Researcher's Guide to Mass Spectrometry Fragmentation of Peptides Containing Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of peptides in mass spectrometry is crucial for accurate protein identification and characterization. Glutamic acid, an acidic amino acid, introduces unique fragmentation behaviors that vary significantly with the ionization technique employed. This guide provides a detailed comparison of the fragmentation of glutamic acid-containing peptides under Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), supported by experimental data and detailed protocols.

Executive Summary

The fragmentation of peptides containing glutamic acid is characterized by distinct patterns depending on the mass spectrometry method used. Collision-Induced Dissociation (CID) is often marked by a neutral loss of water and the formation of a diagnostic immonium ion. Higher-Energy Collisional Dissociation (HCD) provides a broadly similar fragmentation pattern to CID but can offer more extensive backbone cleavage. In contrast, Electron-Transfer Dissociation (ETD) preserves the labile side chain of glutamic acid, leading to characteristic side-chain losses and offering complementary data for peptide sequencing, especially for peptides with higher charge states.

Comparison of Fragmentation Techniques

The choice of fragmentation technique significantly impacts the resulting mass spectrum and the information that can be gleaned for a glutamic acid-containing peptide. Below is a comparative overview of the key fragmentation characteristics observed with CID, HCD, and ETD.

Fragmentation TechniquePredominant Ion TypesCharacteristic Neutral LossesDiagnostic IonsKey AdvantagesKey Limitations
CID b- and y-ions- H₂O (18 Da)[1][2][3] - CO₂ (44 Da) from side chain[3]- Immonium ion at m/z 102[1][3]Widely available, well-characterized fragmentation.Can lead to ambiguous spectra due to neutral losses, less effective for highly charged peptides.[4]
HCD b- and y-ions- H₂O (18 Da)- Immonium ion at m/z 102Higher fragmentation efficiency and better mass accuracy in Orbitrap instruments, good for doubly charged peptides.[5][6][7]Can also exhibit significant neutral losses.
ETD c- and z-ions- Entire side chain (C₃H₅NO₂)[8] - Partial side chain losses- Side-chain loss fragmentsPreserves post-translational modifications, ideal for peptides with high charge states.[9][10]Less effective for doubly charged peptides.[4]

Detailed Fragmentation Pathways

The fragmentation of peptides is a complex process influenced by the peptide's sequence, charge state, and the energy imparted during dissociation. For peptides containing glutamic acid, several key fragmentation pathways are consistently observed.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

Under CID and HCD conditions, protonated peptides are accelerated and undergo collisions with neutral gas molecules, leading to the cleavage of peptide bonds and the formation of b- and y-type fragment ions.[11][12] For peptides containing glutamic acid, several specific fragmentation events are noteworthy:

  • Neutral Loss of Water: A prominent fragmentation pathway is the facile loss of a water molecule (18 Da) from the carboxylic acid side chain of glutamic acid.[1][2][3] This is particularly common when glutamic acid is at the N-terminus, which can lead to the formation of a pyroglutamic acid residue.[2]

  • Immonium Ion: A diagnostic immonium ion for glutamic acid is frequently observed at m/z 102.[1][3] This ion can help to confirm the presence of glutamic acid in a peptide sequence.

  • Enhanced Cleavage C-terminal to Glutamic Acid: In low-energy CID, there is often a preferential cleavage of the peptide bond C-terminal to acidic residues like glutamic acid.[12][13]

CID_HCD_Fragmentation cluster_peptide Protonated Peptide with Glutamic Acid cluster_fragments Fragmentation Products Peptide [...-NH-CH(CH₂CH₂COOH)-CO-...]H⁺ b_ion b-ion Peptide->b_ion Backbone Cleavage y_ion y-ion Peptide->y_ion Backbone Cleavage Neutral_Loss Peptide - H₂O Peptide->Neutral_Loss Side Chain Loss Immonium_Ion Immonium Ion (m/z 102) Peptide->Immonium_Ion Side Chain Fragmentation

Caption: CID/HCD fragmentation of a glutamic acid-containing peptide.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide.[10] This process leads to the cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type fragment ions. A key advantage of ETD is that it is a gentler technique that tends to preserve post-translational modifications and side chains.[9]

For glutamic acid-containing peptides, ETD reveals different fragmentation characteristics:

  • Preservation of the Side Chain: Unlike CID and HCD, ETD generally does not induce the neutral loss of water from the glutamic acid side chain.

  • Side-Chain Loss: While the side chain itself is often preserved, ETD can induce the loss of the entire glutamic acid side chain or specific fragments thereof, providing diagnostic information.[8]

ETD_Fragmentation cluster_peptide Multiply Protonated Peptide with Glutamic Acid cluster_reagent ETD Reagent cluster_fragments Fragmentation Products Peptide [...-NH-CH(CH₂CH₂COOH)-CO-...]ⁿ⁺ c_ion c-ion Peptide->c_ion Electron Transfer z_ion z-ion Peptide->z_ion Electron Transfer Side_Chain_Loss Peptide - Side Chain Peptide->Side_Chain_Loss Side Chain Cleavage Reagent Anion Radical Reagent->Peptide

Caption: ETD fragmentation of a glutamic acid-containing peptide.

Experimental Protocols

Reproducible and reliable data are paramount in mass spectrometry. Below are representative experimental protocols for the analysis of glutamic acid-containing peptides using different fragmentation methods.

Sample Preparation
  • Protein Digestion: Proteins are denatured, reduced, and alkylated, followed by digestion with a protease (e.g., trypsin) overnight at 37°C.

  • Peptide Desalting: The resulting peptide mixture is desalted using a C18 solid-phase extraction cartridge.

  • Lyophilization and Reconstitution: The desalted peptides are lyophilized and reconstituted in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Mass Spectrometry Analysis

The following are example parameters for a Thermo Scientific Orbitrap mass spectrometer.

General Parameters:

  • Ion Source: Electrospray ionization (ESI)

  • Spray Voltage: 2.0 kV

  • Capillary Temperature: 275°C

Method 1: CID Fragmentation

  • MS1 Scan:

    • Analyzer: Orbitrap

    • Resolution: 60,000

    • Scan Range: m/z 400-2000

  • MS2 Scan (Data-Dependent Acquisition):

    • Isolation Window: 2.0 m/z

    • Activation Type: CID

    • Collision Energy: 35%

    • Activation Time: 10 ms

    • Detector: Ion Trap

Method 2: HCD Fragmentation

  • MS1 Scan:

    • Analyzer: Orbitrap

    • Resolution: 60,000

    • Scan Range: m/z 400-2000

  • MS2 Scan (Data-Dependent Acquisition):

    • Isolation Window: 2.0 m/z

    • Activation Type: HCD

    • Collision Energy: Stepped (e.g., 28%, 30%, 32%)

    • Detector: Orbitrap

    • Resolution: 15,000

Method 3: ETD Fragmentation

  • MS1 Scan:

    • Analyzer: Orbitrap

    • Resolution: 60,000

    • Scan Range: m/z 400-2000

  • MS2 Scan (Data-Dependent Acquisition):

    • Isolation Window: 2.0 m/z

    • Activation Type: ETD

    • Reagent: Fluoranthene

    • Reaction Time: 100 ms

    • Detector: Orbitrap

    • Resolution: 15,000

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Digestion Protein Digestion Desalting Peptide Desalting Digestion->Desalting Reconstitution Reconstitution Desalting->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan ESI->MS1 Fragmentation Fragmentation (CID/HCD/ETD) MS1->Fragmentation MS2 MS2 Scan Fragmentation->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: General experimental workflow for peptide analysis.

Conclusion

The fragmentation of peptides containing glutamic acid in mass spectrometry is highly dependent on the chosen fragmentation technique. CID and HCD are characterized by neutral water loss and a diagnostic immonium ion, providing valuable information for peptide identification. ETD offers a complementary approach, preserving the glutamic acid side chain and providing extensive backbone fragmentation, which is particularly useful for highly charged peptides and those with post-translational modifications. By understanding the nuances of each technique, researchers can select the optimal method for their analytical needs, leading to more confident and comprehensive protein characterization.

References

The Strategic Advantage: A Cost-Benefit Analysis of Specialized Fmoc-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice between standard and specialized Fmoc-protected amino acids is a critical decision that significantly impacts project timelines, costs, and the ultimate success of synthesizing challenging peptide sequences. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to illuminate the cost-benefit landscape and inform strategic decision-making in solid-phase peptide synthesis (SPPS).

The synthesis of peptides, particularly those with "difficult" sequences—long, hydrophobic, or prone to aggregation—is often hampered by incomplete reactions, leading to low yields and complex purification challenges. Specialized Fmoc-amino acids, such as pseudoproline dipeptides and derivatives with backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb), have been developed to mitigate these issues. While these specialized reagents come at a higher initial cost, their use can lead to substantial downstream savings by improving synthetic efficiency and product purity.

Performance Comparison: Standard vs. Specialized Fmoc-Amino Acids

The primary advantage of specialized Fmoc-amino acids lies in their ability to disrupt the formation of secondary structures, such as β-sheets, during peptide chain elongation. This disruption prevents on-resin aggregation, a major cause of synthetic failure.

Key Specialized Fmoc-Amino Acid Derivatives:

  • Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine (B1195125). This introduces a "kink" in the peptide backbone, effectively disrupting inter-chain hydrogen bonding.

  • Dmb/Hmb-Protected Amino Acids: These derivatives incorporate a temporary protecting group on the backbone amide nitrogen, preventing hydrogen bond formation and improving solubility.

To illustrate the performance difference, let's consider the synthesis of the notoriously difficult Amyloid-Beta (1-42) peptide, a key peptide in Alzheimer's disease research known for its high aggregation propensity.

Quantitative Data Summary
MetricStandard Fmoc-Amino Acid ApproachSpecialized Fmoc-Amino Acid Approach (Pseudoproline Dipeptides)
Crude Peptide Yield Often low and variable, frequently below 10-20% for difficult sequences.Significantly improved; for Aβ(1-42), a crude yield of 57% has been reported.[1]
Final Peptide Purity (Post-HPLC) Can be challenging to achieve high purity due to numerous deletion and truncated sequences.Higher purity is often achieved more easily; for Aβ(1-42), a purity of 92% has been reported.[1]
Synthesis Success Rate Lower, with a higher risk of complete failure for complex peptides.Higher, enabling the successful synthesis of peptides that are inaccessible by standard methods.
Purification Effort Extensive and time-consuming, often requiring multiple rounds of HPLC.Simplified due to a cleaner crude product profile, leading to faster purification.

Cost-Benefit Analysis: A Financial Perspective

While the upfront cost of specialized Fmoc-amino acids is higher, a comprehensive cost-benefit analysis reveals a more nuanced picture. The true cost of peptide synthesis extends beyond the price of the amino acids to include reagents, solvents, instrument time, and the labor involved in both synthesis and purification.

Cost Comparison of Representative Fmoc-Amino Acids
Fmoc-Amino AcidTypeRepresentative Price (per gram)
Fmoc-Gly-OHStandard~$20 - $50
Fmoc-Ala-OHStandard~$20 - $50
Fmoc-Leu-OHStandard~$25 - $60
Fmoc-Val-OHStandard~$25 - $60
Fmoc-Ala-Ser(ψMe,Me pro)-OHPseudoproline Dipeptide~$150 - $300
Fmoc-Gly-(Dmb)Gly-OHDmb-protected Dipeptide~$300 - $500+

Note: Prices are estimates and can vary significantly between suppliers and by the scale of purchase.

The higher cost of specialized derivatives can be offset by:

  • Reduced Synthesis Failures: Avoiding the need to restart a failed synthesis saves significant time and resources.

  • Higher Yields: Obtaining more of the target peptide from a single synthesis can reduce the number of synthesis runs required.

  • Simplified Purification: A cleaner crude product leads to faster and less solvent-intensive purification, reducing HPLC usage and associated costs.

  • Time Savings: Faster synthesis and purification cycles accelerate research and development timelines.

Experimental Protocols

Below are generalized protocols for the solid-phase synthesis of a "difficult" hydrophobic peptide using both standard and specialized Fmoc-amino acids.

Protocol 1: Standard Fmoc-SPPS of a Hydrophobic Peptide

1. Resin Swelling and Deprotection:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF).
  • Remove the Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF.

2. Amino Acid Coupling:

  • Activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling agent such as HATU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

3. Washing:

  • Wash the resin thoroughly with DMF to remove excess reagents.

4. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide in cold diethyl ether.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-SPPS using Pseudoproline Dipeptides

1. Resin Swelling and Deprotection:

  • Swell the Rink Amide resin in DMF.
  • Remove the Fmoc group with 20% piperidine in DMF.

2. Amino Acid Coupling (Standard and Specialized):

  • For standard amino acid couplings, follow the procedure in Protocol 1.
  • At the position where a pseudoproline is to be incorporated (e.g., a Ser or Thr residue), use the corresponding Fmoc-pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,Me pro)-OH).
  • Activate and couple the pseudoproline dipeptide using the same coupling reagents as for standard amino acids.

3. Washing:

  • Wash the resin thoroughly with DMF.

4. Repeat Cycles:

  • Continue the synthesis by repeating the deprotection and coupling steps.

5. Cleavage and Deprotection:

  • Treat the resin with the cleavage cocktail. The acidic conditions of the cleavage will also cleave the oxazolidine ring of the pseudoproline, revealing the native serine or threonine residue.

6. Peptide Precipitation and Purification:

  • Precipitate and purify the peptide as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_downstream Downstream Processing Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Standard or Specialized) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Figure 1. A generalized experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

decision_pathway Start Start: Peptide Sequence Analysis IsDifficult Is the sequence 'difficult'? (long, hydrophobic, aggregation-prone) Start->IsDifficult Standard Use Standard Fmoc-Amino Acids IsDifficult->Standard No Specialized Consider Specialized Fmoc-Amino Acids IsDifficult->Specialized Yes Synthesize Proceed with Synthesis Standard->Synthesize Pseudoproline Contains Ser/Thr? Use Pseudoproline Dipeptides Specialized->Pseudoproline Dmb Contains Gly or other aggregation-prone regions? Use Dmb/Hmb derivatives Specialized->Dmb Pseudoproline->Synthesize Dmb->Synthesize

References

A Comparative Guide to Alternative Protecting Groups for Glutamic Acid in Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a side-chain protecting group for glutamic acid is a critical parameter in Fmoc-based solid-phase peptide synthesis (SPPS). This choice profoundly impacts coupling efficiency, the prevention of side reactions, and the overall yield and purity of the final peptide. While the tert-butyl (OtBu) group is the conventional choice, a range of alternative protecting groups offer unique advantages, particularly for the synthesis of complex peptides or those requiring on-resin side-chain modifications. This guide provides an objective comparison of the performance of common and alternative protecting groups for glutamic acid, supported by experimental data and detailed protocols.

Performance Comparison of Glutamic Acid Protecting Groups

The ideal protecting group for the γ-carboxyl group of glutamic acid must be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and be selectively removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups, unless desired. The most prevalent protecting groups in Fmoc-SPPS are the tert-butyl (OtBu) ester, with allyl (OAll) and 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (ODmab) esters serving as key orthogonal alternatives.

Qualitative Performance Summary
Parametertert-Butyl (OtBu)Allyl (OAll)ODmab
Orthogonality Standard (TFA-labile)Fully orthogonalFully orthogonal
Deprotection Strong acid (e.g., TFA)Pd(0) catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)2% Hydrazine (B178648) in DMF
Coupling Efficiency HighHighHigh
Prevention of Pyroglutamate ExcellentGoodGood
Prevention of Glutarimide ExcellentGoodProne to this side reaction
On-Resin Modification Not possibleYesYes
Key Advantage Robust, stable, and cost-effective for routine synthesis.[1][2][3][4][5][6]Enables on-resin cyclization and side-chain modification.[1][2]Offers an alternative orthogonal deprotection strategy (hydrazine-labile).[7]
Key Disadvantage Cannot be removed for on-resin modifications.[1]Requires careful removal of palladium catalyst residues.[1]Potential for side reactions; hydrazine can also remove Fmoc group.[7]

Experimental Protocols

Detailed methodologies for key experiments in Fmoc-based SPPS incorporating a protected glutamic acid residue are provided below.

Protocol 1: Standard Fmoc-SPPS Amino Acid Coupling

This protocol describes the standard coupling of an Fmoc-protected amino acid, such as Fmoc-Glu(P)-OH (where P is OtBu, OAll, or ODmab), to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • Coupling reagent (e.g., HBTU) (3.9 eq.)

  • Base (e.g., DIPEA) (8 eq.)

  • Solvent (e.g., DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIPEA to begin the activation.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

Protocol 2: Selective Deprotection of the Allyl (OAll) Group

This protocol outlines the on-resin removal of the OAll protecting group from a glutamic acid side chain.[8]

Reagents:

  • Pd(PPh₃)₄ (0.2-0.3 eq. relative to resin loading)

  • Phenylsilane (PhSiH₃) (20-25 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM.

  • Add the palladium catalyst solution to the resin.

  • Agitate the mixture under an inert atmosphere (e.g., argon) for 1-2 hours at room temperature.[8][9]

  • Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.

Protocol 3: Selective Deprotection of the ODmab Group

This protocol describes the on-resin removal of the ODmab protecting group from a glutamic acid side chain.[7][10]

Reagents:

  • 2% Hydrazine monohydrate in DMF (v/v)

Procedure:

  • Ensure the N-terminal Fmoc group is protected or the peptide synthesis is complete, as hydrazine will also remove the Fmoc group.[7]

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 2% hydrazine in DMF.

  • Agitate for 3-5 minutes and drain. Repeat this treatment 3-5 times.[10]

  • The deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm for the release of the indazole by-product.[7]

  • Wash the resin thoroughly with DMF.

Visualizing the Workflows

Standard Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Start Resin-NH2 Coupling Couple Fmoc-AA-OH Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Elongated Resin-AA-NH2 Wash2->Elongated Elongated->Coupling Repeat n times Cleavage Final Cleavage (TFA) Elongated->Cleavage Peptide Peptide Cleavage->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Orthogonal Deprotection and On-Resin Modification

Orthogonal_Deprotection PeptideResin Peptide-Glu(P)-Resin (P = OAll or ODmab) Deprotection Selective Deprotection PeptideResin->Deprotection OAll Pd(PPh₃)₄ / PhSiH₃ for OAll Deprotection->OAll ODmab 2% Hydrazine / DMF for ODmab Deprotection->ODmab DeprotectedPeptide Peptide-Glu(OH)-Resin OAll->DeprotectedPeptide ODmab->DeprotectedPeptide Modification On-Resin Modification (e.g., Cyclization, Conjugation) DeprotectedPeptide->Modification ModifiedPeptide Modified-Peptide-Resin Modification->ModifiedPeptide FinalCleavage Final Cleavage (TFA) ModifiedPeptide->FinalCleavage FinalProduct Modified Peptide FinalCleavage->FinalProduct

Caption: Workflow for on-resin side-chain modification.

Decision Workflow for Protecting Group Selection

Decision_Workflow rect_node rect_node Start Need to synthesize a peptide containing Glu OnResinMod On-resin side-chain modification required? Start->OnResinMod UseOtBu Use Fmoc-Glu(OtBu)-OH OnResinMod->UseOtBu No OrthogonalStrategy Need alternative orthogonal strategy? OnResinMod->OrthogonalStrategy Yes UseOAll Use Fmoc-Glu(OAll)-OH OrthogonalStrategy->UseOAll Yes (Pd-labile) UseODmab Use Fmoc-Glu(ODmab)-OH OrthogonalStrategy->UseODmab Yes (Hydrazine-labile)

Caption: Decision workflow for selecting a glutamic acid protecting group.

References

A Comparative Review of Fmoc-Glu(O-2-PhiPr)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Nα-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester (Fmoc-Glu(O-2-PhiPr)-OH), a quasi-orthogonal protecting group, with other commonly used glutamic acid derivatives. We will delve into its applications, performance based on available data, and detailed experimental protocols, offering a clear perspective for its integration into complex peptide synthesis workflows.

This compound is a specialized amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. Its key feature is the 2-phenylisopropyl (O-2-PhiPr) protecting group on the γ-carboxyl function of glutamic acid. This group exhibits high acid lability, allowing for its selective removal under very mild acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] This "quasi-orthogonal" property is its primary advantage, as it enables on-resin side-chain modifications while keeping other acid-labile protecting groups, such as tert-butyl (tBu), and the acid-sensitive resin linkage intact.[2]

Its principal application lies in the synthesis of complex peptides, particularly cyclic peptides formed via on-resin lactam bridges.[1] This is often achieved in conjunction with a lysine (B10760008) residue protected with a similarly acid-labile group, such as 4-methyltrityl (Mtt), allowing for simultaneous deprotection and subsequent intramolecular cyclization.[1]

Performance Comparison of Glutamic Acid Protecting Groups

ParameterThis compoundFmoc-Glu(OtBu)-OHFmoc-Glu(OBzl)-OHFmoc-Glu(OAll)-OH
Deprotection Conditions 1% TFA in DCM[1]Strong acid (e.g., 95% TFA)[3]Catalytic hydrogenation (H₂/Pd)[3]Pd(0) catalyst[3]
Orthogonality Quasi-orthogonal (orthogonal to Fmoc, compatible with tBu)[1]Orthogonal to Fmoc[3]Orthogonal to Fmoc and tBu[3]Fully orthogonal to Fmoc and tBu[3]
Primary Application On-resin side-chain cyclization (lactam bridge formation)[1]Standard linear peptide synthesis[3]Synthesis of protected peptide fragments[3]On-resin side-chain modification and cyclization[3]
Prevention of Pyroglutamate Formation GoodExcellent[3]Moderate[3]Good[3]
Prevention of Glutarimide Formation GoodExcellent[3]Moderate[3]Good[3]
Coupling Efficiency HighHigh[3]High[3]High[3]

Key Considerations:

  • Fmoc-Glu(OtBu)-OH: This is the most common and cost-effective choice for standard linear peptide synthesis due to the stability of the OtBu group to the basic conditions of Fmoc deprotection and its convenient removal during the final TFA cleavage step.[3] However, it is unsuitable for on-resin side-chain modifications.

  • Fmoc-Glu(OBzl)-OH: The benzyl (B1604629) ester offers orthogonality to both Fmoc and tBu groups, making it useful for the synthesis of protected peptide fragments that can be later coupled in solution. Its removal requires catalytic hydrogenation, which may not be compatible with all peptide sequences (e.g., those containing methionine or cysteine).[3]

  • Fmoc-Glu(OAll)-OH: The allyl ester provides full orthogonality, allowing for selective deprotection without affecting Fmoc or tBu groups. This makes it a versatile option for various on-resin modifications. However, the palladium-catalyzed deprotection can sometimes be sluggish and requires thorough removal of the catalyst to avoid interference in subsequent steps.[3]

  • This compound: This derivative offers a key advantage when mild acid-labile deprotection is required to preserve other functionalities on the peptide or the resin. Its primary use case is the efficient on-resin formation of lactam bridges for cyclization, a crucial modification for enhancing the biological activity and stability of many peptides.[1]

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for elongating a peptide chain on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (e.g., this compound)

  • SPPS resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Washing solvents (DMF, DCM, IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF, followed by IPA, and then DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF, DCM, and then DMF to remove excess reagents and by-products.

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

Detailed Protocol for On-Resin Lactam Bridge Formation using this compound and Fmoc-Lys(Mtt)-OH

This protocol details the specific steps for creating a cyclic peptide on the resin.

Materials:

  • Peptide-resin containing this compound and Fmoc-Lys(Mtt)-OH at the desired positions

  • Selective deprotection solution: 1% TFA in DCM

  • Neutralizing solution: 10% DIPEA in DMF

  • Cyclization coupling reagents (e.g., PyBOP, HOBt, DIPEA)

  • Solvents (DCM, DMF)

Procedure:

  • Linear Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin using the general SPPS protocol described above, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.

  • Selective Side-Chain Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with 1% TFA in DCM for 2-minute intervals, collecting the flow-through. Repeat this process until the yellow color of the Mtt cation is no longer observed (typically 5-10 cycles). This mild acidic condition will simultaneously cleave both the O-2-PhiPr and Mtt protecting groups.

    • Wash the resin thoroughly with DCM to remove the TFA.

  • Neutralization: Wash the resin with 10% DIPEA in DMF to neutralize the protonated side-chain amino and carboxyl groups, followed by extensive washing with DMF.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add the cyclization cocktail, typically consisting of a coupling reagent like PyBOP (3 equivalents), HOBt (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature.

    • Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Final Deprotection and Cleavage:

    • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

    • Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_SPPS Linear Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization Resin Start Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing Washing Fmoc_Deprotection->Washing Wash Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Coupling->Fmoc_Deprotection Repeat for each amino acid Coupling->Washing Wash Selective_Deprotection Selective Deprotection (1% TFA in DCM) Removes O-2-PhiPr and Mtt Coupling->Selective_Deprotection Linear Peptide with Glu(O-2-PhiPr) & Lys(Mtt) Washing->Coupling Neutralization Neutralization (10% DIPEA/DMF) Selective_Deprotection->Neutralization Cyclization Lactam Bridge Formation (PyBOP, HOBt, DIPEA) Neutralization->Cyclization Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cyclization->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

While specific examples of bioactive peptides synthesized using this compound that target the JAK-STAT signaling pathway are not explicitly detailed in the immediate search results, the synthesis of cyclic peptides as inhibitors of protein-protein interactions is a well-established strategy. The JAK-STAT pathway is a critical signaling cascade involved in immunity, inflammation, and cell growth, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancer.[4][5] Cyclic peptides are attractive candidates for targeting the protein-protein interaction domains within this pathway.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Induces Cyclic_Peptide Cyclic Peptide Inhibitor Cyclic_Peptide->JAK Inhibits Phosphorylation Cyclic_Peptide->pSTAT Prevents Dimerization

References

Confirming Modified Glutamic Acid in Peptides: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides, particularly those containing modified amino acids, is a critical step in ensuring efficacy and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of peptides featuring modified glutamic acid residues, such as pyroglutamic acid (pGlu) and gamma-carboxyglutamic acid (Gla). Supported by experimental data and detailed protocols, this document serves as a practical resource for robust peptide characterization.

Introduction to Modified Glutamic Acid in Peptides

Glutamic acid (Glu) is frequently modified post-translationally or during synthetic processes, leading to functionally distinct residues. Two common modifications include the formation of pyroglutamic acid, a cyclized derivative of glutamic acid often found at the N-terminus of peptides, and gamma-carboxyglutamic acid, a residue crucial for the biological activity of several blood coagulation proteins. The subtle structural changes introduced by these modifications necessitate powerful analytical methods for unambiguous confirmation. NMR spectroscopy, with its ability to provide detailed atomic-level information in solution, stands out as a premier technique for this purpose.

Comparative Analysis of Structural Elucidation Techniques

While NMR is a cornerstone for detailed structural analysis in solution, other techniques such as Mass Spectrometry (MS) and X-ray Crystallography offer complementary information. The choice of technique depends on the specific requirements of the analysis, including the desired level of structural detail, sample availability, and the nature of the peptide.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and sequence.Diffracts X-rays through a crystalline sample to determine the three-dimensional atomic coordinates in a solid state.
Information Provided Detailed 3D structure in solution, conformational dynamics, intermolecular interactions, and unambiguous identification of modifications.Molecular weight, amino acid sequence, and identification of post-translational modifications.High-resolution 3D structure in a solid, crystalline state.
Sample Requirements High purity (>95%), soluble sample (typically >0.5 mM), 450-500 µL volume. Isotopic labeling (¹³C, ¹⁵N) may be required for complex peptides.[1]High purity, small sample amount (picomole to femtomole range).High purity, requires well-ordered single crystals.
Resolution Atomic resolution, typically in the range of 0.20–0.30 nm.[2]Provides mass accuracy to the decimal place, but not atomic coordinates.High atomic resolution, often better than 0.2 nm.[2][3]
Throughput Lower throughput, data acquisition and analysis can be time-consuming.High throughput, suitable for rapid screening.Lower throughput, crystal screening and optimization can be lengthy.
Cost High initial instrument cost and maintenance.Lower instrument cost compared to NMR and X-ray crystallography.Moderate to high cost, including synchrotron beamtime.
Key Advantage Provides detailed structural and dynamic information in a near-physiological solution state.[4]High sensitivity and ability to analyze complex mixtures.Provides a static, high-resolution snapshot of the molecular structure.[5]
Key Limitation Lower sensitivity compared to MS, limited to smaller peptides/proteins (<30 kDa for routine analysis).[1]Indirect structural information, fragmentation can be complex to interpret.Requires crystallization, which is not always feasible and may introduce artifacts.[5]

Experimental Protocols for NMR Analysis

A systematic approach is crucial for the successful NMR analysis of a peptide with a modified glutamic acid. The following protocol outlines the key steps from sample preparation to final structure confirmation.

Sample Preparation

Proper sample preparation is a critical first step for obtaining high-quality NMR spectra.[6]

  • Purity: The peptide sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Concentration: A concentration of at least 0.5 mM is generally required for 2D NMR experiments.[1]

  • Solvent: The peptide should be dissolved in a deuterated solvent, typically D₂O or a mixture of H₂O/D₂O (e.g., 90%/10%) to minimize the solvent signal. The presence of H₂O is necessary to observe exchangeable amide protons.

  • pH: The pH of the sample should be carefully adjusted, as chemical shifts of amino acid residues are pH-dependent. A pH range of 4-5 is often used to slow down the exchange of amide protons with the solvent.

  • Internal Standard: An internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), is added for referencing the chemical shifts.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are performed to obtain a comprehensive set of structural restraints.

  • 1D ¹H NMR: A simple 1D proton NMR spectrum provides an initial overview of the sample, showing the chemical shifts and general complexity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system. It is crucial for identifying the type of amino acid residues present in the peptide.

  • 2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through-bond, typically over two or three bonds. It is used to confirm the connectivity of protons within a spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. NOESY data is essential for determining the three-dimensional structure of the peptide.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It is particularly useful for resolving overlapping proton signals and confirming assignments.

Data Processing and Analysis

The acquired NMR data is processed using specialized software to generate 2D spectra. The analysis involves a sequential assignment strategy to assign all the proton and carbon resonances to specific amino acids in the peptide sequence. The presence of the modified glutamic acid is confirmed by its unique chemical shifts and correlation patterns in the 2D spectra.

Data Presentation: NMR Signatures of Modified Glutamic Acid

The chemical environment of atomic nuclei is highly sensitive to structural changes. Therefore, modifications to glutamic acid result in characteristic changes in the NMR spectrum. The following tables summarize the typical ¹H NMR chemical shifts for pyroglutamic acid and the expected shifts upon gamma-carboxylation of glutamic acid.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Pyroglutamic Acid in Peptides

ProtonChemical Shift (ppm)
α-CH~4.2
β-CH₂~2.1 - 2.4
γ-CH₂~2.3 - 2.5

Note: Chemical shifts can vary depending on the peptide sequence and solvent conditions.

Table 2: Characteristic ¹H and ¹³C Chemical Shift Changes upon Gamma-Carboxylation of Glutamic Acid

AtomChemical Shift Change
Hβ/CβDownfield shift
Hγ/CγDownfield shift

Reference: Superposition of ¹H–¹³C HSQC NMR spectra of peptides containing glutamic acid and γ-carboxyglutamate shows characteristic downfield shifts for the β and γ protons and carbons upon carboxylation.[7]

Mandatory Visualizations

To facilitate a clear understanding of the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment Internal_Standard Addition of Internal Standard pH_Adjustment->Internal_Standard OneD_H1 1D ¹H NMR Internal_Standard->OneD_H1 TwoD_TOCSY 2D TOCSY OneD_H1->TwoD_TOCSY TwoD_COSY 2D COSY OneD_H1->TwoD_COSY TwoD_NOESY 2D NOESY OneD_H1->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC OneD_H1->TwoD_HSQC Processing Data Processing TwoD_TOCSY->Processing TwoD_COSY->Processing TwoD_NOESY->Processing TwoD_HSQC->Processing Assignment Resonance Assignment Processing->Assignment Confirmation Confirmation of Modification Assignment->Confirmation Structure_Calc 3D Structure Calculation Confirmation->Structure_Calc

Caption: Experimental workflow for NMR analysis of a peptide with modified glutamic acid.

Logical_Relationship cluster_nmr_exp 2D NMR Experiments cluster_info Structural Information cluster_goal Structural Confirmation TOCSY TOCSY Spin_Systems Amino Acid Spin Systems TOCSY->Spin_Systems COSY COSY Through_Bond Through-Bond Connectivity COSY->Through_Bond NOESY NOESY Through_Space Through-Space Proximity (<5Å) NOESY->Through_Space HSQC HSQC Proton_Carbon ¹H-¹³C Correlation HSQC->Proton_Carbon Residue_ID Residue Identification (including modification) Spin_Systems->Residue_ID Sequence_Confirm Sequence Confirmation Through_Bond->Sequence_Confirm Structure_Elucid 3D Structure Elucidation Through_Space->Structure_Elucid Proton_Carbon->Residue_ID

Caption: Logical relationship between 2D NMR experiments and structural information obtained.

Conclusion

The structural confirmation of peptides containing modified glutamic acid residues is a multifaceted challenge that requires a robust analytical strategy. NMR spectroscopy, with its ability to provide high-resolution structural and dynamic information in solution, is an indispensable tool for this purpose. When complemented with data from Mass Spectrometry and, where applicable, X-ray Crystallography, a comprehensive and unambiguous characterization of the peptide can be achieved. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate analytical methods and in designing effective experimental workflows for the successful structural elucidation of modified peptides.

References

Safety Operating Guide

Proper Disposal of Fmoc-Glu(O-2-PhiPr)-OH: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Fmoc-Glu(O-2-PhiPr)-OH, a derivative of glutamic acid commonly used in peptide synthesis.

This compound is a combustible solid. While specific hazard classifications can vary between suppliers and similar compounds, it is best practice to treat it as hazardous chemical waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS). Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Key Safety and Disposal Information

For quick reference, the following table summarizes essential information regarding the handling and disposal of this compound.

ParameterInformationSource
Chemical Name N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester
CAS Number 200616-39-3
Form White to pale yellow powder[1]
Storage Class 11 - Combustible Solids
Primary Disposal Route Chemical Waste Program[2]
Disposal as Regular Trash Not Recommended[2][3]
Sewer Disposal Prohibited[2][4]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of solid this compound and contaminated materials.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with solid chemical waste.

  • Hazardous waste labels.

  • Spatula or scoop.

  • Sealable plastic bags for contaminated debris.

Procedure:

  • Personnel Protection: Before handling the chemical, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid this compound waste should be kept separate from liquid waste and other incompatible chemicals.[5]

    • Do not mix this waste with other types of laboratory trash.

  • Containerization of Pure Chemical Waste:

    • If possible, collect the waste this compound in its original container.[3][6]

    • If the original container is not available or suitable, use a designated and compatible container for solid chemical waste that can be securely sealed.[3][4]

    • Ensure the container is in good condition and free from leaks or external contamination.[4]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[2]

    • Specify the full chemical name: "this compound" and its approximate quantity.[2]

    • Include the date when the container was first used for waste accumulation.

  • Disposal of Contaminated Materials:

    • Any items such as gloves, weigh boats, or absorbent paper that are contaminated with this compound must also be treated as hazardous waste.[3]

    • Place these contaminated items in a separate, sealable plastic bag and label it as "HAZARDOUS WASTE" with the name of the contaminating chemical.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[3]

    • The storage area should be close to the point of waste generation to minimize transport within the laboratory.[3]

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][4]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Empty Container Disposal:

    • An "empty" container that held this compound should be managed as hazardous waste.

    • For a container to be considered non-hazardous ("empty"), it must be triple-rinsed with a suitable solvent.[4][6]

    • The rinsate from this process must be collected and disposed of as liquid hazardous waste.[6]

    • Once triple-rinsed, deface or remove the original labels from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Start: Have this compound for Disposal is_solid Solid this compound? start->is_solid is_contaminated Contaminated Material (gloves, etc.)? is_solid->is_contaminated No collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes is_empty_container Empty Original Container? is_contaminated->is_empty_container No collect_contaminated Double-bag and Label as Hazardous Waste is_contaminated->collect_contaminated Yes triple_rinse Triple-rinse container? is_empty_container->triple_rinse Yes end End of Process is_empty_container->end No store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_contaminated->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes dispose_unrinsed_container Dispose of as Solid Hazardous Waste triple_rinse->dispose_unrinsed_container No dispose_rinsed_container Dispose of Rinsed Container in Regular Lab Waste collect_rinsate->dispose_rinsed_container collect_rinsate->store_waste dispose_rinsed_container->end dispose_unrinsed_container->store_waste request_pickup Arrange for Pickup by EHS/Licensed Contractor store_waste->request_pickup request_pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Glu(O-2-PhiPr)-OH. The following procedures are designed to minimize risk and ensure safe handling from receipt to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of laboratory safety when handling chemicals like this compound.[3][4] The minimum required PPE includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[3][5] The selection of gloves and respiratory protection depends on the specific handling procedure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Minimum PPE Enhanced Precautions (as needed)
Weighing and preparing solid compound - Lab coat- Safety glasses with side shields- Nitrile gloves- Chemical splash goggles- Face shield- N95 dust mask (if dust is generated)
Dissolving the compound and handling solutions - Lab coat- Chemical splash goggles- Nitrile gloves (consider double gloving)- Face shield- Chemical-resistant apron
Performing reactions (e.g., peptide synthesis) - Lab coat- Chemical splash goggles- Nitrile gloves (consider double gloving)- Face shield- Chemical-resistant apron- Work in a certified chemical fume hood
Handling waste for disposal - Lab coat- Chemical splash goggles- Nitrile gloves- Chemical-resistant apron

Always inspect gloves for tears or punctures before and during use.[5] If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and put on a new pair.

Experimental Protocols

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[1][3]

  • Avoid contact with skin and eyes by consistently wearing the appropriate PPE.[1]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1] Recommended storage temperature is often between 15-25°C.[6][7]

Disposal Plan:

Treat all waste containing this compound as hazardous chemical waste.[8]

  • Solid Waste:

    • Place unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.[8]

    • Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, labeled hazardous waste container.[8]

  • Liquid Waste:

    • Solutions containing this compound, as well as waste from reaction workups (e.g., solvents like DMF, piperidine (B6355638) solutions from Fmoc deprotection), should be collected in a labeled, sealed, and appropriate hazardous waste container.[8][9]

    • Do not pour any waste containing this compound down the drain.[8]

  • Storage and Disposal:

    • Store all hazardous waste containers in a designated accumulation area, segregated from incompatible chemicals.[8]

    • Arrange for disposal through your institution's hazardous waste management program.[8]

Visual Guides

The following diagrams illustrate the standard operational workflow for handling this compound and the decision-making process for selecting appropriate PPE.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive & Log This compound B Review SDS & Conduct Risk Assessment A->B C Select & Don Appropriate PPE B->C D Weigh Solid Compound in Fume Hood C->D E Prepare Solution D->E F Conduct Experiment (e.g., Peptide Synthesis) E->F G Segregate Solid & Liquid Hazardous Waste F->G H Label Waste Containers G->H I Store in Designated Waste Area H->I J Arrange for EHS Pickup I->J

Caption: Workflow for Safe Handling of this compound.

PPE_Selection cluster_core Core Requirements cluster_task_specific Task-Specific Additions start Start: Task Assessment core_ppe Lab Coat Safety Glasses Long Pants Closed-Toe Shoes start->core_ppe weighing Weighing Solid? core_ppe->weighing dust Dust Generated? weighing->dust Yes liquid Handling Liquids? weighing->liquid No n95 Add N95 Mask dust->n95 Yes dust->liquid No n95->liquid splash Splash Hazard? liquid->splash Yes end_ppe Final PPE Configuration liquid->end_ppe No goggles Use Chemical Goggles splash->goggles Yes face_shield Add Face Shield goggles->face_shield face_shield->end_ppe

Caption: Decision Tree for Selecting Appropriate PPE.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。